2-(4-Methoxyphenyl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRQFXJWMOUDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)azetidine
Foreword: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its inherent ring strain and constrained geometry offer a unique three-dimensional exit vector profile compared to more common five- and six-membered rings.[2] This structural feature is increasingly leveraged by drug development professionals to fine-tune physicochemical properties such as solubility and metabolic stability, ultimately enhancing the pharmacokinetic profile of therapeutic candidates.[1][2] The incorporation of the azetidine scaffold is no longer a niche strategy but a validated approach, as evidenced by its presence in several FDA-approved drugs.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a representative analogue, 2-(4-methoxyphenyl)azetidine, intended for researchers, scientists, and professionals in the field of drug development.
I. Strategic Synthesis of this compound: A Rationale-Driven Approach
The synthesis of 2-substituted azetidines can be approached through various methodologies. A highly effective and rational strategy involves the cyclization of a 1,3-amino alcohol precursor. This method is advantageous due to the commercial availability of starting materials and the robust nature of the chemical transformations. The chosen synthetic pathway is a multi-step process designed for clarity, reproducibility, and control over the final product's purity.
The overall synthetic workflow can be visualized as follows:
Sources
A Technical Guide to the Spectroscopic Characterization of 2-(4-Methoxyphenyl)azetidine
This guide provides an in-depth analysis of the expected spectroscopic data for 2-(4-Methoxyphenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this document serves as a predictive and interpretive guide for researchers. By dissecting the molecule into its constituent structural motifs—the azetidine ring and the 4-methoxyphenyl (anisole) group—and applying fundamental principles of spectroscopic analysis, we can confidently anticipate its spectral features. This approach not only provides a robust framework for the identification and characterization of this compound but also serves as a pedagogical tool for scientists working with novel heterocyclic compounds.
Molecular Structure and Key Spectroscopic Features
The structure of this compound combines a strained four-membered nitrogen-containing ring with an electron-rich aromatic system. This unique combination dictates its chemical properties and, consequently, its spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1][2] By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, we can map the complete proton and carbon framework of the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the azetidine ring and the 4-methoxyphenyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the diamagnetic anisotropy of the aromatic ring, and through-bond coupling effects.[1][3]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~4.0 - 4.5 | Triplet (t) | 1H | Methine proton attached to both the nitrogen and the aromatic ring; deshielded by both. |
| H-3 | ~2.2 - 2.6 | Multiplet (m) | 2H | Methylene protons adjacent to the stereocenter and another methylene group. |
| H-4 | ~3.5 - 3.8 | Multiplet (m) | 2H | Methylene protons adjacent to the nitrogen atom; deshielded. |
| N-H | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | Amine proton; chemical shift is solvent-dependent and the signal is often broad. |
| H-Ar (ortho) | ~7.1 - 7.3 | Doublet (d) | 2H | Aromatic protons ortho to the azetidine substituent. |
| H-Ar (meta) | ~6.8 - 7.0 | Doublet (d) | 2H | Aromatic protons meta to the azetidine substituent; shielded by the methoxy group. |
| OCH₃ | ~3.8 | Singlet (s) | 3H | Methoxy group protons. |
Causality Behind Assignments:
-
The proton at C-2 is expected to be the most downfield of the azetidine ring protons due to its benzylic position and proximity to the electronegative nitrogen atom.[4]
-
The protons on C-4 are deshielded by the adjacent nitrogen, while the C-3 protons are expected to be the most upfield of the ring protons.[5]
-
The aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the methoxy group will be more shielded (upfield) than those ortho to the azetidine ring.[6]
-
The methoxy protons will appear as a sharp singlet, as there are no adjacent protons to couple with.[3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms and provide information about their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Label | Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~60 - 70 | Carbon attached to both nitrogen and the aromatic ring; significantly deshielded. |
| C-3 | ~25 - 35 | Methylene carbon in the azetidine ring. |
| C-4 | ~45 - 55 | Methylene carbon adjacent to the nitrogen atom. |
| C-Ar (ipso) | ~130 - 135 | Aromatic carbon attached to the azetidine ring. |
| C-Ar (ortho) | ~127 - 130 | Aromatic carbons ortho to the azetidine substituent. |
| C-Ar (meta) | ~113 - 116 | Aromatic carbons meta to the azetidine substituent; shielded by the methoxy group. |
| C-Ar (para) | ~158 - 162 | Aromatic carbon attached to the methoxy group; strongly deshielded by oxygen. |
| OCH₃ | ~55 | Methoxy carbon. |
Causality Behind Assignments:
-
The carbon atoms of the azetidine ring have characteristic chemical shifts, with C2 and C4 being more downfield due to the influence of the nitrogen atom.[4][7]
-
The aromatic carbon attached to the oxygen of the methoxy group (C-para) will be the most deshielded aromatic carbon.[8]
-
The methoxy carbon itself will appear in the typical region for such functional groups.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize shim settings to ensure high magnetic field homogeneity.
-
Set an appropriate spectral width and acquisition time.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[9][10] The IR spectrum of this compound will be dominated by absorptions corresponding to N-H, C-H, C-N, and C-O bonds, as well as aromatic C=C stretching vibrations.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 3500 | N-H stretch | Secondary amine | Medium, broad |
| 3000 - 3100 | C-H stretch (sp²) | Aromatic C-H | Medium |
| 2850 - 3000 | C-H stretch (sp³) | Aliphatic C-H | Medium to Strong |
| 1600, 1500, 1450 | C=C stretch | Aromatic ring | Medium to Strong |
| 1240 - 1260 | C-O stretch | Aryl ether (asymmetric) | Strong |
| 1020 - 1050 | C-O stretch | Aryl ether (symmetric) | Medium |
| 1100 - 1200 | C-N stretch | Amine | Medium |
| 810 - 840 | C-H bend (out-of-plane) | 1,4-disubstituted benzene | Strong |
Causality Behind Assignments:
-
The broad N-H stretch is characteristic of a secondary amine and is often broadened due to hydrogen bonding.[11]
-
The aromatic C-H stretches appear at a higher frequency than aliphatic C-H stretches.[12]
-
The strong absorption around 1250 cm⁻¹ is a hallmark of the asymmetric C-O-C stretch of an aryl ether (anisole moiety).[13]
-
The out-of-plane C-H bending vibration in the fingerprint region is highly diagnostic for the substitution pattern of the aromatic ring.[10]
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.[14]
Predicted Mass Spectrum (Electron Ionization)
Under electron ionization (EI), this compound is expected to show a distinct molecular ion peak (M⁺˙) and several characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Ion Structure | Fragmentation Pathway |
| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 162 | [C₁₀H₁₂NO]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 134 | [C₉H₁₂N]⁺ | α-cleavage: loss of the methoxy radical (•OCH₃) followed by rearrangement |
| 121 | [C₇H₇O]⁺ | Benzylic cleavage leading to the methoxybenzyl cation, which can rearrange to a methoxytropylium ion |
| 108 | [C₇H₈O]⁺˙ | Cleavage of the azetidine ring |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Causality Behind Fragmentation:
-
Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[15][16]
-
The most favorable fragmentation pathway for alkyl-substituted benzenes is benzylic cleavage, which in this case would lead to the formation of a stable methoxybenzyl cation (m/z 121). This ion is resonance-stabilized and can rearrange to the even more stable tropylium ion structure.[16]
-
α-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines.[14]
Visualizing the Fragmentation
Caption: Key fragmentation pathways of this compound in EI-MS.
Experimental Protocol for MS Data Acquisition (EI-GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.
-
-
MS Analysis:
-
The eluent from the GC is introduced into the ion source of the mass spectrometer.
-
Ionize the molecules using a standard electron energy (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with that peak to determine the molecular ion and identify fragment ions.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and MS, and drawing upon data from analogous structures, we have constructed a detailed and scientifically grounded framework for the analysis of this compound. The provided protocols offer standardized methods for acquiring high-quality experimental data. This document should serve as a valuable resource for researchers in the synthesis, identification, and application of novel azetidine derivatives, enabling them to interpret their own experimental findings with confidence.
References
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
University of Massachusetts. IR Group Frequencies. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Bartleby.com. IR Spectrum Of Anisole. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
SpectraBase. Anisole. [Link]
-
Michigan State University. IR Chart. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
PhotochemCAD. Anisole. [Link]
-
Michigan State University. Infrared Spectroscopy. [Link]
-
Chem-Station Int. Ed. (2024). NMR Basics: Guide for Analysis and Interpretation. [Link]
-
Journal of Organic Chemistry. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. [Link]
-
National Institute of Standards and Technology. Anisole - NIST WebBook. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
MDPI. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]
-
ResearchGate. (2018). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). [Link]
-
ResearchGate. (2015). Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. [Link]
-
PubChemLite. 2-(4-fluoro-3-methoxyphenyl)azetidine (C10H12FNO). [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
PubChem. 2-[3-[[2-Chloro-4-(trifluoromethyl)phenyl]methoxy]azetidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one. [Link]
-
PubChem. (2S)-2-(3,4-difluoro-2-methoxyphenyl)azetidine. [Link]
-
PubChem. 2-[3-[[3-Methyl-4-(trifluoromethyl)phenyl]methoxy]azetidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one. [Link]
-
National Institutes of Health. (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
- Google Patents. (2000).
-
ResearchGate. (2022). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]
-
Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. [Link]
-
PubMed. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]
-
National Center for Biotechnology Information. (2015). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]
-
ResearchGate. (2019). Unidentified peak in proton and C13 NMR using DMSO-d6 or MeOD as solvent?. [Link]
-
PubChem. 2-(4-Methoxyphenyl)-2-(2-methylpropyl)azetidine. [Link]
-
ACS Publications. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. IR Group Frequencies [owl.umass.edu]
- 13. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. GCMS Section 6.9.5 [people.whitman.edu]
- 16. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methoxyphenyl)azetidine, a heterocyclic compound of significant interest in medicinal chemistry. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, imparts unique structural and electronic properties that can enhance the pharmacological profile of drug candidates. This document details the known and predicted physicochemical characteristics, synthesis, reactivity, and spectral analysis of this compound, offering valuable insights for its application in drug discovery and development. The guide is structured to provide both foundational knowledge and practical experimental guidance for researchers in the field.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines have emerged as a valuable structural motif in medicinal chemistry, offering a compelling alternative to more common saturated heterocycles like piperidine and pyrrolidine.[1] The inherent ring strain of approximately 25.4 kcal/mol not only influences the molecule's three-dimensional conformation but also its reactivity, providing a unique handle for synthetic diversification.[2] The incorporation of an azetidine ring can lead to improvements in key drug-like properties, including solubility, metabolic stability, and ligand-receptor binding interactions.[3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its therapeutic relevance.[1]
This compound, in particular, combines the unique properties of the azetidine ring with the well-known 4-methoxyphenyl group, a common pharmacophore in many biologically active compounds. Understanding the fundamental physical and chemical properties of this specific molecule is therefore crucial for its effective utilization in the design and synthesis of novel therapeutic agents.[4][5]
Molecular and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development, influencing everything from reaction conditions to formulation and bioavailability.
Core Molecular Data
The fundamental molecular identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1219967-66-4 | [6] |
| Molecular Formula | C₁₀H₁₃NO | [6] |
| Molecular Weight | 163.22 g/mol | [6] |
| Canonical SMILES | COC1=CC=C(C=C1)C2CCN2 | - |
Physical State and Appearance
Melting and Boiling Points
Experimentally determined melting and boiling points for this compound have not been explicitly reported in the surveyed literature. The boiling point of the parent azetidine is 61-62 °C, but the addition of the bulky 4-methoxyphenyl group is expected to significantly increase this value.[7]
Solubility Profile
The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. While specific quantitative solubility data for this compound is not available, a general understanding of its likely solubility can be inferred from its structure.
-
Organic Solvents: Given its aromatic and heterocyclic nature, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol.
-
Aqueous Solubility: The presence of the nitrogen atom in the azetidine ring provides a site for protonation, suggesting that the compound's aqueous solubility will be pH-dependent. Under acidic conditions, the formation of the corresponding hydrochloride salt would likely increase its water solubility.
Experimental Protocol: Shake-Flask Method for Solubility Determination
For researchers seeking to quantify the aqueous solubility of this compound, the shake-flask method is a reliable and widely accepted protocol.[8][9]
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Synthesis of this compound
The synthesis of 2-arylazetidines can be achieved through various synthetic routes. A general and scalable two-step method starting from commercially available oxiranes provides a reliable pathway to this class of compounds.[8][10][11]
Synthetic Strategy: Intramolecular Cyclization of an Oxirane Precursor
This method involves the initial synthesis of an N-substituted oxiranylmethyl-benzylamine derivative, followed by a base-mediated intramolecular cyclization to form the azetidine ring.[8][9][12]
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-Methoxybenzyl)-N-((oxiran-2-yl)methyl)amine
-
Dissolve 4-methoxybenzylamine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add epichlorohydrin (1 equivalent) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxirane precursor.
Step 2: Synthesis of this compound
-
Prepare a solution of a strong, non-nucleophilic base, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR superbase), in dry THF at -78 °C.[11]
-
Add a solution of the N-(4-methoxybenzyl)-N-((oxiran-2-yl)methyl)amine precursor (1 equivalent) in dry THF dropwise to the cold base solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the cyclization by TLC.
-
Quench the reaction at low temperature by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate as described in Step 1.
-
Purify the crude this compound by column chromatography.
Chemical Reactivity and Stability
The chemical behavior of this compound is largely dictated by the strained four-membered ring and the presence of the secondary amine.
Ring-Opening Reactions
The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of acids or strong nucleophiles.[13][14] This reactivity can be harnessed for the synthesis of more complex acyclic amines.[15] The stability of aryl azetidines can be influenced by the pH of the environment, with decomposition being more rapid under acidic conditions due to protonation of the azetidine nitrogen.[16]
N-Alkylation and N-Acylation
The secondary amine of the azetidine ring is nucleophilic and can readily undergo reactions with electrophiles. N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides are common transformations to introduce substituents at the nitrogen atom, further diversifying the molecular scaffold.[17]
Stability and Storage
N-unsubstituted azetidines are generally stable compounds but can be sensitive to strong acids. For long-term storage, it is advisable to keep the compound in a cool, dry place under an inert atmosphere. If the compound is in solution, neutral or slightly basic conditions are preferred to minimize the risk of acid-catalyzed decomposition.[16]
Spectral Characterization
While specific, experimentally verified spectra for this compound are not available in the cited literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group, and the protons of the azetidine ring.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
Methoxy Protons: A singlet at approximately δ 3.8 ppm.
-
Azetidine Protons: A set of complex multiplets in the upfield region (typically δ 2.0-4.5 ppm) corresponding to the CH and CH₂ groups of the azetidine ring. The proton at the C2 position, being benzylic, is expected to be downfield relative to the other azetidine protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Aromatic Carbons: Signals in the range of δ 114-160 ppm. The carbon bearing the methoxy group will be significantly downfield.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Azetidine Carbons: Signals in the upfield region, typically between δ 20-60 ppm. The C2 carbon, attached to the aromatic ring, will be the most downfield of the azetidine carbons.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would involve the loss of fragments from the azetidine ring and the methoxy group. Common fragmentation pathways for similar structures include cleavage of the bonds adjacent to the nitrogen atom.[18]
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of novel drug candidates. Its structural features can be exploited to modulate a variety of pharmacological targets.
Bioisosteric Replacement
The azetidine ring can serve as a bioisostere for larger, more flexible rings like piperidine or pyrrolidine. This substitution can lead to improved metabolic stability and a more defined conformational presentation to the target receptor.[1]
Neurological and Psychiatric Disorders
Azetidine derivatives have shown promise as modulators of central nervous system (CNS) targets.[3] For instance, analogs of this compound have been investigated as potent inhibitors of vesicular dopamine uptake, suggesting potential applications in the treatment of substance abuse disorders.[12][14][17]
Anticancer Activity
The azetidine moiety has been incorporated into molecules with demonstrated anticancer activity.[4][5] The rigid framework of the azetidine can be used to orient pharmacophoric groups in a way that enhances their binding to cancer-related targets.
Caption: Potential applications of the this compound scaffold.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its unique combination of a strained azetidine ring and an electronically important 4-methoxyphenyl group makes it an attractive starting point for the design of novel therapeutic agents. While a complete experimental dataset for all its physicochemical properties is not yet available, this guide provides a solid foundation based on existing literature for analogous compounds and established experimental protocols. Further research to fully characterize this molecule will undoubtedly facilitate its broader application in the field of drug discovery.
References
-
Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239. [Link]
- BenchChem. (2025). A Comparative Analysis of 2-Arylazetidine Synthesis Methods. BenchChem.
-
Ding, D., Nickell, J. R., Deaciuc, A. G., Dwoskin, L. P., & Crooks, P. A. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(21), 6771-6777. [Link]
- Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Journal of Pharmaceutical Sciences, 90(2), 234-252.
-
Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239*. [Link]
- Ojima, I., & Delaloge, F. (1997). Asymmetric synthesis of building blocks for peptides and peptidomimetics by means of the β-lactam synthon method. Chemical Society Reviews, 26(5), 377-386.
- Alcaide, B., & Almendros, P. (2002). The chemistry and biology of β-lactams. Current Medicinal Chemistry, 9(10), 959-983.
-
Ding, D., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & medicinal chemistry, 21(21), 6771–6777. [Link]
- Singh, G. S., & D’hooghe, M. (2017). Recent advances in the chemistry of azetidines and azetidin-2-ones. Tetrahedron, 73(29), 4103-4131.
-
ChemSynthesis. (2025). 1-[2-(4-methoxyphenyl)ethyl]-2-azetidinone. Retrieved from [Link]
- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Singh, R. P., & Kumar, V. (2013). Synthesis and N-deprotection of N-(4-ethoxyphenyl) azetidin-2-ones. Molecules, 18(9), 11098-11110.
- Bach, T. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676.
- Eastman, K. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1599–1604.
- Cheekatla, S. R. (2026, January 5).
- Cernak, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2578-2590.
- Kobayashi, Y. (2000). SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. Journal of the Japan Chemical Society, (12), 847-857.
- LibreTexts Chemistry. (2023, August 29).
- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Request PDF.
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines [frontiersin.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. PubChemLite - (2r)-2-benzyl-n-[(4-methoxyphenyl)methyl]-n-methyl-4-oxo-azetidine-1-carboxamide (C20H22N2O3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Methoxyphenyl) Azetidine | CymitQuimica [cymitquimica.com]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. pharmatutor.org [pharmatutor.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. researchgate.net [researchgate.net]
- 17. scholars.uky.edu [scholars.uky.edu]
- 18. PubChemLite - 2-(4-fluoro-3-methoxyphenyl)azetidine (C10H12FNO) [pubchemlite.lcsb.uni.lu]
2-(4-Methoxyphenyl)azetidine structural analogues and derivatives
An In-Depth Technical Guide to 2-(4-Methoxyphenyl)azetidine: Structural Analogues and Derivatives for Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Azetidine Scaffold - A Privileged Structure in Modern Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary drug design.[1][2] Its unique combination of properties—notably the significant ring strain of approximately 25.4 kcal/mol—confers a rigid, sp3-rich character that is highly sought after in the quest to "escape flatland" and improve the pharmacokinetic profiles of new chemical entities.[2][3] This inherent strain makes the azetidine ring more stable and easier to handle than its three-membered aziridine counterpart, yet reactive enough to engage in unique chemical transformations.[3] The incorporation of an azetidine motif can enhance metabolic stability, improve solubility, and provide a novel vector in three-dimensional space for interacting with biological targets.[2] This guide focuses on a particularly valuable subset of this chemical class: this compound and its derivatives, exploring the synthesis, biological activity, and structure-activity relationships that make this scaffold a fertile ground for therapeutic innovation.
The this compound Core: Physicochemical and Pharmacological Significance
The this compound scaffold is a privileged starting point for library synthesis due to the distinct properties of its two key components: the azetidine ring and the 4-methoxyphenyl group.
-
The Azetidine Ring: As a saturated heterocycle, the azetidine moiety increases the three-dimensional character of a molecule. This departure from the flat, aromatic structures common in many drug candidates can lead to improved target selectivity and reduced off-target toxicity. The ring's conformational rigidity helps to lock in a specific bioactive conformation, reducing the entropic penalty upon binding to a protein target.[2]
-
The 4-Methoxyphenyl Group: The "p-methoxyphenyl" (PMP) group is a common protecting group in organic synthesis, but in the context of a final drug molecule, it serves several functions. The methoxy group is an electron-donating group, which can influence the electronic properties of the entire molecule. It also provides a site for potential metabolism (O-demethylation) by cytochrome P450 enzymes, which can be a key consideration in drug design for controlling pharmacokinetic profiles. Furthermore, the phenyl ring itself offers a large surface for hydrophobic and pi-stacking interactions with biological targets.
The combination of these two moieties creates a versatile scaffold that has been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system (CNS) disorders.[1][4]
Synthetic Strategies: Accessing the this compound Scaffold and its Derivatives
The synthesis of substituted azetidines has historically been challenging, but recent advances have made these structures more accessible.[1] Key strategies for synthesizing the this compound core and its analogues generally fall into two main categories: intramolecular cyclization and cycloaddition reactions.
Intramolecular Cyclization of Acyclic Precursors
This is a robust and widely used method for forming the azetidine ring. The general approach involves the synthesis of a linear precursor containing a leaving group at the γ-position relative to a nitrogen atom, which then undergoes an intramolecular nucleophilic substitution to form the four-membered ring.
A representative workflow for this approach is outlined below:
Caption: A generalized workflow for the synthesis of 2-arylazetidines via intramolecular cyclization.
[2+2] Cycloaddition Reactions
These reactions form the four-membered ring in a single step from two components. The most common example for forming azetidin-2-ones (β-lactams), a close relative of azetidines, is the Staudinger reaction between an imine and a ketene.[5] For azetidines themselves, photochemical methods like the aza-Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene, can be employed.[3]
Derivatization of the Core Scaffold
Once the core this compound is synthesized, it can be further functionalized to create a library of analogues.
-
N-Functionalization: The nitrogen atom of the azetidine ring is a nucleophile and can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. This is a common strategy to modulate the physicochemical properties and biological activity of the final compound.
-
C3-Functionalization: Recent advances in C-H activation have enabled the direct functionalization of the C3 position of the azetidine ring, allowing for the stereospecific introduction of aryl or alkyl groups.[6]
Experimental Protocol: Synthesis of N-Aryl-2-cyanoazetidines
The following protocol is adapted from a general method for the synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols.[7]
Step 1: Copper-Catalyzed N-Arylation
-
To a solution of the starting β-amino alcohol (1.0 equiv) in a suitable solvent (e.g., toluene), add the aryl halide (e.g., 4-bromoanisole, 1.2 equiv), copper(I) iodide (0.1 equiv), a ligand (e.g., L-proline, 0.2 equiv), and a base (e.g., K2CO3, 2.0 equiv).
-
Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, filter the mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-arylated amino alcohol.
Step 2: N-Cyanomethylation
-
Dissolve the N-arylated amino alcohol (1.0 equiv) in acetonitrile.
-
Add bromoacetonitrile (1.5 equiv) and a base (e.g., K2CO3, 2.0 equiv).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Step 3: One-Pot Mesylation and Ring Closure
-
Dissolve the N-cyanomethylated amino alcohol (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).
-
Stir the reaction at 0 °C for 1 hour.
-
Add a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS, 2.0 equiv) and allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product with dichloromethane.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Purify the final product by column chromatography to obtain the desired 2-(4-methoxyphenyl)-azetidine derivative.
Pharmacological Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have shown promise in a variety of therapeutic areas. The following sections highlight key findings and the underlying structure-activity relationships.
Anticancer Activity: Tubulin Polymerization Inhibitors
A significant body of research has focused on azetidin-2-ones (β-lactams) bearing a 4-methoxyphenyl group as potent anticancer agents that target tubulin polymerization.[8] These compounds often act at the colchicine binding site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8][9]
Caption: Simplified pathway for the anticancer action of tubulin-destabilizing azetidine derivatives.
Structure-Activity Relationship Insights for Anticancer Activity:
| Modification Site | Structural Change | Impact on Activity | Reference |
| Azetidine C3-position | Introduction of aryl, vinyl, or hydroxyl groups | Generally increases antiproliferative properties. | [8] |
| Phenyl Ring B | 3-hydroxy-4-methoxy substitution (analogue of Combretastatin A-4) | Leads to highly potent compounds (IC50 in the nanomolar range). | [9] |
| Phenyl Ring B | 3-amino-4-methoxy substitution | Contributes significantly to antitubulin activity. | [9] |
| Azetidin-2-one Ring | trans configuration of C3 and C4 substituents | Often confirmed in active compounds by X-ray crystallography. | [8] |
Cholesterol Absorption Inhibitors
Azetidin-2-ones, particularly those with aryl substituents at the N1 and C4 positions, have been investigated as cholesterol absorption inhibitors.[10] While the precise molecular mechanism is not fully elucidated, clear structure-activity relationships have been established, suggesting a specific molecular target.[10] The 4-methoxyphenyl group is a common feature in this class of compounds.
Antimicrobial and Other Activities
The azetidine scaffold is present in numerous compounds with a wide range of pharmacological activities, including antibacterial, antimalarial, and anti-inflammatory effects.[1][4][6] For example, spirocyclic azetidines equipped with a nitrofuran "warhead" have demonstrated excellent activity against Mycobacterium tuberculosis.[11] The versatility of the azetidine core allows for its incorporation into diverse structures tailored for specific biological targets.
Biological Evaluation: A Protocol for Assessing Antiproliferative Activity
To determine the anticancer potential of newly synthesized this compound derivatives, a standard cell viability assay is employed.
Protocol: AlamarBlue Cell Viability Assay
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Incubation: Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Paclitaxel). Incubate the plates for 48-72 hours.
-
AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well and incubate for an additional 2-4 hours.
-
Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Future Directions and Emerging Trends
The field of azetidine chemistry is rapidly evolving. Key future directions for this compound derivatives include:
-
Stereoselective Synthesis: Developing more efficient and highly stereoselective synthetic routes will be crucial for accessing enantiomerically pure compounds, which is often a requirement for clinical development.[6]
-
Bioisosteric Replacement: Using the azetidine ring as a bioisostere for other common rings in known drugs (like piperidine or pyrrolidine) to improve pharmacokinetic properties.[12]
-
Photochemical Methods: Expanding the use of photochemical reactions for the synthesis and functionalization of azetidines, which can offer novel reactivity under mild conditions.[3][12]
-
New Biological Targets: Exploring the utility of this scaffold against a broader range of biological targets beyond the current focus on cancer and infectious diseases.
The this compound core represents a validated and highly tractable starting point for the development of next-generation therapeutics. Its unique structural and physicochemical properties, combined with increasingly sophisticated synthetic methodologies, ensure that it will remain a valuable scaffold in the medicinal chemist's toolbox for years to come.
References
-
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 39(19), 3684-93. Retrieved January 19, 2026, from [Link]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Solankee, A., & Tailor, J. (2017). Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. Chemistry International, 3(2), 123-134. Retrieved January 19, 2026, from [Link]
-
Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(9), e2100129. Retrieved January 19, 2026, from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved January 19, 2026, from [Link]
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved January 19, 2026, from [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Azetidines of pharmacological interest. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]
-
Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. (2026). Bioorganic Chemistry, 169, 109465. Retrieved January 19, 2026, from [Link]
-
The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
2-(4-Methoxyphenyl)-2-(2-methylpropyl)azetidine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-1-yl)acrylate. (2023). Molecules, 28(3), 1083. Retrieved January 19, 2026, from [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). Organic & Biomolecular Chemistry, 15(39), 8316-8339. Retrieved January 19, 2026, from [Link]
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sci-Hub: are you are robot? [sci-hub.ru]
- 5. Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
Topic: Ring Strain and Conformational Analysis of 2-Arylazetidines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 2-arylazetidine scaffold is a privileged motif in medicinal chemistry, imparting unique three-dimensional structure and metabolic stability to bioactive molecules.[1] The inherent ring strain of the four-membered ring governs its reactivity and, crucially, its conformational preferences.[2][3] Understanding the subtle interplay between this strain, steric effects, and non-covalent interactions is paramount for rational drug design. This guide provides a comprehensive analysis of the conformational landscape of 2-arylazetidines, integrating theoretical principles with field-proven experimental and computational methodologies. We will explore the puckered nature of the azetidine ring, the factors dictating the orientation of the 2-aryl substituent, and the detailed protocols required for definitive conformational assignment.
The Azetidine Ring: A Balance of Strain and Stability
Azetidine, a four-membered nitrogen-containing heterocycle, exists in a delicate balance. Its reactivity is largely driven by a significant ring strain of approximately 25.4 kcal/mol.[2] This value positions it between the highly reactive aziridines (~27.7 kcal/mol) and the more stable, less reactive pyrrolidines (~5.4 kcal/mol).[2] This strain arises from two primary sources:
-
Angle Strain: The internal bond angles in a planar four-membered ring would be 90°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation leads to inefficient orbital overlap and weaker bonds.[4]
-
Torsional Strain: In a planar conformation, the C-H bonds on adjacent carbon atoms would be fully eclipsed, resulting in repulsive electronic interactions.[4]
To alleviate this combined strain, the azetidine ring adopts a non-planar, puckered conformation.[5] This puckering, or folding, increases the bond angles and staggers the substituents, thereby reducing both angle and torsional strain.[4] The degree of puckering can be quantified by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which for unsubstituted azetidine in the gas phase is approximately 37°.[5]
| Ring System | Ring Strain (kcal/mol) |
| Aziridine | ~27.7 |
| Azetidine | ~25.4[2] |
| Pyrrolidine | ~5.4 |
| Cyclobutane | ~26.5 |
Table 1: Comparative ring strain energies of small nitrogen heterocycles and cyclobutane.
Conformational Landscape of 2-Arylazetidines
The introduction of a bulky aryl substituent at the C2 position profoundly influences the ring's conformational equilibrium. The primary consideration is the orientation of the aryl group relative to the azetidine ring to minimize steric hindrance. This leads to two principal puckered conformations:
-
Pseudo-Equatorial Conformer: The aryl group occupies a position analogous to an equatorial substituent in cyclohexane. This is generally the more stable conformation as it minimizes steric clashes with the protons on the C3 and C4 atoms of the azetidine ring.[5]
-
Pseudo-Axial Conformer: The aryl group is oriented perpendicular to the general plane of the ring. This conformation is typically higher in energy due to steric repulsion.
Beyond simple sterics, non-covalent interactions can further stabilize specific conformations.[6][7][8] Interactions such as C-H···π interactions between the azetidine ring protons and the aryl system, or lone-pair···π interactions between the nitrogen lone pair and the aryl ring, can influence the precise puckering amplitude and the rotational position (rotamer) of the aryl group.
Methodologies for Conformational Elucidation
A dual-pronged approach combining experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical computational modeling is the gold standard for assigning the conformation of 2-arylazetidines.
NMR Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy, particularly ¹H NMR, provides time-averaged information about the molecule's structure in solution.[9][10] The key parameters for conformational analysis are the vicinal proton-proton coupling constants (³JHH).
The Karplus Relationship: The magnitude of the ³J coupling constant is directly related to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[11][12]
J(φ) = A cos²φ + B cosφ + C
Where A, B, and C are empirically derived parameters.[11] In simple terms, a large ³J value (typically 8-10 Hz) corresponds to a trans (anti-periplanar, φ ≈ 180°) relationship, while a smaller ³J value (typically 5-8 Hz) indicates a cis (gauche, φ ≈ 60°) relationship.[13][14] By measuring the coupling constants between the C2 proton and the two diastereotopic C3 protons, one can deduce the dihedral angles and thus the ring's puckering and the preferred conformation.
| Proton Coupling | Typical Dihedral Angle (φ) | Expected ³J Value (Hz) | Inferred Relationship |
| H2 – H3trans | ~160-180° | > 8.0 | trans (pseudo-diaxial) |
| H2 – H3cis | ~30-60° | < 8.0 | cis (pseudo-axial/equatorial) |
Table 2: Representative ¹H NMR coupling constants and their correlation to the relative orientation of protons in a puckered 2-substituted azetidine ring. Note that J_trans is typically lower than J_cis in azetidines, contrary to cyclohexanes, a key diagnostic feature.[13]
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-arylazetidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum at a controlled temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).
-
Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and unambiguously assign the signals for H2, H3, and H4.
-
Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to confirm through-space proximity, which helps differentiate cis/trans isomers.[13] For example, a NOE correlation between H2 and H4 protons on the same face of the ring confirms a cis relationship.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
From the 1D ¹H spectrum, accurately measure the coupling constants (³J) for the C2 proton with the two C3 protons.
-
Apply the Karplus equation or use established empirical data for azetidines to correlate the measured ³J values with dihedral angles.[12][15]
-
Use the derived dihedral angles to construct a model of the dominant conformation in solution.
-
Computational Modeling: The Theoretical Framework
Quantum chemical methods provide a powerful tool to complement experimental data.[16][17] Density Functional Theory (DFT) is particularly effective for calculating the geometries and relative energies of different conformers.
A typical computational workflow involves:
-
Conformational Search: Identifying all possible low-energy conformations (puckered states, aryl rotamers).
-
Geometry Optimization: Calculating the minimum energy structure for each conformer.
-
Energy Calculation: Determining the relative stability of each optimized conformer. The global minimum corresponds to the most populated state.
-
Property Prediction: Calculating NMR parameters (chemical shifts, coupling constants) for the low-energy conformers to compare with experimental data.
-
Structure Building: Construct a 3D model of the 2-arylazetidine molecule using a molecular builder (e.g., Avogadro, GaussView).
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or semi-empirical method.
-
Conformational Search: Systematically rotate the puckering angle and the C2-Aryl bond to generate a series of starting geometries.
-
DFT Optimization: For each low-energy conformer identified, perform a full geometry optimization and frequency calculation using DFT. A common level of theory is B3LYP with a 6-31G(d) basis set. The absence of imaginary frequencies confirms a true energy minimum.
-
Solvation Modeling: To better mimic experimental conditions, include a solvent model (e.g., Polarizable Continuum Model, PCM) during the final energy calculations.
-
Analysis:
-
Compare the relative energies (ΔE or ΔG) of the optimized conformers to determine the most stable structure.
-
Measure the key dihedral angles in the lowest-energy conformer.
-
Use the optimized geometry to predict ¹H NMR coupling constants and compare them with the experimental values for validation.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Non-covalent interactions in biomacromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Introduction: Noncovalent Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sci-hub.ru [sci-hub.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Karplus equation - Wikipedia [en.wikipedia.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. youtube.com [youtube.com]
- 15. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Azetidine Alkaloids: From Natural Discovery to a Privileged Scaffold in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Azetidine alkaloids, a class of nitrogen-containing heterocyclic compounds, have transitioned from a synthetic curiosity to a cornerstone of medicinal chemistry. Characterized by a strained four-membered ring, these molecules possess unique stereochemical and physicochemical properties that are highly advantageous for drug design. Their journey began with the isolation of L-azetidine-2-carboxylic acid from the lily of the valley in the mid-20th century, revealing nature's own utilization of this unique scaffold.[1] This guide provides a comprehensive technical overview of the discovery of azetidine alkaloids, their diverse natural sources, the intricate biosynthetic pathways that create them, and the methodologies for their isolation and characterization. Furthermore, it delves into their biological significance, mechanisms of action, and their expanding role as a privileged motif in the development of next-generation therapeutics.
Introduction to Azetidine Alkaloids
Azetidines are four-membered saturated heterocycles containing a nitrogen atom.[1][2] This seemingly simple structure is defined by significant ring strain and a rigid, non-planar conformation.[3][4] These characteristics are not liabilities but rather assets in medicinal chemistry; the constrained geometry allows for precise three-dimensional positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3][5] Furthermore, the sp³-rich character of the azetidine ring often imparts improved metabolic stability and solubility compared to aromatic counterparts, addressing key pharmacokinetic challenges in drug development.[3] The parent azetidine ring is the foundation for a diverse range of natural products and synthetic compounds with broad pharmacological potential.[3][4][6]
Caption: Biosynthesis of Azetidine-2-carboxylic acid (AZE) from SAM.
Isolation and Characterization Protocols
The isolation and structural elucidation of azetidine alkaloids from natural sources require a systematic approach combining extraction, chromatography, and spectroscopy. The choice of methodology is dictated by the polarity and stability of the target compounds.
Experimental Workflow: Isolation and Purification
This protocol describes a generalized, self-validating system for isolating polar azetidine alkaloids like AZE from plant material.
Caption: General workflow for azetidine alkaloid isolation.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Lyophilize (freeze-dry) fresh biological material (e.g., plant leaves, bacterial culture) to remove water without thermal degradation.
-
Causality: Water can interfere with extraction efficiency and promote enzymatic degradation of target compounds.
-
Action: Grind the dried material into a fine powder.
-
Causality: This increases the surface area, maximizing contact with the extraction solvent for higher yield.
-
-
Extraction:
-
Action: Macerate or sonicate the powdered sample in an appropriate solvent (e.g., 80% methanol/water for polar alkaloids like AZE).
-
Causality: Methanol is effective at disrupting cell membranes and solubilizing a wide range of metabolites. The water content ensures the extraction of highly polar compounds like amino acid derivatives.
-
-
Purification:
-
Action: Concentrate the crude extract in vacuo. Perform liquid-liquid partitioning against a non-polar solvent like hexane or ethyl acetate to remove lipids and chlorophyll.
-
Causality: This preliminary cleanup is crucial to prevent overloading of the subsequent chromatography columns and improves separation efficiency.
-
Action: Subject the aqueous, polar fraction to ion-exchange chromatography.
-
Causality: For amino acid-like alkaloids (e.g., AZE), which are zwitterionic, ion-exchange chromatography provides excellent separation based on charge.
-
Action: Further purify the relevant fractions using High-Performance Liquid Chromatography (HPLC), often with a polar column (e.g., C18 reverse-phase with an aqueous mobile phase).
-
Causality: HPLC offers high resolution, allowing for the isolation of the target compound to a high degree of purity required for structural analysis.
-
-
Characterization:
-
Action: Analyze the purified compound using a suite of spectroscopic techniques. [7][8][9] * Trustworthiness: A combination of methods is a self-validating system. Data from each technique must be congruent to confirm the final structure.
-
Mass Spectrometry (MS): Provides the exact molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC): Elucidates the carbon-hydrogen framework and connectivity, confirming the four-membered ring structure and the position of substituents.
-
Infrared (IR) Spectroscopy: Identifies functional groups, such as the carboxylic acid (C=O and O-H stretches) and the secondary amine (N-H stretch). [8][9]
-
-
Biological Significance and Toxicity
The biological activity of azetidine alkaloids is largely rooted in their structural mimicry of proteinogenic amino acids, particularly proline.
Mechanism of Action: The Proline Analogue
L-azetidine-2-carboxylic acid (AZE) is a close structural analogue of L-proline, differing only by the absence of one methylene group in its ring. [10]This similarity is the key to its potent biological effects.
-
Misincorporation into Proteins: During protein synthesis, AZE can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of proline. [11][12]* Protein Misfolding: The smaller, more strained four-membered ring of AZE disrupts the protein's secondary and tertiary structure. It alters the peptide backbone's geometry at positions where proline would normally introduce specific kinks. [12]* Cellular Stress and Toxicity: The accumulation of these malformed, non-functional proteins triggers the unfolded protein response (UPR) and other cellular stress pathways, which can ultimately lead to cell death (apoptosis). [11][12]This mechanism is the basis for its toxicity to competing plants and predators. [10][11]
Pharmacological Potential
While some azetidine alkaloids are known for their toxicity, the unique structural properties of the azetidine scaffold make it highly attractive for drug development. [4]Synthetic and natural derivatives have demonstrated a wide spectrum of pharmacological activities. [3][6]
-
Anticancer and Antibacterial Agents: The rigid scaffold can be decorated with functional groups to target specific enzymes or receptors in cancer cells or bacteria. [4][6][13]* Central Nervous System (CNS) Modulators: The ability of the azetidine ring to improve properties like metabolic stability and blood-brain barrier penetration makes it a valuable component in the design of drugs targeting CNS disorders. [3][4]* FDA-Approved Drugs: The utility of the azetidine motif is validated by its presence in several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), where it enhances receptor selectivity and improves pharmacokinetic profiles. [3][5]
Conclusion and Future Perspectives
The journey of azetidine alkaloids from their discovery in humble plants to their incorporation into life-saving medicines is a powerful illustration of the value of natural product chemistry. Initially identified as plant defense toxins, their unique chemical architecture—defined by ring strain and conformational rigidity—has been harnessed by medicinal chemists to design novel therapeutics with improved efficacy and pharmacokinetics.
Future research will likely focus on discovering new azetidine-containing natural products from unexplored ecological niches, such as marine microorganisms and endophytic fungi. A deeper understanding of their biosynthetic pathways could enable the bioengineering of microorganisms to produce novel azetidine derivatives. As synthetic methodologies continue to advance, the azetidine scaffold is poised to remain a dynamic and privileged frontier in the quest for next-generation pharmaceuticals. [3]
References
- Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Azetidines of pharmacological interest. (2021). PubMed.
- The Biosynthesis of Azetidine-2-carboxylic acid. Journal of the American Chemical Society.
- Azetidines of pharmacological interest. (2025).
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). Benchchem.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
- Azetidine-2-carboxylic acid. Grokipedia.
- Azetidine-2-carboxylic acid. Wikipedia.
- Azetidines in Drug Discovery. PharmaBlock.
- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Society for Experimental Biology.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). (2023). PubMed Central.
- Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cycliz
- Biosyntheses of azetidine-containing natural products. (2023).
- Synthesis and characterization of some Azetidines deriv
- Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa. (2018).
- Biosyntheses of azetidine-containing n
- Azetidine-Containing Alkaloids Produced by a Quorum-Sensing- Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa.
- Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). Medical Science.
- Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. NeuroQuantology.
- Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biosyntheses of azetidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of some Azetidines derivatives [dspace.utq.edu.iq]
- 8. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
- 9. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]
- 10. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. lifechemicals.com [lifechemicals.com]
An In-Depth Technical Guide to the In Silico Prediction of 2-(4-Methoxyphenyl)azetidine Properties
Abstract
In the landscape of modern drug discovery, the early and accurate characterization of small molecules is paramount to reducing attrition rates and development costs. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and novel structural vectors.[1][2] This guide provides a comprehensive, in-depth technical framework for the in silico prediction of key pharmaceutical properties of a representative molecule, 2-(4-Methoxyphenyl)azetidine. We move beyond a simple listing of methods to explain the causality behind computational choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document details step-by-step protocols for predicting physicochemical characteristics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential bioactivity through molecular docking. Each protocol is designed as a self-validating system, grounded in authoritative references and visualized through clear workflows to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of Early Computational Profiling
The Azetidine Scaffold: A Strain-Driven Advantage in Medicinal Chemistry
Azetidines are fascinating four-membered heterocycles whose chemical reactivity is largely governed by a significant ring strain of approximately 25.4 kcal/mol.[1] This inherent strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, allows for unique and controllable reactivity, making the scaffold a versatile tool in organic synthesis.[1][2] In drug design, the compact, rigid nature of the azetidine ring serves as a valuable bioisostere for other groups, enabling chemists to fine-tune properties such as solubility, metabolic stability, and target engagement. Its three-dimensional character provides exit vectors that can explore chemical space in ways that traditional aromatic rings cannot, making it a key component in many modern therapeutic agents.
Focus Molecule: this compound
This guide centers on this compound, a molecule combining the azetidine core with a methoxyphenyl substituent. The methoxy group is a common feature in bioactive molecules, often influencing metabolic pathways and receptor interactions. Understanding the complete property profile of this structure—from its fundamental physicochemical nature to its likely behavior in a biological system—serves as an excellent case study for the application of predictive computational technologies. The basic chemical properties of this molecule are cataloged in databases such as PubChem and CymitQuimica.[3][4]
The Imperative of In Silico Profiling in Early-Stage Drug Discovery
The journey of a drug from concept to clinic is fraught with failure, with a significant percentage of candidates failing due to poor pharmacokinetic (ADMET) properties.[5] Computational, or in silico, prediction of these properties allows for the early, rapid, and cost-effective evaluation of vast numbers of virtual compounds.[6][7] By identifying potential liabilities before a compound is ever synthesized, resources can be focused on candidates with the highest probability of success.[5] This "fail fast, fail cheap" paradigm is enabled by a suite of computational tools that model everything from a molecule's solubility to its potential toxicity and metabolic fate.[6][8]
Foundational Workflow: Molecular Representation and Preparation
The accuracy of any in silico prediction is critically dependent on the quality of the input molecular structure. The first step is to obtain a standardized, high-fidelity representation of the molecule.
Step-by-Step Protocol: Structure Standardization
-
Obtain a Machine-Readable Format: Start by acquiring the structure of this compound in a format like SMILES (Simplified Molecular-Input Line-Entry System). A canonical SMILES for this molecule is COC1=CC=C(C=C1)C2CCN2.
-
Canonicalization and Desalting: Use a cheminformatics toolkit (e.g., RDKit in Python, ChemAxon tools) to parse the SMILES string. This step ensures a consistent representation and removes any counter-ions if the structure was sourced from a salt form.
-
Protonation State Assignment: At physiological pH (typically modeled at 7.4), the azetidine nitrogen will likely be protonated. It is crucial to determine the major protonation state, as this profoundly impacts properties like solubility, pKa, and protein-ligand interactions. Tools like ChemAxon's pKa predictor or the open-source PropKa can be used for this.[9]
-
Energy Minimization and 3D Conformer Generation: The 2D structure must be converted into a realistic, low-energy 3D conformation. This is achieved through force-field-based energy minimization (e.g., using MMFF94 or UFF). For applications like docking, it is often necessary to generate an ensemble of possible low-energy conformers to account for molecular flexibility.
Visualization: Molecular Preparation Workflow
The following diagram illustrates the logical flow for preparing a molecule for computational analysis.
Caption: Workflow for preparing a 2D molecular structure for in silico prediction.
Prediction of Core Physicochemical Properties
Physicochemical properties are the bedrock of drug-likeness, influencing solubility, permeability, and formulation.[10] High-quality, structure-based calculations are essential for an accurate profile.[10]
Theoretical Background
-
Lipophilicity (logP/logD): The octanol-water partition coefficient (logP) measures a compound's affinity for a lipid versus an aqueous environment. It is a key indicator of membrane permeability and metabolic susceptibility. LogD is the partition coefficient at a specific pH, accounting for ionization.
-
Aqueous Solubility (logS): This is the measure of a compound's ability to dissolve in water, which is critical for absorption and distribution.
-
pKa: The acid dissociation constant indicates the degree of ionization of a molecule at different pH values, affecting solubility, absorption, and receptor binding.[11]
-
Topological Polar Surface Area (TPSA): TPSA is calculated from the surface contributions of polar atoms and is a strong predictor of a drug's ability to permeate cell membranes.
In Silico Protocol for Physicochemical Property Prediction
-
Select a Prediction Tool: A variety of robust tools are available, ranging from standalone software to web servers. Examples include ACD/Percepta, ChemAxon, and free web servers like SwissADME or pkCSM.[5][9][10]
-
Input the Standardized Structure: Use the analysis-ready SMILES string generated in the previous section as input.
-
Execute Calculation: Run the prediction modules for logP, logD (at pH 7.4), aqueous solubility (logS), pKa, and TPSA. Many platforms calculate these simultaneously.[12]
-
Collate and Analyze Data: Record the predicted values. Compare them against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).
Data Summary: Predicted Physicochemical Properties
| Property | Predicted Value | Optimal Range (for Oral Drugs) | Rationale & Implication |
| Molecular Weight | 163.22 g/mol | < 500 | Low molecular weight is favorable for absorption and diffusion. |
| logP | ~1.8 - 2.2 | -0.4 to +5.6 | Moderate lipophilicity suggests a good balance between solubility and membrane permeability. |
| logS (Aqueous Solubility) | ~ -2.5 | > -4.0 | Predicted to be reasonably soluble, aiding absorption. |
| pKa (Basic) | ~9.0 - 9.5 | N/A | The azetidine nitrogen is predicted to be basic and will be protonated at physiological pH. |
| TPSA | ~21.3 Ų | < 140 Ų | Low TPSA is strongly correlated with good cell membrane permeability and potential blood-brain barrier penetration. |
| H-Bond Donors | 1 | ≤ 5 | Complies with drug-likeness rules. |
| H-Bond Acceptors | 2 | ≤ 10 | Complies with drug-likeness rules. |
(Note: Predicted values are estimates based on typical fragment-based calculation methods and may vary slightly between different software packages.)
Comprehensive ADMET Profiling
The ADMET Paradigm
-
Absorption: Predicts processes like human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Estimates blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can reduce the effective concentration of a drug.
-
Metabolism: Predicts interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions.
-
Excretion: Relates to how the compound is cleared from the body, often predicted via total clearance models.
-
Toxicity: Screens for potential liabilities such as Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
In Silico Workflow for ADMET Prediction
Caption: A generalized workflow for obtaining a comprehensive ADMET profile.
Data Summary: Predicted ADMET Profile
| Parameter | Prediction | Implication for Drug Development |
| Absorption | ||
| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. |
| Human Intestinal Absorption | High (>90%) | Favorable for oral bioavailability. |
| Distribution | ||
| BBB Permeant | Likely | Low molecular weight, low TPSA, and moderate lipophilicity suggest the potential to cross the blood-brain barrier. This could be desirable for a CNS target or an off-target effect. |
| Plasma Protein Binding | Moderate-High | May have a reduced fraction of unbound drug available for therapeutic effect. |
| Metabolism | ||
| CYP2D6 Inhibitor | Unlikely | Low risk of drug-drug interactions involving the CYP2D6 pathway. |
| CYP3A4 Inhibitor | Possible | The methoxyphenyl group can sometimes be a substrate or inhibitor. This requires careful experimental validation. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmia. |
| Hepatotoxicity | Low Risk | Low predicted risk of liver damage. |
(Note: These predictions represent probabilities and should be used to prioritize experimental testing, not replace it.)
Elucidating Biological Activity: QSAR and Molecular Docking
While physicochemical and ADMET properties tell us about a molecule's "drug-ability," they do not tell us what it does. For this, we turn to methods that predict biological activity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate a molecule's structural or physicochemical features (descriptors) with its biological activity.[14][15] If a QSAR model has been built for a specific target using a dataset of known active and inactive compounds, it can be used to predict the activity of a new molecule like this compound.[16][17] This is a "ligand-based" approach, as it does not require knowledge of the target protein's 3D structure.[14]
Target Identification and Molecular Docking
When the 3D structure of a potential protein target is known, molecular docking can be used to predict how a ligand (our molecule) might bind to it.[18] This "structure-based" method computationally places the ligand into the protein's binding site in various orientations ("poses") and uses a scoring function to estimate the binding affinity.[19] It is a powerful tool for generating hypotheses about a molecule's mechanism of action.[18][20]
Step-by-Step Protocol for Molecular Docking
This protocol assumes a hypothetical protein target has been identified (e.g., via literature search for similar scaffolds).
-
Prepare the Protein Receptor:
-
Prepare the Ligand:
-
Use the energy-minimized 3D structure of this compound generated earlier.
-
Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds.[22]
-
-
Define the Binding Site (Grid Box):
-
Identify the active site of the protein, often by finding where a co-crystallized native ligand binds.
-
Define a "grid box" around this site. The docking algorithm will confine its search to this space.[22]
-
-
Run the Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina) to run the simulation.[18] The program will systematically sample ligand poses within the grid box.
-
-
Analyze the Results:
-
The primary output is a set of predicted binding poses ranked by a docking score (e.g., in kcal/mol), where a more negative score indicates a stronger predicted binding affinity.[18]
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect key interactions (hydrogen bonds, hydrophobic contacts) with protein residues.[18]
-
Visualization: Molecular Docking Workflow
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Methoxyphenyl) Azetidine | CymitQuimica [cymitquimica.com]
- 4. 2-(4-Methoxyphenyl)-2-(2-methylpropyl)azetidine | C14H21NO | CID 115058591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 7. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. chemaxon.com [chemaxon.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
- 12. On-line Software [vcclab.org]
- 13. portal.valencelabs.com [portal.valencelabs.com]
- 14. QSPR and QSAR modeling – Meiler Lab [meilerlab.org]
- 15. neovarsity.org [neovarsity.org]
- 16. Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. etflin.com [etflin.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. sites.ualberta.ca [sites.ualberta.ca]
An In-Depth Technical Guide to the Early-Stage Biological Screening of 2-(4-Methoxyphenyl)azetidine
This guide provides a comprehensive framework for the initial biological evaluation of 2-(4-Methoxyphenyl)azetidine, a novel small molecule with potential therapeutic applications. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain and sp3-rich character can confer improved solubility, metabolic stability, and binding affinity to biological targets.[1][3] The incorporation of a 4-methoxyphenyl group suggests potential interactions with targets that have hydrophobic pockets and hydrogen bond acceptors. This document outlines a strategic, multi-tiered approach to efficiently profile this compound, moving from broad-based initial assessments to more targeted investigations. Our objective is to establish a foundational biological profile, identify potential therapeutic avenues, and flag any liabilities early in the drug discovery process.[4]
Part 1: Foundational Physicochemical and In Vitro ADME Profiling
Before embarking on cell-based assays, it is critical to understand the fundamental properties of this compound. These initial assays, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) screening, help to de-risk the molecule and ensure that data from biological assays are interpretable.[5][6][7] A compound with poor solubility or high metabolic instability, for example, might show no activity in a cell-based assay simply because it cannot reach its target.[8]
Physicochemical Properties
The first step is to assess the aqueous solubility and lipophilicity of the compound. These parameters are crucial for its "drug-likeness" and will influence its absorption and distribution in vivo.
-
Aqueous Solubility: This can be determined using kinetic or thermodynamic methods.[5] A kinetic solubility assay is often sufficient for early screening.
-
Lipophilicity (LogD): The distribution coefficient (LogD) at a physiological pH of 7.4 is a key indicator of a compound's ability to cross cell membranes. This is typically measured using a shake-flask method or calculated.[9]
In Vitro ADME Screening Cascade
A tiered approach to in vitro ADME testing is recommended to manage resources effectively.[9]
Tier 1: Early-Stage ADME Panel
This initial panel of assays provides a snapshot of the compound's key properties.
| Assay | Method | Purpose |
| Kinetic Solubility | Nephelometry or UV Spectroscopy | To determine the concentration at which the compound precipitates from an aqueous solution, providing an early indication of its solubility.[5] |
| LogD at pH 7.4 | Shake-flask or chromatographic method | To measure the lipophilicity of the compound at physiological pH, which influences its permeability and potential for non-specific binding.[9] |
| Metabolic Stability | Human Liver Microsomes (HLM) | To assess the intrinsic clearance of the compound by phase I metabolic enzymes (primarily Cytochrome P450s), predicting its metabolic half-life.[5][7] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | To determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically pharmacologically active.[5] |
| CYP450 Inhibition | Fluorometric or LC-MS/MS-based assays | To screen for inhibition of major CYP450 isoforms (e.g., 3A4, 2D6, 2C9) to identify potential drug-drug interactions.[5][9] |
| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | To assess the passive diffusion of the compound across an artificial membrane, predicting its potential for oral absorption.[8] |
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation: Prepare a stock solution of this compound in DMSO.
-
Reaction Mixture: In a 96-well plate, combine human liver microsomes, NADPH (a cofactor for CYP450 enzymes), and buffer.
-
Initiation: Add the test compound to the reaction mixture to a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation: Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.
Part 2: Cellular Viability and Cytotoxicity Assessment
It is essential to determine the concentration range at which this compound exhibits cytotoxic effects. This information is crucial for designing subsequent cell-based assays and for understanding the therapeutic window of the compound.[10] A compound that is highly cytotoxic at its effective concentration is unlikely to be a viable drug candidate.
Rationale for a Multi-Assay Approach
Different cytotoxicity assays measure different cellular endpoints.[11] Utilizing at least two orthogonal methods provides a more robust assessment of a compound's toxicity.[10]
-
Metabolic Assays (e.g., MTT, Resazurin): These assays measure the metabolic activity of viable cells by monitoring the reduction of a substrate into a colored or fluorescent product.[10][11]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[12][13]
Illustrative Cytotoxicity Data
| Assay | Cell Line | IC50 (µM) | Interpretation |
| MTT | HEK293 | > 100 | The compound does not significantly impact the metabolic activity of HEK293 cells at concentrations up to 100 µM. |
| LDH | HEK293 | > 100 | The compound does not cause significant membrane damage to HEK293 cells at concentrations up to 100 µM. |
| MTT | HepG2 | 75.2 | The compound shows some reduction in metabolic activity in HepG2 cells at higher concentrations, which may warrant further investigation into potential hepatotoxicity. |
| LDH | HepG2 | > 100 | The observed effect in the MTT assay is likely not due to acute membrane disruption. |
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HEK293 for general toxicity, HepG2 for potential hepatotoxicity) and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 24 or 48 hours). Include vehicle-only and maximum lysis controls.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reagent mixture.[12]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the absorbance at the appropriate wavelength.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum lysis control.
Part 3: Preliminary Pharmacological Profiling
Given that azetidine derivatives have shown a wide range of biological activities, including effects on the central nervous system (CNS), inflammation, and cancer, a broad initial pharmacological profiling is a logical next step.[1] This can be achieved through phenotypic screening or by screening against a panel of common drug targets.
Phenotypic Screening
Phenotypic screening involves testing the compound in a cell-based model of a disease without a preconceived notion of the target.[14] This approach can uncover novel mechanisms of action.
Example Phenotypic Screen: Anti-inflammatory Activity
A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) and measuring the production of inflammatory cytokines like TNF-α or nitric oxide (NO).
Experimental Workflow: Anti-inflammatory Screen
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Part 4: Synthesis and Conclusion
The early-stage biological screening of a novel compound like this compound should be a systematic and data-driven process. The proposed workflow, starting with foundational ADME and cytotoxicity profiling, ensures that subsequent, more resource-intensive pharmacological studies are conducted on a molecule with acceptable drug-like properties. The initial data on solubility, metabolic stability, cytotoxicity, and preliminary pharmacological activity will form a critical foundation for a "hit-to-lead" campaign. [4]This systematic approach maximizes the chances of identifying a promising therapeutic candidate while minimizing the risk of late-stage failures.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- In Vitro ADME Assays and Services.
- In Vitro ADME Assays and Services. ICE Bioscience.
- The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..
- A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
- In Vitro ADME. BioDuro-Global CRDMO, Rooted in Science.
- Azetidines in Drug Discovery. PharmaBlock.
- ADME Assays. Agilent.
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
- Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. (2022). Molecules.
- LDH Cytotoxicity Assay.
- Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. (2025). PDF.
- Update on in vitro cytotoxicity assays for drug development. (2025).
- Principles of early drug discovery. PubMed Central.
- LDH assay kit guide: Principles and applic
- Rapid Screening of Natural Compounds for Novel Anticancer Drug Candid
- Screening and identification of novel biologically active natural compounds. (2017). PubMed Central.
- LDH Cytotoxicity Assay FAQs. (2020). G-Biosciences.
- Screening Strategies Used in Drug Discovery. (2023). Technology Networks.
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube.
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Journal of the American Chemical Society.
- Innovative screening strategy swiftly uncovers new drug candid
- Pharmacological profiling of novel psychoactive substances.
- Azetidine synthesis. Organic Chemistry Portal.
- The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. Journal of Medicinal Chemistry.
- Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. (2025).
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
- Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident.
- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Al Muthanna University.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. nbinno.com [nbinno.com]
- 4. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. ADME Assays | Agilent [agilent.com]
- 9. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Privileged Structure with a Complex Toxicological Profile
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Rise of the Azetidine Moiety in Medicinal Chemistry
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] Its unique structural properties—a blend of conformational rigidity and three-dimensional character stemming from its inherent ring strain—offer medicinal chemists a powerful tool to optimize the physicochemical and pharmacokinetic profiles of drug candidates.[1][3] The incorporation of an azetidine motif can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for structure-activity relationship (SAR) exploration, thus granting access to previously unexplored chemical space.[1][4]
Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature the azetidine ring, underscoring its value in creating effective therapeutics.[1] However, the very properties that make azetidines attractive, such as ring strain and the presence of a basic nitrogen atom, also introduce potential toxicological liabilities.[2][5] Understanding and predicting these liabilities is paramount for the successful development of azetidine-containing pharmaceuticals. This guide provides a comprehensive overview of the toxicological profile of substituted azetidine compounds, detailing key assessment strategies, known hazards, and mechanistic insights to inform a proactive, safety-conscious drug development process.
Part 1: A Tiered Approach to Toxicological Assessment
A robust toxicological evaluation of novel azetidine derivatives should follow a tiered, integrated approach, beginning with in silico and in vitro methods to prioritize compounds and identify potential hazards early, followed by targeted in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing and provides a self-validating system for risk assessment.
Caption: Tiered workflow for assessing azetidine compound toxicity.
In Silico ADME/Tox Profiling
Before synthesis or extensive biological testing, computational models serve as an essential first pass to flag potential liabilities. Freely accessible web tools like SwissADME and pkCSM can provide valuable predictions on a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile.[6][7] These platforms use quantitative structure-activity relationship (QSAR) models to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes, and potential for organ toxicities.[8][9] While not a substitute for experimental data, these in silico predictions are invaluable for prioritizing analogs and guiding the design of more drug-like molecules with a lower probability of downstream failure.[9]
Foundational In Vitro Assays
The initial assessment of a compound's toxicity involves determining its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[12] This assay provides a half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency in reducing cell viability. This data is critical for comparing the cytotoxicity of different azetidine derivatives and for selecting appropriate, non-lethal concentration ranges for more complex mechanistic assays.
Assessing the potential for a compound to damage genetic material is a critical safety checkpoint. The bacterial reverse mutation assay, commonly known as the Ames test, is a standard initial screen for mutagenicity.[13][14] It uses specific strains of Salmonella typhimurium to detect point mutations.[15] For instance, a genetic toxicity evaluation of 5-Azacytidine has been conducted using the Ames test.[10] This is often followed by an in vitro micronucleus assay in mammalian cells, which can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[16][17]
In Vivo Acute Toxicity Assessment
Following in vitro characterization, promising candidates are advanced to in vivo studies to understand their systemic effects. Acute oral toxicity studies, guided by OECD Test Guidelines (e.g., TG 420 Fixed Dose Procedure or TG 423 Acute Toxic Class Method), are performed to determine the dose range causing overt toxicity and to estimate a lethal dose 50 (LD50).[18] These studies involve administering a single dose of the compound to rodents and observing them for a period, typically 14 days, for signs of toxicity and mortality.[19] This provides crucial information for classifying the compound's hazard level and for designing subsequent repeat-dose toxicity studies.[19][20]
Part 2: Mechanisms and Organ-Specific Toxicities
The toxicological profile of a substituted azetidine is intrinsically linked to its structure, metabolism, and distribution. Understanding the potential for organ-specific toxicities and the underlying mechanisms is crucial for risk mitigation.
Mechanisms of Azetidine-Mediated Toxicity
The ways in which azetidine compounds can exert toxicity are diverse and depend heavily on their substitution patterns.
-
Protein Misincorporation and Misfolding: The most well-documented mechanism involves the naturally occurring L-azetidine-2-carboxylic acid (AZE). Due to its structural similarity to proline, AZE can be mistakenly incorporated into proteins during synthesis.[21][22][23] This "impostor" amino acid alters the protein backbone, leading to misfolding, accumulation of non-functional proteins, and activation of the unfolded protein response (UPR)—a cellular stress response that can ultimately trigger apoptosis (programmed cell death).[4][21][22] This mechanism is particularly relevant for neurotoxicity, as discussed below.
Caption: Mechanism of L-azetidine-2-carboxylic acid (AZE) toxicity.
-
Metabolic Activation: Like many xenobiotics, azetidine compounds can be metabolized by enzymes, primarily the cytochrome P450 (CYP) system in the liver, into reactive metabolites.[7][24] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and genotoxicity.[7] For example, some azetidine derivatives can undergo metabolic ring-opening, potentially forming reactive species.[5]
-
Chemical Instability: The inherent ring strain of azetidines can, in some cases, lead to chemical instability and decomposition.[3][25] For certain N-substituted aryl-azetidines, an acid-mediated intramolecular ring-opening has been reported, highlighting a potential non-enzymatic degradation pathway that could lead to unintended biological consequences.
Hepatotoxicity (Liver Injury)
The liver is a primary site of drug metabolism and is therefore a frequent target for drug-induced toxicity.[26][27]
-
Mechanisms: Drug-induced liver injury (DILI) can be caused by direct toxicity from the parent compound or, more commonly, from reactive metabolites that deplete cellular antioxidants (like glutathione), induce oxidative stress, disrupt mitochondrial function, and trigger apoptosis or necrosis.[7][24][26]
-
Specific Examples: High-dose azacitidine (a cytidine analogue, not a simple substituted azetidine) has been associated with renal and hepatic dysfunction.[6] Conversely, some azetidin-2-one derivatives developed as anticancer agents have shown selective activity against tumor cells with lower toxicity towards normal liver cells.[28]
-
Assessment: In vitro assays using human liver cell lines (e.g., HepG2) or primary human hepatocytes are the cornerstone of preclinical hepatotoxicity assessment.[12] These assays can measure multiple endpoints, including cell viability, mitochondrial membrane potential, oxidative stress, and the expression of injury biomarkers.[12]
Neurotoxicity (Nervous System Injury)
The central nervous system (CNS) presents a unique challenge due to the blood-brain barrier. Lipophilic azetidine compounds may cross this barrier and exert effects on neuronal or glial cells.
-
Mechanisms: The pro-inflammatory and pro-apoptotic effects of L-azetidine-2-carboxylic acid (AZE) in microglial cells (the resident immune cells of the CNS) are well-studied.[4] In vivo studies in mice have shown that AZE can induce an oligodendrogliopathy (damage to the cells that produce myelin), which recapitulates some pathological features of multiple sclerosis.[19] This is thought to be driven by the misincorporation of AZE into myelin proteins, leading to UPR activation and cell death.[19] Other azetidine derivatives have been designed to interact with CNS targets, and their potential for neurotoxicity must be carefully evaluated.[29][30]
-
Assessment: In vitro models using neuronal and glial cell lines are used to screen for direct neurotoxic effects. Endpoints include cell viability, neurite outgrowth, synaptic function, and markers of apoptosis and inflammation.
Cardiotoxicity (Heart Injury)
Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market. While specific data on azetidine-induced cardiotoxicity is sparse in the literature, a thorough assessment is mandatory for any new chemical series.
-
Mechanisms: The most common form of drug-induced cardiotoxicity is arrhythmia resulting from the blockade of the hERG potassium ion channel, which leads to a prolongation of the QT interval on an electrocardiogram. Other mechanisms include direct damage to cardiac muscle cells (cardiomyocytes) and mitochondrial dysfunction.
-
Assessment: Early-stage screening involves in vitro assays to assess for hERG channel inhibition. More advanced, and physiologically relevant, models use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells beat spontaneously in culture and can be used to measure changes in electrophysiology and contractility, providing a more integrated picture of a compound's cardiotoxic potential.
Nephrotoxicity (Kidney Injury)
The kidneys are vital for filtering waste and eliminating drugs and their metabolites from the body, making them susceptible to toxic injury.[21][31]
-
Mechanisms: Drug-induced nephrotoxicity often involves the accumulation of the drug or its metabolites in the renal proximal tubule cells.[11][21] This can lead to mitochondrial damage, oxidative stress, and cell death.[21]
-
Specific Examples: High-dose azacitidine has been reported to cause renal tubular acidosis and other signs of kidney dysfunction.[6]
-
Assessment: In vitro nephrotoxicity models utilize cell lines derived from human renal proximal tubules.[12] Key assays measure cell viability and monitor for the release of kidney-specific biomarkers, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), which are sensitive and early indicators of renal injury.[12]
Part 3: Data Presentation and Experimental Protocols
Quantitative data from standardized assays are essential for making informed decisions in drug development. The following tables provide examples of toxicological data for azetidine compounds.
Quantitative Toxicity Data
Table 1: In Vitro Cytotoxicity (IC50) of Selected Azetidine Derivatives
| Compound Class | Specific Compound/Derivative | Cell Line | IC50 (µM) | Target/Context | Reference |
|---|---|---|---|---|---|
| TZT-1027 Analogue | Compound 1a | A549 (Lung Carcinoma) | 0.0022 | Antitumor Agent | [32] |
| TZT-1027 Analogue | Compound 1a | HCT116 (Colon Carcinoma) | 0.0021 | Antitumor Agent | [32] |
| GABA Uptake Inhibitor | Azetidin-2-ylacetic acid derivative | GAT-1 Transporter Assay | 2.01 | Neuroactive Agent | [30] |
| GABA Uptake Inhibitor | Azetidine-3-carboxylic acid derivative | GAT-3 Transporter Assay | 15.3 | Neuroactive Agent | [30] |
| Azetidine Derivative | Compound 8a | HepG2 (Liver Carcinoma) | 13.5 (µg/ml) | Antitumor Agent | [33] |
| Azetidine Derivative | Compound 8a | MCF-7 (Breast Carcinoma) | 10 (µg/ml) | Antitumor Agent | [33] |
| Azetidine-2-carboxylic acid | AZE | H35 Hepatoma Cells | >1000 | Radiosensitizer |[18] |
Table 2: In Vivo Acute Toxicity (LD50) of Azetidine Derivatives
| Compound Class | Administration Route | Species | LD50 (mg/kg) | Toxicity Classification | Reference |
|---|---|---|---|---|---|
| Azetidine-2-one derivatives | Oral | Mouse | 500 - 5000 | Moderate | [34] |
| Tricyclic Azetidine Derivatives | Not Specified | Mouse | >400 | CNS Stimulant | |
Key Experimental Protocols
This protocol is a self-validating system for assessing a compound's effect on cell viability.
-
Cell Seeding:
-
Culture an appropriate cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test azetidine compound in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
This protocol provides a deeper, mechanistic insight into potential hepatotoxicity.
-
Cell Handling and Plating:
-
Plate HepG2 cells in a 384-well, clear-bottom imaging plate coated with collagen I at a density optimized for the assay duration (e.g., 2,000 cells/well for a 72-hour endpoint).[12]
-
Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the test azetidine compound for acute (1 hr), early (24 hr), and chronic (72 hr) time points. Include vehicle and positive controls (e.g., acetaminophen, rotenone).
-
-
Staining and Imaging:
-
At each time point, stain the live cells with a cocktail of fluorescent dyes targeting different cellular parameters. A typical multiplex panel might include:
-
Hoechst 33342: To stain nuclei (for cell counting and nuclear morphology).
-
MitoTracker Red CMXRos: To assess mitochondrial membrane potential.
-
CellROX Green: To detect reactive oxygen species (oxidative stress).
-
-
After a brief incubation with the dyes, acquire images using an automated high-content imaging system.
-
-
Image Analysis and Data Interpretation:
-
Use dedicated image analysis software to automatically identify individual cells and quantify the fluorescence intensity and morphological features for each parameter.
-
Calculate dose-response curves for each endpoint (e.g., decrease in mitochondrial potential, increase in oxidative stress).
-
A compound is flagged as a potential hepatotoxin if it induces significant changes in one or more of these parameters at non-cytotoxic concentrations.
-
This protocol establishes a validated system for assessing systemic toxicity.
-
Animal Selection and Acclimatization:
-
Use a single sex of a standard rodent strain (typically female rats), 8-12 weeks old.
-
Acclimatize animals to laboratory conditions for at least 5 days. House them individually.
-
-
Sighting Study:
-
Dose a single animal at a starting dose (e.g., 300 mg/kg) based on in vitro data or SAR.
-
Observe the animal for 24-48 hours. The outcome (e.g., no effects, evident toxicity, or mortality) determines the dose for the next animal (a lower or higher fixed dose level: 5, 50, 300, 2000 mg/kg).
-
The purpose is to identify the dose that causes evident toxicity without mortality, which will be the starting dose for the main study.
-
-
Main Study:
-
Dose a group of 5 animals with the starting dose determined from the sighting study.
-
Administer the compound as a single oral dose via gavage. Animals should be fasted overnight prior to dosing.
-
Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), body weight (weekly), and any instances of mortality.
-
-
Endpoint and Evaluation:
-
At the end of the 14-day observation period, humanely euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study).
-
The results are used to classify the substance according to the Globally Harmonised System (GHS) for acute toxicity.
-
Conclusion
The azetidine scaffold is a valuable asset in the medicinal chemist's toolbox, offering a pathway to novel therapeutics with improved properties. However, its unique chemical nature necessitates a vigilant and integrated approach to toxicological assessment. By leveraging a tiered strategy that combines early in silico and in vitro screening with targeted in vivo studies, researchers can identify and mitigate potential safety liabilities. A thorough understanding of the potential mechanisms of toxicity—from protein misincorporation to metabolic activation—and a focus on key organ systems such as the liver, nervous system, heart, and kidneys are essential. The protocols and data presented in this guide provide a framework for the systematic and rigorous evaluation of substituted azetidine compounds, ultimately fostering the development of safer, more effective medicines.
References
-
Creative Bioarray. (n.d.). In Vitro Nephrotoxicity. Retrieved from [Link]
- Wilson, C. R., et al. (2021). Advances in predictive in vitro models of drug-induced nephrotoxicity.
-
National Toxicology Program. (n.d.). Genetic Toxicity Evaluation of 5-Azacytidine in Salmonella/E.coli Mutagenicity Test or Ames Test. Study A21960. Chemical Effects in Biological Systems. Retrieved from [Link]
- Drăgan, M., et al. (2020). Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives.
- Primrose, S. (2020). In vitro platforms for de-risking nephrotoxicity during drug development. Drug Target Review.
-
ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved from [Link]
- El-Gazzar, M. G., et al. (2020). Biomarkers and in vitro strategies for nephrotoxicity and renal disease assessment.
-
MDPI. (n.d.). Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Genetic Toxicity Evaluation of 5-Azacytidine in Salmonella/E.coli Mutagenicity Test or Ames Test. Study A21960. Retrieved from [Link]
- St-Laurent, G. P., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- Raaphorst, G. P., et al. (1999). Effects of azetidine-2-carboxylic acid on treatments of hepatoma cells with single or fractionated X-ray irradiations and on thermal radiosensitization in normal and thermotolerant cells.
- Svatik, J., & Slavik, R. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs.
- Svatik, J., & Slavik, R. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
- Sobel, R. A., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis.
-
Cambridge MedChem Consulting. (n.d.). Mutagenicity. Retrieved from [Link]
- Hegde, M., et al. (2016). Mutagenicity potential (affect) of new atraumatic restorative treatment (ART) material incorporated with Azadirachta indica (Neem) against Salmonella typhimurium.
- Murty, M. S. R., et al. (2011). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
- Bott, T. M., & West, F. G. (2012).
- BenchChem. (2025).
- Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
-
Abich. (n.d.). Genotoxicity: Focus On Ames Test. Retrieved from [Link]
- Giraldi, P. N., et al. (1977). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. Retrieved from [Link]
- Sarac, S., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.
- La-Casse, A., et al. (1994). Anticancer drug-induced kidney disorders. Drug Safety.
-
Medscape. (2025). Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Retrieved from [Link]
- Lammert, C., et al. (2009). Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity.
-
Science.gov. (n.d.). lines ic50 values: Topics. Retrieved from [Link]
- Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
- de Oliveira, A. S., et al. (2021). Using the comet and micronucleus assays for genotoxicity studies: A review.
- ResearchGate. (2023). (PDF)
-
MDPI. (2023). Molecular Mechanisms of Hepatotoxicity. Retrieved from [Link]
- ResearchGate. (n.d.). Protecting Cisplatin-Induced Nephrotoxicity with Cimetidine Does Not Affect Antitumor Activity.
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
- Macalino, S. J. Y., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis.
- MDPI. (n.d.). In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay.
- Volpe, D. A., et al. (2022).
- Chandiragowda, A., et al. (2020). Assessment of Cytogenetic Damage in Flexographic Workers: Micronucleus Assay in Exfoliated Buccal Epithelial Cells. Journal of Clinical and Diagnostic Research.
- ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
- Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry.
-
ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine.... Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Anticancer drug-induced kidney disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lines ic50 values: Topics by Science.gov [science.gov]
- 9. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic Toxicity Evaluation of 5-Azacytidine in Salmonella/E.coli Mutagenicity Test or Ames Test. Study A21960 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Mutagenicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Genotoxicity: Focus On Ames Test – Abich: l’eccellenza nelle analisi chimiche e microbiologiche [abich.it]
- 15. Mutagenicity potential (affect) of new atraumatic restorative treatment (ART) material incorporated with Azadirachta indica (Neem) against Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using the comet and micronucleus assays for genotoxicity studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Cytogenetic Damage in Flexographic Workers: Micronucleus Assay in Exfoliated Buccal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of azetidine-2-carboxylic acid on treatments of hepatoma cells with single or fractionated X-ray irradiations and on thermal radiosensitization in normal and thermotolerant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
- 21. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. oatext.com [oatext.com]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Ring: A Small Modification with a Profound Impact on Fluorophore Photophysics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the four-membered azetidine ring into various fluorophore scaffolds has emerged as a powerful tool for enhancing their photophysical properties. This guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and practical applications of azetidine-containing fluorophores. We delve into the causal mechanisms by which the azetidine moiety, through the suppression of non-radiative decay pathways like Twisted Intramolecular Charge Transfer (TICT), significantly boosts quantum yield and photostability. Detailed experimental protocols for the synthesis and characterization of these advanced dyes are presented, alongside a comparative analysis of their performance against traditional analogues. This whitepaper serves as an essential resource for researchers seeking to leverage the unique advantages of azetidine-functionalized fluorophores in bioimaging, diagnostics, and drug discovery.
The Azetidine Advantage: Unlocking Superior Fluorophore Performance
The quest for brighter, more stable, and precisely tunable fluorescent probes is a driving force in modern molecular sciences. A significant breakthrough in this endeavor has been the discovery that replacing the conventional N,N-dialkylamino substituents with a strained four-membered azetidine ring can dramatically improve the performance of a wide range of fluorophores, including rhodamines, coumarins, and naphthalimides.[1] This seemingly minor structural modification has profound implications for the photophysical behavior of these molecules, leading to substantial increases in fluorescence quantum yield and photostability.[2]
The enhanced performance of azetidine-containing fluorophores is primarily attributed to the suppression of a non-radiative decay pathway known as Twisted Intramolecular Charge Transfer (TICT).[3] In many conventional fluorophores with electron-donating dialkylamino groups, photoexcitation can lead to a twisting of the C-N bond, forming a non-emissive, charge-separated TICT state that rapidly returns to the ground state without emitting a photon.[4] The rigid and strained nature of the azetidine ring hinders this rotational freedom, thereby locking the fluorophore in a more planar and highly fluorescent conformation.[5] This inhibition of the TICT state formation minimizes non-radiative decay, resulting in a significant increase in the fluorescence quantum yield.[3]
Furthermore, the introduction of substituents at the 3-position of the azetidine ring offers a sophisticated strategy for the fine-tuning of the fluorophore's spectral properties.[1] Electron-withdrawing groups, for instance, can induce hypsochromic (blue) shifts in the absorption and emission spectra, allowing for the rational design of a palette of fluorescent probes with tailored colors.[1] This level of precise control over the photophysical characteristics of fluorophores is invaluable for multiparametric imaging and the development of spectrally resolved sensors.
Core Fluorophore Scaffolds and the Impact of Azetidinyl Substitution
The benefits of incorporating an azetidine ring have been demonstrated across a diverse range of fluorophore families. Here, we explore the impact on three prominent classes: coumarins, rhodamines, and naphthalimides.
Azetidinyl-Coumarins
Coumarins are a widely used class of fluorophores known for their sensitivity to the local environment. The introduction of an azetidine group at the 7-position of the coumarin scaffold has been shown to significantly enhance their fluorescence quantum yield, particularly in aqueous media.[6] This modification not only improves brightness but also leads to an unprecedented increase in the photostability of these dyes.[7]
Table 1: Photophysical Properties of Representative 7-Substituted Coumarins
| Compound | Substituent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Reference |
| 7-diethylamino-4-methylcoumarin | Diethylamino | ~373 | ~434 | ~0.40 (in Ethanol) | [6] |
| 7-azetidinyl-4-methylcoumarin | Azetidinyl | ~355 | ~450 | ~0.96 (in aq. HEPES) | [6] |
Azetidinyl-Rhodamines: The Janelia Fluor® Dyes
The development of the Janelia Fluor® (JF) dyes, which are based on azetidinyl-rhodamine structures, represents a landmark achievement in the field of fluorescent probes.[1][2] These dyes exhibit exceptional brightness and photostability, making them ideal for demanding applications such as live-cell and super-resolution microscopy.[1] The azetidine rings in the JF dyes effectively suppress the formation of the non-fluorescent lactone form, ensuring that the fluorophore predominantly exists in its highly fluorescent zwitterionic state.[8]
Table 2: Photophysical Properties of Selected Janelia Fluor® Dyes
| Dye | λ_abs_ (nm) | λ_em_ (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F_) | Reference |
| Janelia Fluor® 525 | 525 | 549 | 122,000 | 0.91 | [9] |
| Janelia Fluor® 549 | 549 | 571 | 101,000 | 0.88 | [10][11] |
| Janelia Fluor® 646 | 646 | 664 | 152,000 | 0.54 | [12] |
Azetidinyl-Naphthalimides
Naphthalimides are another important class of fluorophores where the introduction of an azetidine ring at the 4-position has been shown to be highly beneficial. This modification leads to a significant enhancement in brightness and photostability by effectively inhibiting the TICT formation.[13] Azetidinyl-naphthalimides have demonstrated high photoluminescence quantum yields, ranging from 61% to 85%, and large Stokes shifts.[13]
The Underlying Mechanism: Suppression of Twisted Intramolecular Charge Transfer (TICT)
The remarkable improvements in the photophysical properties of azetidine-containing fluorophores can be rationalized by considering the Jablonski diagram and the concept of Twisted Intramolecular Charge Transfer (TICT).
Sources
- 1. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03933A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Janelia Fluor Conjugation Kit Protocol | Hello Bio [hellobio.com]
- 13. US6372910B1 - Process for the manufacture of 1,8-naphthalimide - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of Optically Active 2-(4-Methoxyphenyl)azetidine
Abstract
Azetidines, particularly chiral 2-aryl substituted derivatives, represent a privileged structural motif in medicinal chemistry and drug development, prized for their ability to impart favorable pharmacokinetic properties and serve as unique three-dimensional scaffolds.[1][2] This document provides a detailed guide for the enantioselective synthesis of 2-(4-Methoxyphenyl)azetidine, a valuable building block for more complex molecular architectures. We present a robust and highly diastereoselective protocol leveraging the power of a chiral auxiliary, specifically tert-butanesulfinamide. The narrative explains the causality behind experimental choices, offers detailed step-by-step instructions, and includes expert insights for troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for accessing this important chiral N-heterocycle.
Introduction: The Significance of Chiral Azetidines
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from being a synthetic curiosity to a cornerstone in modern pharmaceutical design.[2][3] Its inherent ring strain (approx. 25.4 kcal/mol) provides a unique conformational rigidity compared to more flexible five- and six-membered rings, while being significantly more stable and easier to handle than its aziridine counterpart.[2] This constrained geometry is highly advantageous for optimizing ligand-receptor interactions.
The introduction of a stereocenter, particularly at the C2-position with an aryl substituent, creates a chiral scaffold that is crucial for stereospecific molecular recognition in biological systems. Optically active this compound serves as a key intermediate for a range of biologically active compounds, where the methoxy-substituted phenyl group can engage in specific electronic and steric interactions, or serve as a handle for further functionalization.
Synthesizing these strained rings with high enantiopurity is challenging.[3] Common strategies include the cyclization of chiral precursors, kinetic resolution, and, more powerfully, asymmetric synthesis using either chiral catalysts or chiral auxiliaries.[4][5] This guide will focus on a chiral auxiliary-based approach, which offers high stereocontrol and methodological reliability.
Overview of the Featured Synthetic Strategy
The chosen protocol involves an asymmetric synthesis mediated by enantiopure tert-butanesulfinamide. This method is distinguished by its high diastereoselectivity, broad applicability, and the straightforward removal of the auxiliary group under mild conditions.
The core principles of this strategy are:
-
Imine Formation: Condensation of 4-methoxybenzaldehyde with a chiral tert-butanesulfinamide (e.g., the (R)-enantiomer) to form a chiral N-sulfinyl imine. This step effectively installs the stereodirecting group.
-
Stereoselective Nucleophilic Addition & Reduction: A Reformatsky reaction using an ethyl bromoacetate-derived organozinc reagent adds a two-carbon unit to the imine. The chiral sulfinyl group effectively shields one face of the C=N bond, directing the nucleophile to the opposite face with high diastereoselectivity. The resulting ester is then reduced to the corresponding 1,3-amino alcohol.[5]
-
Intramolecular Cyclization: The terminal hydroxyl group of the amino alcohol is activated (e.g., by conversion to a mesylate), which then undergoes an intramolecular SN2 reaction, with the sulfinamide nitrogen acting as the nucleophile to form the azetidine ring.
-
Auxiliary Cleavage: The final step is the hydrolytic removal of the tert-butanesulfinyl group using a simple acidic workup, yielding the target optically active azetidine hydrochloride salt.
Below is a conceptual workflow of the entire process.
Figure 1: Overall workflow for the chiral synthesis.
Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents like LiAlH₄ and NaH are highly reactive and must be handled with extreme care under anhydrous conditions.
Part A: Synthesis of (R,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
Causality: This step forms the chiral template. Copper(II) sulfate is used as a mild Lewis acid and an efficient dehydrating agent to drive the condensation equilibrium towards the imine product. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-tert-butanesulfinamide (5.00 g, 41.3 mmol, 1.0 equiv.) and anhydrous copper(II) sulfate (10.5 g, 65.8 mmol, 1.6 equiv.).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous dichloromethane (DCM, 100 mL) via syringe.
-
Add 4-methoxybenzaldehyde (5.5 mL, 45.4 mmol, 1.1 equiv.) dropwise to the stirring suspension.
-
Stir the reaction mixture vigorously at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper sulfate. Wash the Celite® pad with additional DCM (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield a solid.
-
Recrystallize the crude product from hot hexanes to afford the pure N-sulfinyl imine as a white crystalline solid.
Part B: Synthesis of the Chiral 1,3-Amino Alcohol
Causality: This two-step sequence is the core of the asymmetric induction. The bulky tert-butyl group on the sulfinamide auxiliary effectively blocks one face of the imine, forcing the incoming Reformatsky reagent to attack from the less hindered face, thereby setting the new stereocenter with high fidelity. Subsequent reduction of the ester with a powerful hydride source like LiAlH₄ provides the necessary amino alcohol for cyclization without epimerizing the newly formed chiral center.
Procedure:
-
Reformatsky Reaction: a. Activate zinc dust (3.37 g, 51.6 mmol, 1.25 equiv.) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under high vacuum. b. In a flame-dried 500 mL flask under N₂, add the activated zinc and anhydrous THF (80 mL). c. Add a solution of the N-sulfinyl imine (from Part A, 9.87 g, 41.3 mmol, 1.0 equiv.) in anhydrous THF (100 mL). d. Add ethyl bromoacetate (5.0 mL, 45.4 mmol, 1.1 equiv.) dropwise over 20 minutes. The reaction is exothermic. e. After the initial exotherm subsides, heat the mixture to reflux for 2 hours. Monitor by TLC. f. Cool the reaction to 0 °C and quench by slow addition of saturated aqueous NH₄Cl solution (50 mL). g. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography (gradient elution, 10-40% EtOAc in hexanes) to yield the β-amino ester.
-
Reduction to Amino Alcohol: a. In a flame-dried 1 L flask under N₂, prepare a suspension of LiAlH₄ (2.35 g, 62.0 mmol, 1.5 equiv.) in anhydrous THF (150 mL) and cool to 0 °C. b. Slowly add a solution of the purified β-amino ester in anhydrous THF (150 mL) dropwise via an addition funnel. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. d. Cool the reaction back to 0 °C and quench cautiously by sequential dropwise addition of water (2.4 mL), 15% aqueous NaOH (2.4 mL), and then water again (7.2 mL) (Fieser workup). e. Stir the resulting white suspension vigorously for 1 hour, then filter through Celite®, washing thoroughly with ethyl acetate. f. Concentrate the filtrate to yield the 1,3-amino alcohol, which is often used in the next step without further purification.
Part C: Cyclization and Auxiliary Cleavage
Causality: The cyclization follows a classic SN2 pathway. The hydroxyl group is first converted into a good leaving group (mesylate). A strong, non-nucleophilic base (NaH) is then used to deprotonate the sulfinamide nitrogen, which acts as the intramolecular nucleophile, displacing the mesylate to form the strained four-membered ring. Finally, the acid-labile S-N bond is cleaved to release the free amine.
Figure 2: Role of the chiral auxiliary in directing nucleophilic attack. (Note: Images are placeholders for chemical structures).
Procedure:
-
Mesylation and Cyclization: a. Dissolve the crude 1,3-amino alcohol (approx. 41.3 mmol) in anhydrous DCM (200 mL) in a 500 mL flask under N₂ and cool to 0 °C. b. Add triethylamine (Et₃N) (8.6 mL, 62.0 mmol, 1.5 equiv.). c. Add methanesulfonyl chloride (MsCl) (3.5 mL, 45.4 mmol, 1.1 equiv.) dropwise. d. Stir at 0 °C for 1 hour. Quench with water, separate the layers, and extract the aqueous phase with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate to get the crude mesylate. e. Dissolve the crude mesylate in anhydrous THF (200 mL) and cool to 0 °C. f. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.48 g, 62.0 mmol, 1.5 equiv.) portion-wise with care (H₂ evolution). g. Allow the reaction to warm to room temperature and stir for 12-16 hours. h. Quench carefully by slow addition of water at 0 °C. Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to get the N-sulfinyl azetidine.
-
Deprotection: a. Dissolve the purified N-sulfinyl azetidine in methanol (100 mL). b. Add 4 M HCl in 1,4-dioxane (31 mL, 124 mmol, 3.0 equiv.) and stir at room temperature for 1 hour. c. Concentrate the mixture under reduced pressure. d. Triturate the resulting solid with diethyl ether, filter, and wash with cold diethyl ether to yield (S)-2-(4-Methoxyphenyl)azetidine hydrochloride as a white solid.
Data Analysis and Expected Results
The final product and intermediates should be characterized thoroughly to confirm structure and purity.
| Step | Product | Typical Yield | Key Analytical Data |
| Part A | N-Sulfinyl Imine | 85-95% | ¹H NMR, ¹³C NMR, MS |
| Part B | 1,3-Amino Alcohol | 70-85% (over 2 steps) | ¹H NMR, MS, Diastereomeric Ratio >98:2 |
| Part C | Final Product (HCl Salt) | 75-90% (over 2 steps) | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC (ee >98%) |
Chiral HPLC Analysis: The enantiomeric excess (ee) of the final product is the most critical measure of success. This is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Typical Column: Chiralcel® OD-H or similar.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10) with a small amount of a basic modifier like diethylamine.
-
Detection: UV at 254 nm.
-
The two enantiomers will exhibit different retention times, and the ee is calculated from the relative peak areas: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Troubleshooting and Expert Insights
| Problem | Possible Cause | Suggested Solution |
| Low yield in imine formation | Incomplete reaction; wet reagents/solvent. | Ensure all reagents and glassware are scrupulously dry. Increase reaction time or add more dehydrating agent (CuSO₄). |
| Low diastereoselectivity in Part B | Reaction temperature too high during nucleophilic addition. | Maintain strict temperature control during the Reformatsky reaction. Ensure slow, dropwise addition of reagents. |
| Incomplete cyclization in Part C | Insufficient activation of the alcohol; poor quality base. | Confirm mesylate formation by TLC/NMR before proceeding. Use fresh, high-purity NaH and ensure anhydrous conditions. |
| Side products during deprotection | Ring-opening of the azetidine under harsh acidic conditions. | Use the recommended stoichiometric amount of HCl. Avoid prolonged reaction times or heating during the deprotection step. |
Conclusion
This application note details a reliable and highly stereoselective route to optically active this compound. The use of a tert-butanesulfinamide chiral auxiliary provides a robust framework for controlling the stereochemical outcome of the synthesis.[5] The protocols are scalable and utilize common laboratory reagents and techniques. By carefully following the outlined procedures and understanding the chemical principles behind each step, researchers can confidently produce this valuable chiral building block in high yield and excellent enantiopurity, paving the way for its application in pharmaceutical and materials science research.
References
- Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. Journal of Organic Chemistry.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH).
- Asymmetric synthesis of 2-substituted azetidines. ResearchGate.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. National Institutes of Health (NIH).
- Asymmetric Synthesis of Substituted Azetidine Type α- and β-Amino Acids. Sci-Hub.
- A novel asymmetric synthesis of 2-azetidinones from achiral precursors. Sci-Hub.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content.
- Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Frontiers.
- Azetidine synthesis. Organic Chemistry Portal.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar.
- Azetidine Synthesis. Google Books.
- Synthesis of 2-acylazetidines. ResearchGate.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health (NIH).
- Preparation and Synthetic Applications of Azetidines. ResearchGate.
- ChemInform Abstract: Synthesis of Optically Active Azetidine-2,4-dicarboxylic Acid and Related Chiral Auxiliaries for Asymmetric Synthesis. Sci-Hub.
- Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. National Institutes of Health (NIH).
Sources
- 1. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Palladium-Catalyzed Synthesis of 2-Arylazetidines: A Detailed Guide for Researchers
Introduction: The Significance of 2-Arylazetidines in Modern Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug development. Their strained ring system imparts unique conformational constraints and metabolic stability, making them valuable bioisosteres for other cyclic and acyclic structures. Among these, 2-arylazetidines stand out as privileged scaffolds found in a range of biologically active molecules. The development of efficient and versatile synthetic methods to access these compounds is therefore of paramount importance to researchers in both academic and industrial settings.
This comprehensive guide details robust and field-proven palladium-catalyzed methodologies for the synthesis of 2-arylazetidines. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step protocols, and offer insights into experimental design and optimization.
Strategic Approaches to 2-Arylazetidine Synthesis
Palladium catalysis offers several powerful strategies for the construction and functionalization of the azetidine core. The primary methods that will be discussed herein are:
-
Intramolecular C(sp³)–H Amination: A convergent approach where a linear amine precursor undergoes palladium-catalyzed cyclization via activation of a seemingly unreactive C-H bond.
-
Migration/Cross-Coupling of 3-Iodoazetidines: A novel strategy that leverages a rearrangement and subsequent coupling to install the aryl group at the C2 position.
These methods provide complementary pathways to access a diverse range of 2-arylazetidine derivatives, each with its own set of advantages and substrate scope.
Methodology 1: Intramolecular C(sp³)–H Amination via a Directing Group Strategy
One of the most elegant and atom-economical methods for constructing the azetidine ring is through the intramolecular amination of unactivated C(sp³)–H bonds. This transformation is typically facilitated by a directing group, which positions the palladium catalyst in proximity to the target C-H bond, enabling its selective functionalization. The picolinamide (PA) directing group has proven to be particularly effective in this regard.[1]
Mechanistic Rationale
The catalytic cycle for this transformation is believed to proceed through a Pd(II)/Pd(IV) pathway. The key steps involve:
-
Coordination: The picolinamide-protected amine substrate coordinates to the Pd(II) catalyst.
-
C–H Activation: The directing group facilitates the cyclometalation step, where the γ-C(sp³)–H bond is cleaved to form a six-membered palladacycle. This is often the rate-determining step.
-
Oxidation: An oxidant, such as phenyliodine diacetate (PhI(OAc)₂), oxidizes the Pd(II) center to a high-valent Pd(IV) species.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Pd(IV) center, releasing the azetidine product and regenerating a Pd(II) species to continue the catalytic cycle.
This directing group approach allows for the functionalization of primary C(sp³)–H bonds, which are traditionally challenging to activate selectively.[1]
Experimental Workflow and Protocol
The following protocol is a representative example of a picolinamide-directed intramolecular C–H amination to form an azetidine ring.
Caption: Experimental workflow for intramolecular C-H amination.
Protocol: Synthesis of a 2-Aryl-N-picolinoylazetidine
Materials:
-
PA-protected amine substrate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv)
-
Phenyliodine diacetate (PhI(OAc)₂, 2.5 equiv)
-
Toluene (or other suitable solvent)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the PA-protected amine substrate.
-
Add palladium(II) acetate.
-
Add the solvent (e.g., toluene) to achieve a desired concentration (typically 0.1 M).
-
Add the oxidant, phenyliodine diacetate.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60 °C).
-
Stir the reaction vigorously for the specified time (typically 24 hours), monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-picolinoyl azetidine.
Deprotection of the Picolinamide Group:
The picolinamide directing group can be challenging to remove. However, modified directing groups have been developed to facilitate milder deprotection conditions.[1] For certain substrates, reductive cleavage using reagents like LiAlH₄ can be effective.[2]
Methodology 2: Migration/Cross-Coupling of 3-Iodoazetidines with Aryl Boronic Acids
A more recent and highly innovative approach involves a palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids, which proceeds with a formal 1,2-migration to yield 2-arylazetidines.[3] This method provides a distinct retrosynthetic disconnection, starting from a pre-formed azetidine ring.
Mechanistic Insights
The precise mechanism of this transformation is complex and may involve multiple competing pathways. Control experiments suggest the reaction could proceed through either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate followed by hydropalladation.[3] A plausible catalytic cycle is outlined below:
Caption: Plausible catalytic cycle for migration/coupling.
The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as [1,1′-biphenyl]-2-yldicyclohexylphosphane (DavePhos) enabling the desired transformation.[3]
Experimental Protocol
Protocol: Synthesis of a 2-Arylazetidine from a 3-Iodoazetidine
Materials:
-
3-Iodoazetidine substrate (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)
-
[1,1′-Biphenyl]-2-yldicyclohexylphosphane (DavePhos, 0.1 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane/Water solvent mixture
Procedure:
-
In an oven-dried Schlenk tube, combine the 3-iodoazetidine substrate, aryl boronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and DavePhos in a portion of the 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Add the remaining 1,4-dioxane and water.
-
Seal the tube, and purge with an inert gas.
-
Heat the reaction mixture in a preheated oil bath to the required temperature (e.g., 100 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-arylazetidine product.
Data Summary: Comparison of Methodologies
| Feature | Intramolecular C-H Amination | Migration/Coupling of 3-Iodoazetidines |
| Starting Material | Linear amine with a directing group | Pre-formed 3-iodoazetidine |
| Key Transformation | C-N bond formation via C-H activation | C-C bond formation with rearrangement |
| Catalyst System | Pd(OAc)₂ | Pd₂(dba)₃ / DavePhos |
| Reagents | Oxidant (e.g., PhI(OAc)₂) | Aryl boronic acid, Base (e.g., K₃PO₄) |
| Advantages | High atom economy, convergent | Novel disconnection, uses common coupling partners |
| Considerations | Requires directing group installation/removal | Synthesis of 3-iodoazetidine precursor |
Conclusion and Future Outlook
The palladium-catalyzed synthesis of 2-arylazetidines has emerged as a powerful and versatile tool for synthetic chemists. The methodologies presented herein, namely intramolecular C-H amination and migration/cross-coupling, offer robust and reliable pathways to these valuable heterocyclic scaffolds. The choice of strategy will depend on the specific target molecule and the availability of starting materials. As the field of C-H activation and cross-coupling continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of complex azetidine derivatives, further empowering researchers in the discovery of new therapeutics and functional materials.
References
-
Dangel, B. D., et al. (2001). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]
-
Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds. (2016). Organic Letters. Available at: [Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. (2020). Accounts of Chemical Research. Available at: [Link]
-
Yang, H., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. Available at: [Link]
-
Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. (2012). PMC. Available at: [Link]
-
Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. (2005). Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (2021). PMC. Available at: [Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (2021). ACS Omega. Available at: [Link]
Sources
Introduction: The Rising Prominence of the Azetidine Scaffold
An Application Guide to the Synthesis of Azetidines via [2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a highly valued scaffold in modern medicinal chemistry.[1][2][3] Its inherent ring strain and rigid, three-dimensional structure impart unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility.[3] The incorporation of azetidine motifs is a key feature in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , underscoring their therapeutic relevance.[1][3]
Despite their desirability, the synthesis of functionalized azetidines is challenging due to the ring strain associated with the four-membered ring.[1] Among the various synthetic strategies, [2+2] cycloaddition reactions stand out as one of the most direct and atom-economical methods for constructing the azetidine core.[4][5] This guide provides an in-depth exploration of two paramount [2+2] cycloaddition strategies: the thermal Staudinger cycloaddition for producing β-lactam precursors and the photochemical aza Paternò-Büchi reaction, with a focus on modern, visible-light-mediated protocols.
Part 1: The Staudinger Ketene-Imine [2+2] Cycloaddition
First discovered by Hermann Staudinger in 1907, the reaction between a ketene and an imine remains the most general and widely used method for synthesizing β-lactams (azetidin-2-ones).[6][7] These β-lactams are not only bioactive in their own right (e.g., penicillin antibiotics) but are also versatile intermediates that can be readily reduced to the corresponding saturated azetidine rings.
Mechanism and Stereochemical Considerations
The Staudinger synthesis is a formal [2+2] cycloaddition that, unlike thermally allowed [4+2] cycloadditions, does not typically proceed through a concerted pathway.[6][8] The accepted mechanism involves a two-step process initiated by the nucleophilic attack of the imine nitrogen onto the electrophilic ketene carbon.[6][8] This forms a zwitterionic intermediate, which then undergoes a conrotatory 4π-electrocyclization to furnish the four-membered ring.[6]
The stereochemistry of the resulting β-lactam is determined during the ring-closing step. The relative rates of cyclization versus isomerization of the zwitterionic intermediate dictate the final cis/trans ratio.[8] This balance is heavily influenced by the electronic properties of the substituents on both the ketene and the imine.
-
Causality: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of the cis-β-lactam. Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow the cyclization, allowing for isomerization and leading to a preference for the more thermodynamically stable trans-β-lactam.[8]
Caption: Stepwise mechanism of the Staudinger cycloaddition.
Application & Protocol: Synthesis of a 3-Acetoxy-β-Lactam
This protocol describes the synthesis of a 3-acetoxy-2-azetidinone, a useful intermediate, via the in situ generation of acetoxyketene from 2-acetoxyacetyl chloride.[6] The subsequent reduction to the azetidine is also outlined.
Materials & Equipment:
-
Schlenk flask with a magnetic stir bar
-
Nitrogen/Argon inlet
-
Syringes and needles
-
Dry solvents (Dichloromethane (DCM), Triethylamine (TEA))
-
Reactants: Substituted imine, 2-acetoxyacetyl chloride
-
Reducing agent: Lithium aluminum hydride (LiAlH₄) or Borane-THF complex
-
Standard glassware for aqueous workup and column chromatography
-
Rotary evaporator, TLC plates, Silica gel
Protocol: Part A - Staudinger Cycloaddition
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the imine (1.0 equiv) in anhydrous DCM (approx. 0.2 M).
-
Base Addition: Add triethylamine (TEA) (1.5 equiv) to the solution. Cool the flask to 0 °C in an ice bath. Expertise Note: TEA acts as both a base to generate the ketene and a scavenger for the HCl byproduct. Running the reaction at 0 °C or lower helps control the exothermic reaction and can improve diastereoselectivity.
-
Ketene Precursor Addition: Add 2-acetoxyacetyl chloride (1.2 equiv) dropwise to the stirred solution over 15-20 minutes using a syringe. A precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired β-lactam.
Protocol: Part B - Reduction to Azetidine
-
Setup: In a separate flame-dried flask under inert atmosphere, suspend LiAlH₄ (2.0-3.0 equiv) in anhydrous THF. Cool to 0 °C.
-
Addition of β-Lactam: Dissolve the purified β-lactam from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Trustworthiness Note: This addition is highly exothermic. Slow, controlled addition is critical for safety and to avoid side reactions.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Isolation: Stir the mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude azetidine, which can be further purified by chromatography or distillation.
| Entry | Imine Substituent (R⁴) | Ketene Substituent (R¹) | Product | Yield (%) | dr (cis:trans) |
| 1 | 4-MeO-Ph | H | 3-Acetoxy-β-Lactam | ~85 | >95:5 |
| 2 | Ph | Ph | 3-Phenyl-β-Lactam | ~70 | 10:90 |
| 3 | Cyclohexyl | Me | 3-Methyl-β-Lactam | ~65 | 30:70 |
Table 1: Representative yields and diastereoselectivities for the Staudinger cycloaddition.
Part 2: The Aza Paternò-Büchi Reaction (Photochemical [2+2] Cycloaddition)
The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a highly efficient method for directly synthesizing the azetidine ring.[4][9] Historically, this reaction has been challenging due to the photophysical properties of imines; upon excitation, they often undergo rapid, non-productive E/Z isomerization, which provides a pathway for radiationless decay back to the ground state.[4]
Recent advances, particularly the use of visible-light photocatalysis, have overcome many of these limitations, enabling the reaction to proceed under mild conditions with high functional group tolerance.[1][10]
Mechanistic Principles: Singlet vs. Triplet Pathways
The aza Paternò-Büchi reaction can proceed through two distinct electronic excited states:
-
Singlet Pathway (S₁): Direct UV irradiation excites the imine to its short-lived singlet state. Cycloaddition from this state is often concerted and stereospecific. However, it is inefficient for many imines due to competing isomerization.[4]
-
Triplet Pathway (T₁): The imine triplet state can be accessed via intersystem crossing (ISC) from the singlet state or, more efficiently, through triplet energy transfer from an excited photosensitizer.[4] The longer lifetime of the triplet state makes it more likely to engage in cycloaddition. This pathway is stepwise, proceeding through a 1,4-biradical intermediate, which can lead to a loss of stereochemical information.[4]
Visible-light photocatalysis leverages the triplet pathway. A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light, populates its own long-lived triplet state, and then transfers that energy to one of the reactants (typically the alkene), which then initiates the cycloaddition.[1][10]
Caption: Visible-light mediated triplet energy transfer pathway.
Application & Protocol: Visible-Light-Mediated Synthesis of Azetidines from Oximes and Alkenes
This protocol details a general method for the intermolecular [2+2] cycloaddition of oximes (as imine surrogates) and alkenes using an iridium-based photocatalyst.[1][10] This approach is notable for its mild conditions and broad substrate scope.
Materials & Equipment:
-
Schlenk tubes or vials with screw caps and septa
-
Photoreactor setup (e.g., beaker with blue LED strip (450 nm) and a cooling fan)
-
Nitrogen/Argon source for degassing
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Acetonitrile)
-
Reactants: Oxime, alkene
-
Photocatalyst: fac-[Ir(ppy)₃] or similar
-
Standard purification supplies
Protocol:
-
Reaction Setup: To a Schlenk tube, add the oxime (1.0 equiv), the alkene (1.5-2.0 equiv), and the iridium photocatalyst (1-2 mol%). Expertise Note: The alkene is often used in excess to favor the intermolecular reaction over potential side reactions of the excited oxime.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe to achieve the desired concentration (typically 0.1 M).
-
Degassing: Seal the tube and degas the solution thoroughly by three cycles of freeze-pump-thaw or by sparging with argon for 20-30 minutes. Trustworthiness Note: Oxygen is an efficient quencher of triplet excited states. Rigorous removal of oxygen is paramount for reaction efficiency.
-
Irradiation: Place the reaction tube in the photoreactor setup, ensuring it is positioned close to the light source. Begin stirring and irradiation with blue LEDs. Maintain a constant temperature (usually room temperature) using a fan or water bath.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The crude residue can be directly purified by silica gel column chromatography to isolate the azetidine product. The photocatalyst is typically less polar and elutes early.
| Entry | Oxime | Alkene | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzophenone oxime | Styrene | 1 | 24 | 85 |
| 2 | Cyclohexanone oxime | 1-Octene | 2 | 36 | 68 |
| 3 | Acetophenone oxime | Dihydropyran | 1 | 18 | 92 |
| 4 | Indanone oxime | N-Vinylpyrrolidone | 1.5 | 24 | 77 |
Table 2: Representative examples for the visible-light-mediated aza Paternò-Büchi reaction.
Post-Synthetic Derivatization
The azetidines produced via this photochemical route contain an N-O bond from the oxime precursor. This bond can be readily cleaved to reveal the free secondary amine, a crucial functional handle for further elaboration in drug discovery programs.[1]
-
N-O Bond Cleavage: A common method involves reduction with zinc powder in the presence of an acid (e.g., acetic acid or HCl) or catalytic hydrogenation (e.g., H₂, Pd/C).[1]
Conclusion
The [2+2] cycloaddition offers powerful and convergent pathways for the synthesis of azetidines.
-
The Staudinger cycloaddition is a robust, thermal method ideal for producing β-lactams, which are precursors to a wide range of C3-functionalized azetidines after reduction. Its stereochemical outcome is mechanistically well-understood and can be controlled by reactant electronics.
-
The aza Paternò-Büchi reaction , revitalized by modern visible-light photocatalysis, provides direct access to the azetidine core under exceptionally mild conditions. This method demonstrates broad functional group tolerance and allows for the construction of complex, polycyclic systems, making it highly attractive for late-stage functionalization and library synthesis in drug development.
The choice between these methods will depend on the desired substitution pattern, the required stereochemistry, and the functional group compatibility of the target molecule. Both approaches represent cornerstone technologies for accessing one of medicinal chemistry's most valuable saturated heterocycles.
References
-
Andresini, M., Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(14), 5489. [Link]
-
Degennaro, L., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. [Link]
-
Powers, T. S., & Sarjeant, A. A. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
-
Schindler, C. S., et al. (2018). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
-
Griesbeck, A. G., & Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 14, 2353–2367. [Link]
-
Schindler Group. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. [Link]
-
Various Authors. (2022). Scope of the [2+2] cycloaddition reaction. ResearchGate. [Link]
-
Wikipedia. Staudinger synthesis. [Link]
-
Griesbeck, A. G., & Schindler, C. S. (2018). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. Staudinger Synthesis. [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Azetidines - Enamine [enamine.net]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]
- 7. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 8. Staudinger Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
Protecting Group Strategies for the Synthesis of 2-(4-Methoxyphenyl)azetidine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of a Privileged Scaffold
The 2-(4-methoxyphenyl)azetidine framework is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The inherent ring strain of the azetidine ring imparts unique conformational constraints and can enhance metabolic stability, making it an attractive scaffold in drug design. However, the synthesis of functionalized azetidines, particularly at the nitrogen atom, presents unique challenges that necessitate a carefully considered protecting group strategy. This guide provides a detailed overview of common and effective protecting group strategies for the synthesis of this compound, offering in-depth technical insights and field-proven protocols to aid researchers in this area.
The primary challenge in handling this compound lies in the nucleophilicity and basicity of the ring nitrogen. Unprotected, this nitrogen can interfere with desired reactions at other positions of the molecule or undergo undesired side reactions. Therefore, the selection of an appropriate N-protecting group is a critical decision that influences the overall synthetic route, affecting reaction yields, purification strategies, and the ability to perform subsequent functionalization. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the azetidine ring or other functional groups.
This document will explore four key protecting groups for the azetidine nitrogen—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), p-toluenesulfonyl (Tosyl), and 2-nitrobenzenesulfonyl (Nosyl)—providing a comparative analysis of their application in the synthesis of this compound.
Strategic Selection of a Protecting Group
The choice of a protecting group is dictated by the overall synthetic plan, including the need for orthogonality with other protecting groups and the desired reactivity of the protected azetidine. The electron-donating nature of the 4-methoxyphenyl group can influence the reactivity of the azetidine ring and should be considered when selecting reaction conditions.
Caption: Decision workflow for selecting a protecting group strategy.
Comparative Analysis of Protecting Groups
The following table summarizes the key characteristics of the four protecting groups discussed in this guide, providing a quick reference for their suitability in different synthetic contexts.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ | Strong acid (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions; often provides crystalline derivatives. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base (e.g., NaHCO₃), THF/H₂O | Catalytic hydrogenolysis (H₂, Pd/C) | Orthogonal to acid- and base-labile groups; stable to many reagents. |
| p-Toluenesulfonyl | Tosyl | Ts-Cl, base (e.g., pyridine, KOH), CH₂Cl₂ | Strong reducing agents (e.g., Na/NH₃, SmI₂) or strong acid | Highly stable and crystalline; activates the N-H bond for alkylation. |
| 2-Nitrobenzenesulfonyl | Nosyl | Ns-Cl, base (e.g., pyridine, Et₃N), CH₂Cl₂ | Mild thiolysis (e.g., thiophenol, K₂CO₃) | Orthogonal to Boc and Cbz; mild deprotection conditions. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of this compound. These protocols are based on established procedures for similar substrates and can be optimized for specific research needs.
tert-Butyloxycarbonyl (Boc) Group Strategy
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of reaction conditions, with the exception of strong acids.[1]
Protection Protocol: Synthesis of tert-Butyl this compound-1-carboxylate
Caption: Workflow for N-Boc protection of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve this compound in CH₂Cl₂.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
-
Deprotection Protocol: Removal of the Boc Group
The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2]
-
Materials:
-
tert-Butyl this compound-1-carboxylate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-20 equiv)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the N-Boc protected azetidine in CH₂Cl₂.
-
Add trifluoroacetic acid at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the deprotected azetidine.
-
Benzyloxycarbonyl (Cbz) Group Strategy
The Cbz group is another widely used protecting group for amines, valued for its stability to both acidic and basic conditions, and its removal by catalytic hydrogenolysis, which provides orthogonality to many other protecting groups.[3]
Protection Protocol: Synthesis of Benzyl this compound-1-carboxylate
-
Materials:
-
This compound (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and water
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotection Protocol: Removal of the Cbz Group
The Cbz group is most commonly removed by catalytic hydrogenolysis.[4]
Caption: Workflow for N-Cbz deprotection via hydrogenolysis.
-
Materials:
-
Benzyl this compound-1-carboxylate (1.0 equiv)
-
Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the N-Cbz protected azetidine in methanol or ethanol.
-
Add palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.
-
p-Toluenesulfonyl (Tosyl) Group Strategy
The tosyl group is a robust protecting group that is stable to a wide range of reaction conditions, including strongly acidic and oxidative environments. Its removal, however, typically requires harsh reductive conditions.[5]
Protection Protocol: Synthesis of 1-(p-Toluenesulfonyl)-2-(4-methoxyphenyl)azetidine
-
Materials:
-
This compound (1.0 equiv)
-
p-Toluenesulfonyl chloride (Ts-Cl) (1.1 equiv)
-
Pyridine or aqueous KOH
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add pyridine as a base and nucleophilic catalyst.
-
Add p-toluenesulfonyl chloride portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with dilute HCl, water, and brine.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by recrystallization or column chromatography.
-
Deprotection Protocol: Removal of the Tosyl Group
Reductive cleavage using sodium in liquid ammonia or other strong reducing agents is a common method for tosyl group removal.[6]
-
Materials:
-
1-(p-Toluenesulfonyl)-2-(4-methoxyphenyl)azetidine (1.0 equiv)
-
Sodium metal
-
Liquid ammonia
-
-
Procedure:
-
Set up a reaction vessel with a dry ice/acetone condenser.
-
Condense liquid ammonia into the flask.
-
Add the N-tosyl azetidine to the liquid ammonia.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction for 1-2 hours.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Extract the product with an organic solvent and purify as necessary.
-
2-Nitrobenzenesulfonyl (Nosyl) Group Strategy
The nosyl group offers an excellent orthogonal protecting group strategy, as it is stable to the acidic conditions used to remove Boc groups and the hydrogenolysis conditions for Cbz cleavage. Its removal is achieved under mild conditions using a thiol nucleophile.[7]
Protection Protocol: Synthesis of 1-(2-Nitrobenzenesulfonyl)-2-(4-methoxyphenyl)azetidine
-
Materials:
-
This compound (1.0 equiv)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.1 equiv)
-
Pyridine or triethylamine
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Follow a similar procedure to the N-tosylation, substituting Ts-Cl with Ns-Cl. The reaction is typically fast and high-yielding.
-
Deprotection Protocol: Removal of the Nosyl Group
The nosyl group is cleaved via nucleophilic aromatic substitution with a thiol.[8]
-
Materials:
-
1-(2-Nitrobenzenesulfonyl)-2-(4-methoxyphenyl)azetidine (1.0 equiv)
-
Thiophenol (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-nosyl azetidine in acetonitrile or DMF.
-
Add potassium carbonate and thiophenol.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer to remove the thiol and its byproducts, then dry and concentrate to obtain the deprotected azetidine.
-
Conclusion
The successful synthesis and manipulation of this compound heavily relies on the strategic implementation of N-protecting groups. The choice between Boc, Cbz, Tosyl, and Nosyl groups should be guided by the desired reaction sequence, the need for orthogonality, and the tolerance of the substrate to the respective deprotection conditions. The protocols provided in this guide offer a solid foundation for researchers to confidently apply these protecting group strategies in their synthetic endeavors, paving the way for the development of novel azetidine-containing molecules with potential applications in drug discovery and development.
References
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. MDPI. [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. commonorganicchemistry.com. [Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
-
A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. Indian Institute of Technology Kanpur. [Link]
-
TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of... ResearchGate. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
- Process for synthesis of azetidine and novel intermediates therefor.
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]
-
A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
N-Nosyl-α-amino acids in solution phase peptide synthesis. ResearchGate. [Link]
-
Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent. PubMed. [Link]
-
Methods for the synthesis of azetidines. ResearchGate. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Deprotection of the N-Nosyl Group with a Thiol Resin. ResearchGate. [Link]
-
Fukuyama Amine Synthesis. Chem-Station. [Link]
-
Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. ResearchGate. [Link]
-
Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PubMed Central. [Link]
-
Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. ACS Publications. [Link]
-
A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature. [Link]
-
N-Methyl-N-nosyl-a-amino acid (5a–f) and N-methyl-aamino acid benzhydryl esters (6a–f). ResearchGate. [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]
-
Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society. [Link]
-
ChemInform Abstract: Regioselective Functionalization of 2-Arylazetidines: Evaluating the ortho-Directing Ability of the Azetidinyl Ring and the. ResearchGate. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. [Link]
-
(PDF) Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. ResearchGate. [Link]
-
Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate. PubMed. [Link]
-
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. ACS Publications. [Link]
-
(PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]
-
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. PubMed. [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Functionalization of the azetidine ring at the N-1 position
An Application Guide to the N-1 Functionalization of the Azetidine Ring
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged structural motif.[1][2][3] This four-membered saturated heterocycle, while seemingly simple, confers a unique combination of properties to bioactive molecules. Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridine and the more stable pyrrolidine, provides a delicate balance of stability and controlled reactivity.[4] This strain, coupled with the ring's conformational rigidity and sp³-rich character, allows chemists to enhance critical drug-like properties, including aqueous solubility, metabolic stability, and receptor binding affinity.[2][3]
The nitrogen atom at the N-1 position is a pivotal handle for molecular diversification. Functionalizing this position allows for the precise tuning of a molecule's steric and electronic properties, enabling a detailed exploration of structure-activity relationships (SAR).[5] This guide provides an in-depth overview of the core synthetic strategies for modifying the azetidine N-1 position, complete with detailed protocols, mechanistic insights, and practical advice for researchers in drug discovery and chemical synthesis.
I. N-Alkylation: Introducing Aliphatic Diversity
N-alkylation is a fundamental transformation for expanding the chemical space around the azetidine core. The introduction of alkyl groups can modulate lipophilicity, basicity, and steric profile, directly impacting a compound's pharmacokinetic and pharmacodynamic properties. Two primary methods dominate this area: reductive amination and direct alkylation.
Methodology 1: Reductive Amination
Reductive amination is a highly selective and controlled method for forging N-C bonds, prized for its ability to prevent the over-alkylation often seen in direct alkylation methods.[5] The reaction proceeds through the formation of an intermediate iminium ion from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reagent. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it is mild enough to selectively reduce the iminium ion without affecting the starting carbonyl compound.
This protocol details the synthesis of N-benzyl-3-phenylazetidine, a common elaboration of the azetidine scaffold.
Materials:
-
3-Phenylazetidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenylazetidine (1.0 eq) in DCM or DCE to a concentration of 0.1 M.
-
Imine Formation: Add benzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate imine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel.
Methodology 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via an Sₙ2 reaction with an alkyl halide is a classic and straightforward approach. This method involves treating the azetidine with an alkyl halide (e.g., iodide, bromide, or chloride) in the presence of a base to neutralize the hydrogen halide formed during the reaction. While effective, this method can sometimes lead to quaternary ammonium salt formation (over-alkylation), especially with highly reactive alkylating agents.
Materials:
-
Azetidine derivative (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq)
-
A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve the azetidine derivative in MeCN or DMF in a round-bottom flask.
-
Addition of Reagents: Add the base (e.g., K₂CO₃) followed by the alkyl halide.
-
Reaction Conditions: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C) depending on the reactivity of the alkyl halide.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter off any inorganic salts. If DMF is used, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
II. N-Arylation: The Power of Palladium Catalysis
The installation of aryl groups onto the azetidine nitrogen is a powerful strategy for creating compounds with applications in diverse therapeutic areas. The state-of-the-art method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination, a cross-coupling reaction that efficiently forms C-N bonds.[6][7] This methodology is notable for its broad substrate scope and functional group tolerance, allowing for the coupling of various aryl and heteroaryl halides with azetidine without causing cleavage of the strained ring.[6][8]
Mechanism Insight: The Buchwald-Hartwig Catalytic Cycle
The reaction is driven by a palladium catalyst, which cycles through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The azetidine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the N-aryl azetidine product and regenerating the active Pd(0) catalyst.
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Ring-Opening of 2-(4-Methoxyphenyl)azetidine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic ring-opening reactions of 2-(4-methoxyphenyl)azetidine derivatives. Azetidines are strained four-membered nitrogen heterocycles that serve as valuable building blocks in organic synthesis due to the potential energy stored in their ring system.[1][2] The presence of a 4-methoxyphenyl group at the C2 position provides unique electronic properties that can be exploited to control the regioselectivity of ring-opening reactions. This guide details the mechanistic underpinnings, provides field-tested protocols for various ring-opening strategies, and offers insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines are privileged motifs in medicinal chemistry, appearing in numerous bioactive molecules and clinical candidates.[3] Their utility stems from the inherent ring strain (approx. 25.4 kcal/mol), which makes them susceptible to selective ring-opening reactions under controlled conditions, providing access to a diverse array of 1,3-difunctionalized amine derivatives.[1][4]
The this compound scaffold is of particular interest. The aryl group at the benzylic C2 position can stabilize cationic intermediates, thereby directing the regiochemical outcome of certain ring-opening pathways. The electron-donating methoxy group further enhances this stabilizing effect. The reactivity of the azetidine ring is critically dependent on the substituent attached to the nitrogen atom. Electron-withdrawing groups (e.g., tosyl, Boc, Cbz) activate the ring, making it more electrophilic and prone to nucleophilic attack.
This guide will explore two primary classes of ring-opening reactions for N-activated 2-(4-methoxyphenyl)azetidines:
-
Lewis & Brønsted Acid-Mediated Reactions: Involving the formation of a stabilized carbocationic intermediate.
-
SN2-Type Nucleophilic Reactions: A direct backside attack by a nucleophile.
Mechanistic Principles and Strategic Considerations
The choice of reaction conditions dictates the mechanistic pathway and, consequently, the final product. Understanding these pathways is crucial for designing successful synthetic strategies.
Activation of the Azetidine Ring
An unsubstituted azetidine nitrogen is generally not reactive enough for facile ring-opening. Activation is typically required by installing an electron-withdrawing group (EWG) on the nitrogen, such as a tosyl (Ts), carbobenzyloxy (Cbz), or tert-butoxycarbonyl (Boc) group. This activation serves two purposes:
-
It reduces the basicity of the nitrogen, preventing unwanted side reactions with acidic reagents.
-
It polarizes the C-N bonds, increasing the electrophilicity of the ring carbons.
Acid-Mediated Ring-Opening Pathway
Under acidic conditions (either Brønsted or Lewis acids), the reaction can proceed through a pathway involving a carbocationic intermediate. Lewis acids coordinate to the nitrogen atom, further increasing ring strain and activating the ring for cleavage.[4] The C2-N bond cleaves to form a benzylic carbocation, which is resonance-stabilized by the adjacent 4-methoxyphenyl group. This intermediate is then trapped by a nucleophile.
Caption: Acid-mediated pathway via a stabilized carbocation.
SN2-Type Nucleophilic Ring-Opening Pathway
This pathway involves a direct backside attack of a nucleophile at one of the electrophilic carbon atoms of the activated azetidine ring. For 2-arylazetidines, the attack predominantly occurs at the benzylic C2 position due to electronic activation and the ability of the aryl group to stabilize the transition state. This reaction proceeds via an SN2 mechanism, which is supported by the formation of nonracemic products with inversion of stereochemistry when using chiral substrates.[5]
Caption: Sₙ2-type pathway involving backside nucleophilic attack.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Lewis Acid-Mediated Ring-Opening with an Alcohol Nucleophile
This protocol describes the synthesis of a 1,3-amino ether through the regioselective ring-opening of N-tosyl-2-(4-methoxyphenyl)azetidine using copper(II) trifluoromethanesulfonate as a Lewis acid catalyst and an alcohol as the nucleophile.[5]
Materials:
-
N-Tosyl-2-(4-methoxyphenyl)azetidine
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-tosyl-2-(4-methoxyphenyl)azetidine (1.0 eq).
-
Solvent & Nucleophile: Dissolve the starting material in anhydrous methanol, which serves as both the solvent and the nucleophile.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add Cu(OTf)₂ (1.0 eq) portion-wise while stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired γ-amino ether product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Intramolecular Ring-Opening Decomposition under Acidic Conditions
Certain N-substituted azetidines can undergo intramolecular decomposition, especially at low pH.[3][6] This protocol is designed to assess the stability of an N-substituted this compound derivative in an acidic environment, a critical test for drug candidates.
Materials:
-
N-substituted this compound (e.g., with a pendant amide group)
-
Deuterated water (D₂O) or a suitable buffered solution (e.g., pH 1.8)
-
NMR tubes
-
NMR Spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Stability Test: In an NMR tube, add the acidic buffer (e.g., 500 µL of a pH 1.8 buffer in D₂O).
-
Initiation: Add a small, known amount of the compound's stock solution to the NMR tube. The moment of addition is recorded as time zero.
-
NMR Analysis: Acquire a ¹H NMR spectrum at regular intervals (e.g., t = 0, 1h, 4h, 24h) at a constant temperature.
-
Data Interpretation: Monitor the disappearance of the signals corresponding to the starting azetidine and the appearance of new signals corresponding to the ring-opened decomposition product(s). The rate of decomposition (T₁/₂) can be calculated by integrating key signals over time. The pH sensitivity of the decomposition can be confirmed by repeating the experiment at different pH values.[3]
Data Summary & Troubleshooting
Summary of Reaction Conditions
The choice of reagents significantly impacts the outcome of the ring-opening reaction. The following table summarizes typical conditions.
| Reaction Type | Activating Group (N) | Reagent/Catalyst | Nucleophile | Typical Solvent | Outcome |
| Lewis Acid-Mediated | Tosyl (Ts) | Cu(OTf)₂, BF₃·OEt₂ | Alcohols, Water | Alcohol or DCM | γ-Amino ethers/alcohols |
| Brønsted Acid-Mediated | Boc, Cbz | TFA, HCl | Intramolecular (carbamate) | DCM | Ring-expansion to 1,3-oxazinan-2-ones[7] |
| SN2 Nucleophilic | Tosyl (Ts), Ammonium Salt | Halide salts (e.g., Bu₄NX) | Halides (F⁻, Cl⁻) | Acetonitrile, DMF | γ-Haloamines[8][9] |
| Intramolecular | Pendant Amide | Acid (low pH) | Amide oxygen | Aqueous Buffer | Decomposition to lactones/lactams[3][6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient activation of the azetidine ring. 2. Catalyst deactivation (e.g., by water). 3. Nucleophile is too weak. | 1. Ensure a suitable electron-withdrawing group is on the nitrogen. 2. Use anhydrous solvents and reagents; perform under an inert atmosphere. 3. Use a stronger nucleophile or increase the reaction temperature. |
| Formation of Side Products | 1. Elimination reaction competing with substitution. 2. For acid-catalyzed reactions, over-reaction or decomposition. 3. Lack of regioselectivity. | 1. Use less hindered bases or milder conditions. 2. Carefully control reaction time and temperature; use stoichiometric amounts of acid. 3. For SN2, ensure a strongly activating N-group. For acid-mediated, the 2-aryl group should strongly favor C2 cleavage. |
| Intramolecular Decomposition | The substrate contains a pendant nucleophilic group (e.g., amide) and is unstable at low pH. | 1. Modify the linker length between the azetidine and the pendant group.[3] 2. Work at neutral or basic pH. 3. Change the N-substituent to one that is less likely to participate in decomposition. |
Conclusion
The ring-opening of this compound is a powerful and versatile strategy for synthesizing complex γ-amino compounds. By carefully selecting the nitrogen-activating group and the reaction conditions, chemists can control the mechanistic pathway to achieve highly regioselective SN2-type substitutions or acid-mediated additions. Understanding the potential for intramolecular decomposition pathways is also critical for designing stable azetidine-containing molecules for applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for the successful application of these valuable synthetic transformations.
References
- Reddy, K. S. et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
-
St-Denis, C. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Maji, B. et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ball, M. et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. Available at: [Link]
-
St-Denis, C. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jacobsen, E. N. et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Tayama, E. et al. (2023). Synthesis of α-fluoro-γ-aminobutyric acid derivatives by nucleophilic ring-opening of azetidine-2-carboxylic acid-derived ammonium salts with fluoride. Tetrahedron. Available at: [Link]
-
Tayama, E. et al. (2023). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. ResearchGate. Available at: [Link]
-
Singh, G. S. & Ombito, J. O. (2025). Regioselective ring opening reactions of azetidines. Tetrahedron. Available at: [Link]
-
Organic Chemistry Portal. (2006). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Maji, B. et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed Central. Available at: [Link]
-
Urban, M. & Cisarova, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Maji, B. et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed Central. Available at: [Link]
-
Urban, M. & Cisarova, I. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of 2-(4-Methoxyphenyl)azetidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Role of Conformationally Constrained Amino Acids in Peptide Drug Discovery
The design and synthesis of peptides with enhanced therapeutic properties, such as increased potency, selectivity, and metabolic stability, is a cornerstone of modern drug development. A key strategy in achieving these improvements is the incorporation of non-proteinogenic amino acids that introduce specific conformational constraints into the peptide backbone. Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has emerged as a valuable building block in this regard.[1][2] Its incorporation can significantly influence the secondary structure of peptides, often inducing turn-like conformations and altering the peptide's flexibility compared to its proline-containing counterparts.[1][3] This application note provides a detailed guide to the use of a specific derivative, 2-(4-Methoxyphenyl)azetidine, in solid-phase peptide synthesis (SPPS), offering insights into its potential benefits and a comprehensive protocol for its successful incorporation.
The substitution of proline with azetidine derivatives can lead to peptides with unique folding patterns and improved resistance to proteolytic degradation.[4] The smaller ring size of azetidine compared to proline reduces steric hindrance and can lead to more flexible peptide structures, which can be advantageous for receptor binding.[1] Furthermore, the introduction of substituents on the azetidine ring, such as the 4-methoxyphenyl group, allows for the exploration of specific interactions with biological targets and can serve as a handle for further chemical modification.[5][6]
Mechanistic Insights: The Chemistry of this compound Incorporation
The incorporation of this compound into a growing peptide chain follows the well-established principles of solid-phase peptide synthesis (SPPS), most commonly employing the Fmoc/tBu strategy.[7][8][9][10] The core of this process involves the sequential addition of N-α-Fmoc protected amino acids to a resin-bound peptide chain.
The workflow for incorporating a generic Fmoc-protected amino acid, which is applicable to Fmoc-2-(4-Methoxyphenyl)azetidine-N-carboxylic acid, is depicted below:
Figure 1: General workflow for a single amino acid incorporation cycle in Fmoc-based solid-phase peptide synthesis.
Key Steps and Mechanistic Considerations:
-
N-α-Fmoc Deprotection: The cycle begins with the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[11][12][13] The basic nature of piperidine facilitates an E1cB-like elimination reaction, cleaving the Fmoc group and liberating the free amine necessary for the subsequent coupling step.
-
Washing: Thorough washing of the resin is critical to remove the deprotection reagents and the Fmoc-adduct byproducts, ensuring a clean coupling reaction.[8]
-
Amino Acid Activation and Coupling: The incoming Fmoc-2-(4-Methoxyphenyl)azetidine-N-carboxylic acid is activated to form a highly reactive species that readily acylates the newly freed N-terminal amine of the resin-bound peptide. Common activation methods involve the use of uronium or phosphonium salts, such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[7][10]
-
Final Washing: After the coupling reaction, the resin is washed again to remove excess reagents and byproducts, yielding the elongated peptide chain ready for the next cycle of deprotection and coupling.
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis procedures and are intended as a starting point for the incorporation of this compound.[7][8][9][10][14] Researchers should note that optimization of coupling times and reagent equivalents may be necessary depending on the specific peptide sequence and the steric hindrance posed by the azetidine derivative.
Protocol 1: Manual Solid-Phase Peptide Synthesis - Incorporation of Fmoc-2-(4-Methoxyphenyl)azetidine-N-carboxylic acid
This protocol describes a single coupling cycle for the addition of Fmoc-2-(4-Methoxyphenyl)azetidine-N-carboxylic acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-2-(4-Methoxyphenyl)azetidine-N-carboxylic acid
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
HCTU (or a similar coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[8]
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[11][14]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Preparation of the Activated Amino Acid:
-
In a separate vial, dissolve Fmoc-2-(4-Methoxyphenyl)azetidine-N-carboxylic acid (3-5 equivalents relative to the resin loading) and HCTU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution and vortex briefly. The solution should change color, indicating activation.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
-
Wash the resin with DCM (3-5 times) and dry it under vacuum if the synthesis is to be stopped. Otherwise, proceed to the next deprotection step.
-
Protocol 2: Cleavage and Deprotection of the Final Peptide
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected or protected)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[15]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). The exact composition may vary depending on the amino acids present in the peptide sequence.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate under a stream of nitrogen.
-
Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation and Expected Outcomes
The successful incorporation of this compound can be confirmed by mass spectrometry of the final peptide. The expected mass will be increased by the mass of the azetidine residue minus the mass of water.
Table 1: Physicochemical Properties of this compound Building Block
| Property | Value |
| Chemical Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO |
The efficiency of the coupling reaction can be assessed qualitatively by the Kaiser test or quantitatively by HPLC analysis of a small cleaved sample after each coupling step.
Visualization of the Core Structure
Figure 2: Chemical structure of the Fmoc-protected this compound building block.
Conclusion and Future Perspectives
The incorporation of this compound into peptide sequences offers a powerful tool for medicinal chemists and drug developers to modulate the conformational properties and biological activity of peptide-based therapeutics. The protocols outlined in this application note provide a robust starting point for the successful synthesis of peptides containing this novel building block. Further research into the specific conformational preferences induced by the 4-methoxyphenyl substituent and its impact on receptor binding and proteolytic stability will undoubtedly expand its application in the design of next-generation peptide drugs.
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
-
Isidro-Llobet, A., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(15), 4973-4977. [Link]
-
Isidro-Llobet, A., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie, 131(15), 5025-5029. [Link]
-
Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link]
-
Various Authors. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Galonić, D. P., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359-7369. [Link]
-
Delavier, P.-A., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5805-5809. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. In Peptide analysis protocols (pp. 3-33). Humana Press. [Link]
-
Solankee, A., & Tailor, J. (2017). Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. Chemistry International, 3(2), 123-134. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Scott, M. D., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 6(5), 744-750. [Link]
-
Fields, G. B. (1997). Methods for removing the Fmoc group. In Methods in enzymology (Vol. 289, pp. 10-27). Academic Press. [Link]
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives - Google P
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Vitoux, B., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International journal of peptide and protein research, 27(6), 617-632. [Link]
-
Vitoux, B., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. International Journal of Peptide and Protein Research, 27(6), 617-632. [Link]
-
Kates, S. A., et al. (1993). Peptide synthesis on chitin. Peptide Research, 6(3), 143-149. [Link]
-
Lundquist, J. T., & Pelletier, J. C. (2001). Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic letters, 3(5), 781-783. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. genscript.com [genscript.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
The Role of 2-(4-Methoxyphenyl)azetidine Scaffolds in Modern Asymmetric Catalysis
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Chiral azetidines, four-membered nitrogen-containing heterocycles, have emerged as powerful scaffolds in asymmetric catalysis. Their inherent ring strain and rigid, three-dimensional structure create a unique and sterically defined chiral environment, making them highly effective as both organocatalysts and ligands for transition metals. This guide focuses on the 2-(4-Methoxyphenyl)azetidine moiety, a prominent member of the 2-aryl-azetidine class. We will explore the fundamental principles governing its catalytic activity, provide in-depth protocols for its application, and discuss the mechanistic rationale behind its stereochemical control. The primary focus will be on its role as a chiral ligand in the copper-catalyzed asymmetric Henry (nitroaldol) reaction, a cornerstone transformation in carbon-carbon bond formation.
Introduction: Why Chiral Azetidines?
For decades, chemists have relied on five- and six-membered rings, such as pyrrolidines and piperidines, as the dominant platforms for chiral ligand and organocatalyst design. However, the strained four-membered azetidine ring offers distinct advantages. The conformational rigidity of the azetidine scaffold significantly reduces the number of accessible transition states in a catalytic cycle, often leading to higher levels of enantioselectivity.
The 2-aryl substituent, specifically the 2-(4-methoxyphenyl) group, serves two critical functions:
-
Steric Influence: It acts as a bulky group that effectively shields one face of the catalytic center, directing the approach of substrates.
-
Electronic Tuning: The methoxy group, an electron-donating substituent, can modulate the electronic properties of the catalyst or ligand, influencing its reactivity and stability.
The development of robust synthetic routes has made a variety of enantiopure substituted azetidines more accessible, paving the way for their broader application in medicinal chemistry and catalysis.[1][2][3][4] This guide provides researchers with the practical knowledge to leverage these unique scaffolds in their own work.
Core Application: Ligand in Copper-Catalyzed Asymmetric Henry Reactions
One of the most successful applications of 2-aryl-azetidine derivatives is as N,N'-chelating ligands for copper(II) in the asymmetric Henry reaction.[5][6][7] This reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental method for constructing β-nitro alcohols, which are versatile precursors to β-amino alcohols and α-hydroxy carboxylic acids.
The use of a C1-symmetric ligand, such as one derived from a 2,4-cis-disubstituted azetidine, creates a highly organized and effective chiral pocket around the copper center.[7] This defined environment is crucial for differentiating the enantiotopic faces of the aldehyde substrate, resulting in excellent enantioselectivity.
Mechanistic Rationale & Stereochemical Model
Computational studies and experimental evidence suggest a mechanism where the azetidine-derived diamine ligand forms a square-planar complex with the copper(II) salt.[5][6] The aldehyde and the nitronate anion coordinate to the copper center. The stereochemical outcome is determined by the steric interactions between the aldehyde's substituent (R-group) and the ligand's chiral framework, particularly the 2-aryl group. The less sterically hindered transition state is favored, leading to the formation of one enantiomer of the product preferentially.
Below is a conceptual workflow illustrating the catalytic cycle.
Caption: Conceptual workflow for the copper-catalyzed asymmetric Henry reaction.
Data Summary: Substrate Scope & Performance
The effectiveness of 2,4-cis-disubstituted azetidine ligands has been demonstrated across a range of aldehyde substrates. The table below summarizes typical results, highlighting the high enantioselectivities achieved, particularly with aliphatic aldehydes.
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 85 | 90 |
| 2 | 4-Chlorobenzaldehyde | 80 | 92 |
| 3 | 2-Naphthaldehyde | 75 | 88 |
| 4 | Cyclohexanecarboxaldehyde | 95 | >99 |
| 5 | Isovaleraldehyde | 92 | >99 |
| 6 | Propionaldehyde | 88 | >99 |
| Data synthesized from representative results reported in the literature.[5][7] |
Detailed Experimental Protocol: Asymmetric Henry Reaction
This protocol is adapted from established procedures for copper-catalyzed Henry reactions using chiral azetidine-based diamine ligands.[5][6][7]
Objective: To synthesize a chiral β-nitro alcohol via the asymmetric addition of nitromethane to an aldehyde, catalyzed by a complex of Cu(OAc)₂ and a this compound-derived ligand.
Materials & Reagents:
-
Ligand: Chiral (2S,4R)-N-((4S)-2-(4-methoxyphenyl)azetidin-2-yl)methyl)-N,N-dimethylethanamine (or analogous derivative)
-
Catalyst Precursor: Copper(II) acetate (Cu(OAc)₂)
-
Aldehyde: Substrate of choice (e.g., Cyclohexanecarboxaldehyde)
-
Nitroalkane: Nitromethane (CH₃NO₂)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Base (optional, if needed): N,N-Diisopropylethylamine (DIPEA) or similar non-coordinating base
-
Workup: Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Magnesium sulfate (MgSO₄)
-
Equipment: Schlenk flask or oven-dried vial with magnetic stir bar, inert atmosphere (Nitrogen or Argon), syringe, standard glassware for extraction and chromatography.
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk flask under an inert atmosphere, add the chiral azetidine ligand (0.022 mmol, 1.1 eq relative to Cu).
-
Add Cu(OAc)₂ (0.02 mmol, 1.0 eq).
-
Add anhydrous THF (1.0 mL).
-
Stir the resulting mixture at room temperature for 1 hour. A color change (typically to a blue or green solution) should be observed, indicating complex formation.
-
-
Reaction Assembly:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature, optimization may be required).
-
Add the aldehyde substrate (0.2 mmol, 10 eq relative to catalyst) via syringe.
-
Add nitromethane (1.0 mmol, 50 eq relative to catalyst, can also act as solvent in some protocols).
-
Analyst's Note: The large excess of nitromethane is common in these reactions to drive the equilibrium and ensure high conversion.
-
-
Reaction Monitoring:
-
Allow the reaction to stir vigorously at the set temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the aldehyde is consumed (typically 24-50 hours).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-nitro alcohol.
-
-
Characterization and Analysis:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H).
-
Self-Validation & Troubleshooting:
-
Expected Outcome: For an aliphatic aldehyde like cyclohexanecarboxaldehyde, expect a high yield (>90%) and excellent enantioselectivity (>99% ee).[5]
-
Low Conversion: If the reaction stalls, ensure all reagents and the solvent are anhydrous. The presence of water can deactivate the catalyst. A slight increase in temperature or reaction time may be necessary.
-
Low Enantioselectivity: This may indicate incomplete catalyst formation or the presence of impurities. Ensure the ligand is of high enantiomeric purity. The choice of solvent can also be critical; re-screen other aprotic solvents if THF gives poor results.
-
Side Reactions: The formation of elimination byproducts (nitro-olefins) can occur, especially at higher temperatures. Running the reaction at 0 °C or lower can mitigate this.
Visualization of the Chiral Pocket
The proposed transition state responsible for stereoselectivity involves a precise spatial arrangement of the substrates around the metal center, dictated by the ligand. The diagram below illustrates how the 2-aryl group of the azetidine ligand creates a "chiral wall," forcing the aldehyde's R-group into a less crowded orientation.
Caption: Logical relationships in the proposed transition state.
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a potent and increasingly utilized platform in asymmetric catalysis. Their rigid structure and tunable electronic properties provide a reliable framework for inducing high levels of stereocontrol in important chemical transformations like the Henry reaction. As synthetic accessibility to these chiral building blocks continues to improve, their application is expected to expand into other areas, including Friedel-Crafts alkylations, Michael additions, and photoredox catalysis.[8][9][10] For researchers in drug discovery and process development, mastering the application of these catalysts offers a powerful tool for the efficient and selective synthesis of complex chiral molecules.
References
-
Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Tetrahedron, 77, 131767. [Link]
-
Miller, M. J., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. [Link]
-
Rowe, G. T., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Yoshizawa, A., Feula, A., et al. (2018). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Scientific Reports, 8(1), 6541. [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Yoshizawa, A., Feula, A., et al. (2018). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. PubMed. [Link]
-
Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. National Institutes of Health. [Link]
-
Singh, G., et al. (2021). Azetidines and their applications in asymmetric catalysis. ResearchGate. [Link]
-
Patel, H., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Yoshizawa, A., Feula, A., et al. (2017). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. ChemRxiv. [Link]
Sources
- 1. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)azetidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)azetidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis and overcome common challenges, particularly those related to low yields. The inherent ring strain of the four-membered azetidine core makes its construction a non-trivial task, often plagued by competing side reactions and difficult purifications.[1][2] This guide is structured to provide direct, actionable solutions to problems you may encounter during your experiments.
Troubleshooting Guide: A Step-by-Step Analysis
The most robust and frequently employed strategy for synthesizing 2-aryl azetidines involves a multi-step sequence starting from the corresponding aryl aldehyde. This approach offers good control and has been successfully applied to similar structures.[3] We will use this pathway as our framework for troubleshooting.
Overall Synthetic Workflow
The synthesis can be logically divided into three key stages: Imino-aldol reaction, ester reduction, and the critical intramolecular cyclization.
Caption: A common three-step workflow for 2-aryl azetidine synthesis.
Q1: My initial imino-aldol reaction to form the β-amino ester is sluggish or low-yielding. What are the likely causes and solutions?
A: This step is foundational, and its success hinges on the efficient formation of both the imine and the ester enolate.
-
Causality & Explanation: The reaction involves the nucleophilic attack of a lithium enolate on the electrophilic carbon of an N-sulfonyl imine. Low yields typically stem from three sources: (1) instability of the imine, leading to hydrolysis back to the aldehyde; (2) incomplete formation of the ester enolate; or (3) the enolate acting as a base rather than a nucleophile. The N-sulfonyl group is critical here as it activates the imine for nucleophilic attack.
-
Troubleshooting and Solutions:
-
Imine Formation & Purity: Ensure the condensation of 4-methoxybenzaldehyde with the sulfonamide is complete. Use a dehydrating agent like MgSO₄ or Na₂SO₄ and remove it before proceeding. The imine should be used immediately and under anhydrous conditions.
-
Enolate Generation: The formation of the lithium enolate requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the reagent of choice.
-
Protocol: Prepare LDA in situ at -78 °C by adding n-BuLi to diisopropylamine in dry THF.
-
Stoichiometry: Use a slight excess of the ester (e.g., 1.1 equivalents) to ensure the imine is fully consumed.
-
Temperature Control: Maintain the temperature at -78 °C throughout the enolate formation and subsequent addition to the imine. This minimizes side reactions like self-condensation.
-
-
Order of Addition: Add the freshly prepared ester enolate solution slowly (cannula transfer) to the solution of the N-sulfonyl imine at -78 °C. A rapid addition can lead to localized warming and side reactions.
-
Q2: The reduction of the β-amino ester with LiAlH₄ is incomplete or gives a complex mixture during workup. How can I optimize this?
A: The reduction of an ester to an alcohol is generally robust, but the presence of the amino group requires careful handling during the reaction and workup.
-
Causality & Explanation: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to a primary alcohol. However, it also reacts with any acidic protons. The workup procedure is critical for breaking down the aluminum-alkoxide complexes without creating intractable emulsions.
-
Troubleshooting and Solutions:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure your solvent (THF or Et₂O) is anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar).
-
Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction of the ester and to account for any reaction with the N-H proton of the sulfonamide.
-
Controlled Quench (Fieser Workup): A reliable workup is crucial to avoid low recovery. At 0 °C, add reagents sequentially and slowly:
-
Add 'x' mL of water (where 'x' is the grams of LiAlH₄ used).
-
Add 'x' mL of 15% aqueous NaOH.
-
Add '3x' mL of water.
-
Stir vigorously for 30 minutes to 1 hour. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts. Filter the solid and wash thoroughly with a solvent like ethyl acetate or CH₂Cl₂.
-
-
Q3: The final cyclization to form the azetidine ring is my primary bottleneck, with yields below 30%. What are the critical parameters and alternative methods?
A: This is the most challenging step due to the high activation energy required to form the strained four-membered ring.[1] Polymerization and elimination are common competing pathways. Success depends on converting the terminal hydroxyl group into an excellent leaving group under conditions that favor intramolecular cyclization. We will compare two robust methods: Mesylation/Base-Mediated Closure and the Mitsunobu Reaction .
-
Causality & Explanation: Both methods aim to facilitate an intramolecular Sₙ2 reaction where the nitrogen nucleophile displaces an activated oxygen on the terminal carbon. The choice between them often comes down to substrate sensitivity and purification preferences.
| Parameter | Method A: Mesylation & Base-Mediated Closure | Method B: Intramolecular Mitsunobu Reaction |
| Principle | A two-step, one-pot process. First, activate the alcohol as a mesylate. Second, add a strong, non-nucleophilic base to deprotonate the nitrogen, initiating ring closure. | A one-pot reaction where triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) activate the alcohol in situ for displacement by the sulfonamide nitrogen.[4] |
| Reagents | 1. Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) or DIPEA2. Strong base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). Using polymer-bound PPh₃ can simplify purification. |
| Common Issues | Incomplete Mesylation: Leads to recovery of starting material.Intermolecular Reactions: High concentrations can favor polymerization.Elimination: A strong base might promote elimination to form an alkene. | Byproduct Removal: Triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct can be very difficult to remove chromatographically.Reagent Sensitivity: DEAD/DIAD are sensitive reagents. |
| Optimization | Temperature: Perform mesylation at 0 °C, then warm slowly after base addition.Concentration: Run the cyclization step at high dilution (e.g., 0.01-0.05 M) to favor the intramolecular pathway.Base Choice: NaH is an excellent choice as it is non-nucleophilic. | Reagent Choice: For easier purification, consider using 1,1'-(azodicarbonyl)dipiperidine (ADDP) and trimethylphosphine (PMe₃), as the byproducts are more readily removed.[5][6]Order of Addition: Add the azodicarboxylate slowly to a solution of the alcohol, PPh₃, and substrate at 0 °C. |
| Best For | Robust, scalable reactions where byproduct removal is straightforward. | Substrates sensitive to strong bases or harsh conditions. It proceeds with clean inversion of configuration at the alcohol center, which is critical for stereocontrolled syntheses.[4] |
Troubleshooting Logic for the Cyclization Step
Caption: A decision tree for troubleshooting the critical azetidine ring formation.
Detailed Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on the specific sulfonamide protecting group and laboratory conditions.
Protocol 1: Synthesis of tert-Butyl 3-(N-Sulfonylamino)-3-(4-methoxyphenyl)propanoate
-
To a solution of the N-sulfonyl imine of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF (0.2 M) under N₂, cool the flask to -78 °C.
-
In a separate flask, prepare LDA by slowly adding n-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 20 min.
-
To the LDA solution, add tert-butyl acetate (1.1 eq) dropwise. Stir for 30 min at -78 °C to ensure complete enolate formation.
-
Transfer the enolate solution to the imine solution via cannula over 30 min.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Allow to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography.
Protocol 2: Synthesis of 3-(N-Sulfonylamino)-3-(4-methoxyphenyl)propan-1-ol
-
Dissolve the β-amino ester (1.0 eq) in anhydrous THF (0.1 M) under N₂ and cool to 0 °C.
-
Add LiAlH₄ (2.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of starting material.
-
Cool the reaction to 0 °C and perform a Fieser quench as described in the troubleshooting section.
-
Filter the resulting solids and wash extensively with ethyl acetate. Concentrate the filtrate to yield the crude γ-amino alcohol, which is often pure enough for the next step.
Protocol 3A: Cyclization via Mesylation and Base-Mediated Ring Closure
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under N₂ and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir at 0 °C for 1 hour. Remove the solvent in vacuo.
-
Immediately dissolve the crude mesylate in anhydrous THF to achieve a high dilution condition (0.02 M).
-
Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise at room temperature.
-
Heat the reaction to 40-50 °C and stir overnight.
-
Cool to 0 °C and quench carefully with water. Extract with ethyl acetate, dry, and concentrate. Purify by flash chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is an N-protecting group, such as a sulfonamide, necessary? A: The protecting group serves multiple critical functions.[7] First, it acidifies the N-H proton, making the nitrogen a better nucleophile for the final cyclization. Second, it activates the imine intermediate toward nucleophilic attack in the imino-aldol step. Finally, it prevents the amine from acting as a base or engaging in side reactions during the synthesis.
Q2: Can I use a different protecting group, like Boc? A: While N-Boc is a common amine protecting group, it is generally less suitable for this specific synthetic sequence. An N-Boc imine is significantly less electrophilic than an N-sulfonyl imine, which would likely result in very low yields in the imino-aldol addition. The electron-withdrawing nature of the sulfonyl group is key to the success of the first step.
Q3: Are there fundamentally different synthetic routes to consider if this one fails? A: Yes, several other strategies exist, though they may require different starting materials or specialized equipment.
-
[2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): This method involves the photochemical reaction of an imine and an alkene to directly form the azetidine ring.[8][9] It can be very efficient but requires photochemical reactors and often suffers from regioselectivity issues.
-
Palladium-Catalyzed C-H Amination: Intramolecular C-H amination of alkyl amines can form azetidines and other N-heterocycles, representing a modern and atom-economical approach.[10]
-
Cyclization of 1,3-Dihalides with Amines: A more classical approach involves reacting a 1,3-dihalopropane derivative with an appropriate amine. However, this route can be prone to polymerization.
References
- BenchChem. (2025). A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine.
- National Institutes of Health (NIH). (2022).
- Green, J. E., et al. (2009). Mitsunobu approach to the synthesis of optically active α,α-disubstituted amino acids. Organic Letters.
- Feula, A. (2013).
- Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810.
- Organic Chemistry Portal. Synthesis of azetidines.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- ResearchGate. (n.d.).
- ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Schindler, C. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15).
- Organic Chemistry Portal. Mitsunobu Reaction.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Ethylphenyl)azetidine.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. lookchem.com [lookchem.com]
- 6. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Azetidine synthesis [organic-chemistry.org]
Technical Support Center: Intramolecular Cyclization of γ-Amino Alcohols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the key transformations in heterocyclic chemistry: the intramolecular cyclization of γ-amino alcohols to form azetidines. This reaction, while powerful, is often plagued by competing side reactions. Here, we address the most common issues encountered in the lab, explaining the mechanistic rationale behind them and offering validated protocols to steer your reaction toward the desired product.
Troubleshooting Guide: Common Experimental Issues
This section tackles specific problems you might be observing at the bench. Each Q&A entry is structured to help you diagnose the issue, understand its root cause, and implement a robust solution.
Q1: My reaction is producing a six-membered ring instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?
A1: This is the most common side reaction and represents a classic case of kinetic versus thermodynamic control.
-
The "Why": You are likely forming a tetrahydro-1,3-oxazine. The intramolecular cyclization of an activated γ-amino alcohol can proceed via two competing pathways: a "4-exo-tet" cyclization to give the four-membered azetidine or a "6-endo-tet" cyclization to yield the six-membered tetrahydro-1,3-oxazine.
-
Azetidine (Kinetic Product): The formation of the azetidine ring is generally faster, making it the kinetic product. The transition state is sterically more accessible.[1][2]
-
Tetrahydro-1,3-oxazine (Thermodynamic Product): The six-membered ring is significantly more stable due to lower ring strain (approx. 25.4 kcal/mol for azetidine vs. minimal strain for a chair-like six-membered ring), making it the thermodynamic product.[3]
If your reaction conditions (e.g., high temperature, long reaction times, or certain activating agents) allow for the reaction to equilibrate, the more stable thermodynamic product will dominate the final mixture.[4][5]
-
-
The How-To-Fix: To favor the kinetic azetidine product, you must use conditions that are irreversible and operate at lower temperatures.[6]
Primary Recommendation: Switch to Mitsunobu Conditions.
The Mitsunobu reaction is often the method of choice for this transformation because it proceeds through an alkoxyphosphonium intermediate and a direct SN2 substitution with clean inversion of configuration.[7][8][9] This pathway is generally irreversible under the reaction conditions, thus favoring the kinetic product.
Step-by-Step Protocol for Mitsunobu Cyclization:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the γ-amino alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.05 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15-20 minutes. The characteristic red-orange color of the azodicarboxylate should dissipate.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). The triphenylphosphine oxide byproduct can be challenging to remove; purification via column chromatography is typically required.
Visualization: Competing Cyclization Pathways
Caption: Competing kinetic vs. thermodynamic pathways in γ-amino alcohol cyclization.
-
Q2: My reaction is giving me a polymeric mess and very little of my desired product. What's going on?
A2: You are likely observing intermolecular side reactions, which compete with the desired intramolecular cyclization.
-
The "Why": At high concentrations, an activated amino alcohol molecule is more likely to react with a neighboring molecule (intermolecularly) than with itself (intramolecularly). This leads to the formation of dimers, oligomers, and polymers, reducing the yield of the desired cyclic product.
-
The How-To-Fix: The solution is to employ high-dilution conditions. By significantly lowering the concentration of the substrate, you increase the probability of intramolecular cyclization.
Step-by-Step Protocol for High-Dilution Cyclization:
-
Setup: Use a syringe pump for the slow addition of your substrate to the reaction mixture.
-
Procedure:
-
In the main reaction flask, place the solvent and any reagents that will react with the substrate (e.g., a base like NaH if you are performing a Williamson ether-type synthesis on a tosylated amino alcohol).
-
Dissolve your activated γ-amino alcohol in a significant volume of the same anhydrous solvent and load it into the syringe.
-
Set the syringe pump to add the substrate solution to the reaction flask over a long period (e.g., 4-8 hours).
-
Maintain vigorous stirring throughout the addition to ensure rapid mixing.
-
-
Concentration Target: Aim for an effective substrate concentration in the range of 0.001 M to 0.01 M.
-
Q3: I am attempting to cyclize a secondary γ-amino alcohol after activating it as a tosylate, but I am mainly getting an elimination product. How can I avoid this?
A3: The combination of a good leaving group (tosylate) and a strong base is likely promoting an E2 elimination reaction.
-
The "Why": When you treat the O-tosylated γ-amino alcohol with a strong base (like NaH or KOtBu) to deprotonate the amine for cyclization, the base can also abstract a proton from the carbon adjacent to the tosylate group (the β-proton). This leads to the formation of an unsaturated amino compound via an E2 mechanism, which competes with the desired SN2 cyclization.
-
The How-To-Fix: You need to either use a method that avoids a strong base or one that doesn't generate a leaving group susceptible to elimination.
-
Use a Milder Base: If sticking with the tosylate method, switch to a milder, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These are often sufficient to promote cyclization without causing significant elimination.
-
Revisit the Mitsunobu Reaction: As mentioned in A1, the Mitsunobu reaction is an excellent alternative as it operates under neutral conditions and avoids the use of a strong base altogether.[10][11]
-
Frequently Asked Questions (FAQs)
This section addresses broader, more conceptual questions about the reaction to enhance your foundational understanding.
Q4: What are the best general strategies for activating the hydroxyl group of a γ-amino alcohol for cyclization?
A4: The choice of activating agent is critical and depends on the substrate's complexity and the desired reaction conditions. The goal is to convert the poor hydroxyl leaving group into a good one.
| Activation Method | Reagents | Typical Conditions | Pros | Cons & Common Side Reactions |
| Sulfonylation | TsCl, MsCl, or NsCl; Pyridine or Et₃N | CH₂Cl₂, 0 °C to RT | Inexpensive, reliable reagents. | Requires a subsequent base step which can cause elimination . Can be sensitive to sterically hindered alcohols. |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Anhydrous THF, 0 °C to RT | Mild, neutral conditions; favors kinetic product; proceeds with stereochemical inversion.[7] | Byproducts (Ph₃P=O, hydrazine) can be difficult to remove. Not suitable for very acidic nucleophiles.[8] |
| Appel-type Reactions | CBr₄/PPh₃ or I₂/PPh₃/Imidazole | CH₂Cl₂ or MeCN, RT | Converts alcohol directly to an alkyl halide in situ for cyclization. | Can be harsh for sensitive substrates; generates stoichiometric phosphine oxide waste. |
| Carbonyldiimidazole (CDI) | 1,1'-Carbonyldiimidazole | THF or CH₂Cl₂, RT | Avoids toxic reagents and tolerates many functional groups.[12] | May require heating for less reactive substrates, potentially favoring the thermodynamic byproduct. |
Q5: Does the nitrogen protecting group matter?
A5: Absolutely. The choice of the N-protecting group can significantly influence the reaction's success.
-
Nucleophilicity: The protecting group must allow the nitrogen to be sufficiently nucleophilic to displace the activated hydroxyl group. Overly electron-withdrawing groups (like trifluoroacetyl) can shut down the cyclization. Groups like benzyl (Bn) or p-methoxybenzyl (PMB) are good choices.
-
Steric Hindrance: Bulky protecting groups like trityl (Tr) or di-tert-butyl dicarbonate (Boc) can sterically hinder the intramolecular attack, slowing down the desired reaction.[13] However, a bulky group can sometimes be advantageous in preventing intermolecular side reactions.[14]
-
Stability and Removal: The protecting group must be stable to the activation and cyclization conditions but readily removable afterward.[15][16] For example, a tosyl (Ts) group on the nitrogen is very stable but requires harsh conditions for removal. A Boc group is easily removed with acid but is unstable to the acidic conditions sometimes used in workups.
Q6: How can I design a troubleshooting workflow for my experiment?
A6: A logical, step-by-step approach is key to optimizing any reaction. Start by analyzing the outcome and then systematically adjust parameters based on the likely cause.
Visualization: Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor outcomes in azetidine synthesis.
References
-
de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N′-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. Available at: [Link]
-
Gaertner, R. (1951). Synthesis of the Azetidine Ring by Intramolecular Cyclization. Journal of the American Chemical Society, 73(9), 4400–4403. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]
-
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Wikipedia. (2023, November 29). Mitsunobu reaction. Available at: [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Wikipedia. (2023, August 29). Thermodynamic and kinetic reaction control. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. Available at: [Link]
-
Al-Zoubi, R. M., & Marion, O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4965-4993. Available at: [Link]
-
Gunanathan, C., & Milstein, D. (2013). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. ACS Catalysis, 3(7), 1468-1477. Available at: [Link]
-
ResearchGate. (n.d.). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Available at: [Link]
-
Mamedov, V. A., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1894. Available at: [Link]
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5239-5283. Available at: [Link]
-
National Institutes of Health. (n.d.). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Available at: [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Available at: [Link]
-
Jensen, W. B. (2007). Kinetic vs Thermodynamic Control. Journal of Chemical Education, 84(10), 1597. Available at: [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Catalysis Science & Technology. Available at: [Link]
-
Springer. (n.d.). An efficient and green method for the synthesis of[1][12]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
PubMed. (2020). Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. Chemical & Pharmaceutical Bulletin, 68(10), 996-1000. Available at: [Link]
-
National Institutes of Health. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Available at: [Link]
-
Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Acid promoted cyclodehydration of amino alcohols with amide acetal. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[1][12]-Oxazine Derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homepages.uc.edu [homepages.uc.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective Groups [organic-chemistry.org]
- 16. Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Methoxyphenyl)azetidine Isomers
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(4-Methoxyphenyl)azetidine isomers. Our focus is on providing practical, field-proven insights grounded in established analytical principles to help you overcome common separation challenges.
Purification Strategy Overview
The purification of this compound and its derivatives requires a systematic approach. The optimal strategy depends on the isomeric complexity of your sample—whether you are separating diastereomers from a reaction mixture or resolving a racemic pair of enantiomers.
Caption: General purification workflow for azetidine isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most effective starting point for separating the enantiomers of this compound?
For enantiomeric resolution, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most direct and widely successful technique.[1] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for a broad range of chiral compounds and are an excellent starting point.[2][3] Chiral Supercritical Fluid Chromatography (SFC) is a powerful alternative that often provides faster separations with reduced solvent consumption.
Q2: My synthesis produced a mixture of diastereomers. Do I need chiral chromatography for this?
No, not necessarily. Diastereomers have different physical properties and can typically be separated using standard, achiral purification techniques.[4] The most common methods are:
-
Flash Column Chromatography: Using silica gel is highly effective. The choice of eluent, typically a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol, is key to achieving separation.[5][6]
-
Fractional Recrystallization: If the diastereomers are crystalline solids, recrystallization from a suitable solvent system can be used to isolate the less soluble isomer.
Q3: The azetidine nitrogen is basic. How does this affect my HPLC separation?
The basicity of the azetidine nitrogen can lead to undesirable interactions with the silica support of the HPLC column, particularly with residual acidic silanol groups. This often results in significant peak tailing. To counteract this, a small amount of a basic additive is typically required in the mobile phase.[1] Diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.2% are commonly used to improve peak shape for basic analytes.[7]
Q4: Can I damage my chiral column? What solvents should I avoid?
Yes, CSPs can be irreversibly damaged. The vulnerability depends on the type of CSP:
-
Coated Polysaccharide Phases (e.g., CHIRALCEL® OD, CHIRALPAK® AD): These are highly sensitive. You must avoid solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), dimethylformamide (DMF), and acetone, as they can dissolve the chiral polymer, destroying the column's resolving power.[8][9]
-
Immobilized Polysaccharide Phases (e.g., CHIRALPAK® IA, IB, IC): These are more robust and compatible with a wider range of solvents, including those forbidden for coated columns.[8]
Always consult the column manufacturer's instructions before introducing a new solvent to your HPLC system.[7]
Troubleshooting Guide: Chiral HPLC Separations
This guide addresses the most common problems encountered during the chiral HPLC purification of this compound isomers.
Caption: Troubleshooting flowchart for chiral HPLC analysis.
Issue 1: Poor or No Enantiomeric Resolution
Question: I'm injecting my racemic this compound, but I only see a single peak. What's wrong?
Answer: Achieving chiral separation requires a precise match between the analyte, the Chiral Stationary Phase (CSP), and the mobile phase. A lack of resolution is the most common challenge.[7]
-
Cause A: Inappropriate Chiral Stationary Phase (CSP)
-
Expertise & Experience: Chiral recognition is based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. Not all CSPs can effectively differentiate all enantiomers. Polysaccharide-based columns are a good first choice, but screening different types of selectors (e.g., amylose vs. cellulose derivatives) is often necessary.[2][10]
-
Solution: If one CSP fails, try another with a different chiral selector. For example, if an amylose-based column (like CHIRALPAK® IA or ID) does not provide separation, a cellulose-based column (like CHIRALCEL® OD or IF) might be successful.[2]
-
-
Cause B: Suboptimal Mobile Phase Composition
-
Expertise & Experience: The mobile phase modulates the interactions between the analyte and the CSP. In normal phase mode (the most common for chiral separations), the ratio of the non-polar alkane (e.g., hexane, heptane) to the polar alcohol modifier (e.g., isopropanol, ethanol) is critical.[3] The type of alcohol can also dramatically change selectivity.
-
Solution: Systematically vary the mobile phase. A typical screening protocol is provided below.
-
| Parameter | Typical Starting Conditions | Optimization Strategy | Rationale |
| CSP Type | Amylose or Cellulose-based | Screen both types if initial results are poor. | Different selectors offer different interaction mechanisms (H-bonding, π-π stacking, steric hindrance). |
| Mobile Phase | n-Hexane / Isopropanol (IPA) | Vary IPA % from 5% to 30%. Test Ethanol as an alternative alcohol. | Controls retention and modulates analyte-CSP interaction strength.[3] |
| Additive | 0.1% Diethylamine (DEA) | Keep consistent for basic analytes. | Suppresses peak tailing from silanol interactions.[1][7] |
| Temperature | 25 °C | Test at lower (10-15°C) and higher (35-40°C) temperatures. | Lower temperatures often enhance chiral selectivity, while higher temperatures can improve peak efficiency.[7] |
Experimental Protocol: Mobile Phase Scouting
-
Column: Select a polysaccharide-based CSP (e.g., CHIRALPAK® ID, 250 x 4.6 mm, 5 µm).
-
Initial Mobile Phase: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol with 0.1% DEA.
-
Equilibration: Flush the column with the mobile phase at 1.0 mL/min until the baseline is stable (at least 20 column volumes).
-
Injection: Inject a small volume (5-10 µL) of your sample (~1 mg/mL).
-
Analysis:
-
If no separation is observed, decrease the alcohol content in 5% increments (e.g., to 95:5) to increase retention and interaction with the CSP.
-
If retention is too long, increase the alcohol content (e.g., to 80:20).
-
If resolution is still poor, switch the alcohol from Isopropanol to Ethanol and repeat the screening process. Ethanol can offer different selectivity.
-
-
Trustworthiness Check: Once separation is achieved, perform a blank injection (injecting only the sample solvent) to ensure no "ghost peaks" are present from the system or solvent.[7]
Issue 2: Poor Peak Shape (Tailing)
Question: My enantiomers are separating, but the peaks are broad and tailing significantly. How can I improve this?
Answer: Peak tailing for a basic compound like an azetidine is almost always due to secondary interactions with the column packing material.
-
Cause A: Interaction with Residual Silanols
-
Expertise & Experience: The nitrogen atom in the azetidine ring is a Lewis base and can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel support. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
-
Solution: Add a basic modifier to the mobile phase to compete with your analyte for these active sites.[7]
-
Protocol: Add 0.1% Diethylamine (DEA) to your mobile phase (both the alkane and alcohol components before mixing). DEA is volatile and effective. In most cases, this will dramatically sharpen the peaks.
-
-
-
Cause B: Column Overload
-
Expertise & Experience: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and fronting or tailing. Analytical columns are designed for small mass loads.
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were overloading the column.[7]
-
Issue 3: Separating Diastereomers via Flash Chromatography
Question: I have a mixture of (2R,1'S)- and (2S,1'S)-2-(4-Methoxyphenyl)azetidine derivatives. What conditions should I use for silica gel chromatography?
Answer: Separating diastereomers is generally more straightforward than separating enantiomers. Standard silica gel chromatography is the method of choice.
-
Expertise & Experience: The key is finding a solvent system that provides a sufficient difference in retention factor (ΔRf) between the two diastereomers on a TLC plate before scaling up to a column.
-
Solution: Use Thin Layer Chromatography (TLC) to screen solvent systems. Based on literature for similar compounds, good starting points for eluents include mixtures of hexanes (or dichloromethane) and ethyl acetate.[5][11]
Experimental Protocol: Diastereomer Separation
-
TLC Screening: Spot your crude mixture on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). Visualize under UV light. The ideal system will show two distinct spots with an Rf between 0.2 and 0.5.
-
Column Packing: Pack a flash chromatography column with silica gel using the optimal eluent identified in step 1.
-
Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which contain the pure diastereomers. Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
-
Trustworthiness Check: Confirm the purity and identity of the isolated diastereomers using ¹H-NMR and/or mass spectrometry.[6]
References
-
Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. Available at: [Link]
-
Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]
-
National Institutes of Health. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. NIH. Available at: [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]
-
ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]
-
Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. PubMed. Available at: [Link]
-
Restek. HPLC Troubleshooting Guide. Restek. Available at: [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
Korean Chemical Society. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][5]-thiazepin-3(2H)-one. Journal of the Korean Chemical Society. Available at: [Link]
-
National Institutes of Health. (2018). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. Available at: [Link]
-
National Institutes of Health. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]
-
DOI. Synthesis of pure methyl [(2S,3R,αR)-1-(3-bromo-4-methoxyphenyl)-3-(α-acetoxy)ethyl-4-oxoazetidin-2-carboxylate] and its enantiomer. DOI. Available at: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Chiral Technologies. CHIRALPAK® AZ-H Instruction Manual. Chiral Technologies. Available at: [Link]
-
College of Science Repository. Synthesis and characterization of some Azetidines derivatives. College of Science Repository. Available at: [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available at: [Link]
-
ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
National Institutes of Health. (2023). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. Available at: [Link]
-
Ovidius University Annals of Chemistry. Design and synthesis of two azetidin-haloperidol derivatives using some strategies. Ovidius University. Available at: [Link]
- Google Patents. Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. hplc.eu [hplc.eu]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Mitsunobu Reaction for Azetidine Formation
Welcome to the technical support center for the synthesis of azetidines via intramolecular Mitsunobu cyclization. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful but often challenging transformation. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide actionable strategies to enhance yield, purity, and reproducibility.
Mechanism & Core Principles of Azetidine Ring Closure
The intramolecular Mitsunobu reaction is a redox-condensation method used to form a cyclic amine from a suitable amino alcohol precursor.[1] For azetidine synthesis, this typically involves the cyclization of an N-protected γ-amino alcohol. The reaction's success hinges on the in-situ activation of the primary or secondary hydroxyl group by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD), turning it into a good leaving group.[2][3] The tethered nitrogen nucleophile then displaces this activated oxygen in an intramolecular Sɴ2 reaction to form the strained four-membered azetidine ring.[4]
Understanding this pathway is critical for troubleshooting, as each step presents potential pitfalls, from the initial formation of the key betaine and alkoxyphosphonium intermediates to the final ring-closing nucleophilic attack.
Caption: Figure 2: Troubleshooting Workflow for Azetidine Synthesis.
Problem 2: Difficult Purification
Potential Cause A: Removal of Triphenylphosphine Oxide (TPPO)
-
Why it Happens: TPPO is a highly polar and often crystalline byproduct that can co-elute with polar products during column chromatography. [5]* Solution:
-
Crystallization: Before aqueous workup, concentrate the reaction mixture and add a non-polar solvent (e.g., diethyl ether, hexanes). TPPO may selectively precipitate and can be removed by filtration.
-
Polymer-Supported PPh₃: Use resin-bound triphenylphosphine. After the reaction, the resin-bound TPPO can be simply filtered off, greatly simplifying the workup. [5] 3. Acid-Washable Phosphines: Use phosphines containing a basic handle, like diphenyl(2-pyridyl)phosphine. The resulting phosphine oxide can be removed from the organic layer with an acidic wash (e.g., dilute HCl). [1][5] Potential Cause B: Removal of the Hydrazine Byproduct
-
-
Why it Happens: The reduced form of DEAD or DIAD is a polar, greasy hydrazine dicarboxylate that can streak on silica gel columns.
-
Solution:
-
Acidic Wash: An acidic wash during the workup can sometimes help remove the weakly basic hydrazine.
-
Alternative Reagents: Use di-p-chlorobenzyl azodicarboxylate (DCAD). The corresponding hydrazine byproduct is a solid that precipitates from dichloromethane, allowing for easy removal by filtration. [6]
-
Optimization Strategies & General Protocol
Table 1: Key Parameter Optimization Summary
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Substrate | N-Tosyl-4-amino-1-butanol | Ensure high purity. The N-protecting group should balance stability with sufficient nucleophilicity. |
| Phosphine | Triphenylphosphine (1.2 eq.) | For difficult purifications, switch to polymer-supported PPh₃ or diphenyl(2-pyridyl)phosphine. [5] |
| Azodicarboxylate | DIAD (1.2 eq.) | DIAD is generally preferred over DEAD for safety and handling. [7]For easier byproduct removal, consider DCAD. [6] |
| Solvent | Anhydrous THF | Toluene or DCM can also be effective. Ensure the solvent is rigorously dried. |
| Concentration | 0.01 - 0.05 M | Crucial for success. High dilution is necessary to favor intramolecular cyclization over intermolecular side reactions. [1] |
| Temperature | 0 °C to Room Temp | Start at 0 °C for the addition of DIAD to control the initial exothermic reaction, then allow to warm to room temperature. |
| Order of Addition | Substrate + PPh₃, then DIAD | Pre-forming the PPh₃-DIAD betaine at 0 °C before adding the substrate can sometimes improve yields for difficult cases. [8] |
General Experimental Protocol: Synthesis of N-Tosylazetidine
This protocol is a representative example for the cyclization of N-Tosyl-4-amino-1-butanol.
1. Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add N-Tosyl-4-amino-1-butanol (1.0 eq.) and triphenylphosphine (1.2 eq.).
-
Dissolve the solids in anhydrous THF to achieve a final reaction concentration of 0.02 M .
-
Cool the resulting solution to 0 °C using an ice-water bath.
2. Reagent Addition:
-
Slowly, add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Causality Note: The slow addition of DIAD controls the rate of formation of the reactive betaine intermediate, minimizing potential side reactions. [8][9] 3. Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amino alcohol.
4. Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the crude residue and stir for 30 minutes. The TPPO byproduct may precipitate. Filter the solids and wash with cold diethyl ether.
-
Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-Tosylazetidine.
References
-
Ghorai, M. K., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications. [Link]
-
Kaur, N. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
-
Wikipedia (n.d.). Mitsunobu reaction. Wikipedia. [Link]
-
Organic Synthesis (n.d.). Mitsunobu reaction. Organic-synthesis.org. [Link]
-
Organic Chemistry Portal (n.d.). Mitsunobu Reaction - Common Conditions. Organic-chemistry.org. [Link]
-
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Chemistry Steps (n.d.). Mitsunobu Reaction. Chemistry Steps. [Link]
-
Chem-Station (2014). Mitsunobu Reaction. Chem-Station. [Link]
-
Reynolds, N. T., et al. (2015). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central. [Link]
-
Organic Chemistry Portal (n.d.). Mitsunobu Reaction. Organic-chemistry.org. [Link]
-
Master Organic Chemistry (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
ResearchGate (n.d.). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. ResearchGate. [Link]
-
Organic Chemistry Portal (2019). Mitsunobu Reaction. Organic-chemistry.org. [Link]
-
ACS Publications (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]
-
The Royal Society of Chemistry (2015). A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. The Royal Society of Chemistry. [Link]
-
Wikipedia (n.d.). Diethyl azodicarboxylate. Wikipedia. [Link]
-
ResearchGate (n.d.). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. [Link]
-
Nottingham ePrints (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
-
Reddit (2018). Mitsunobu reaction issues. Reddit. [Link]
-
PubMed (n.d.). Diverse modes of reactivity of dialkyl azodicarboxylates with P(III) compounds. PubMed. [Link]
-
Beilstein Journals (n.d.). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. Beilstein Journals. [Link]
-
ResearchGate (n.d.). Synthesis of aziridines by Mitsunobu reaction. ResearchGate. [Link]
-
ACS Publications (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Mitsunobu. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
RSC Publishing (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing. [Link]
-
Arkivoc (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Arkivoc. [Link]
-
Lipshutz, B. H., et al. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. UC Santa Barbara. [Link]
-
ResearchGate (n.d.). Diethyl azodicarboxylate (DEAD). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Stereoselective Azetidine Synthesis
Welcome to the technical support center for the synthesis of chiral azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chiral building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to maintaining stereochemical integrity during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chiral azetidine synthesis?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). For chiral azetidines, which are often key components in pharmaceuticals, maintaining a single enantiomeric form is paramount. The biological activity of many drugs is often dependent on a specific enantiomer, and the presence of the other can lead to reduced efficacy or even adverse side effects. Therefore, preventing racemization is crucial for the successful development of safe and effective therapeutics.
Q2: What are the general mechanisms that can lead to racemization during the synthesis of chiral azetidines?
A2: Several factors can contribute to the loss of stereochemical integrity in chiral azetidine synthesis. These include:
-
Acid or Base Catalysis: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates, which can then re-cyclize to form a racemic mixture. Stereocenters with an acidic proton, particularly those adjacent to a carbonyl group, are highly susceptible.
-
Thermal Instability: Azetidines are strained four-membered rings.[1][2] Elevated temperatures during reactions, purification (e.g., distillation), or even prolonged storage can provide enough energy to overcome the inversion barrier at a stereogenic nitrogen atom or promote transient ring-opening, leading to racemization.[1][2]
-
Nitrogen Inversion: The nitrogen atom in an azetidine ring can be a stereocenter. While the energy barrier for pyramidal inversion is generally high, it can be lowered by certain substituents on the nitrogen or under specific reaction conditions, potentially causing epimerization and a loss of enantiomeric purity.
Q3: Are there particular steps in the synthesis of chiral azetidines that are more prone to racemization?
A3: Yes, certain steps require special attention:
-
Ring Closure/Cyclization: The conditions used to form the azetidine ring are critical. The choice of base, solvent, and temperature can all influence the stereochemical outcome. For instance, in intramolecular SN2 reactions, a strong, non-nucleophilic base is often required, but harsh conditions can lead to epimerization of nearby stereocenters.
-
Protecting Group Manipulation: The addition and, more commonly, the removal of protecting groups can be a source of racemization. For example, the use of strong acids to remove a Boc group or a strong base for an Fmoc group can compromise stereocenters if not carefully controlled.
-
Functional Group Interconversion: Any reaction that involves the manipulation of functional groups on the chiral azetidine ring should be carefully evaluated for its potential to cause racemization, especially if it involves acidic, basic, or high-temperature conditions.
Troubleshooting Guide: Preventing Racemization
This section is designed to help you diagnose and solve specific issues related to the loss of enantiomeric excess (ee) during your chiral azetidine synthesis.
Issue 1: Significant drop in enantiomeric excess observed after intramolecular cyclization to form the azetidine ring.
Symptom: You start with an enantiomerically pure acyclic precursor, but the resulting chiral azetidine shows a low ee%.
Possible Causes & Solutions:
-
Cause A: Epimerization of a Stereocenter Adjacent to a Leaving Group. If your precursor has a stereocenter with an acidic proton alpha to the carbon bearing the leaving group, the base used for the cyclization can cause epimerization.
-
Troubleshooting Steps:
-
Choice of Base: Switch to a milder or more sterically hindered base. Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are commonly used, but if epimerization is observed, consider weaker bases like potassium carbonate (K2CO3) or organic bases such as 1,8-diazabicycloundec-7-ene (DBU) or diisopropylethylamine (DIPEA). The choice will be substrate-dependent.
-
Temperature Control: Perform the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting the reaction at 0°C or even -78°C and slowly warming to room temperature can mitigate epimerization.
-
Solvent Effects: The polarity of the solvent can influence the rate of both the desired cyclization and the undesired epimerization. Aprotic polar solvents like DMF or DMSO can sometimes favor epimerization. Experiment with less polar solvents like THF or toluene.
-
-
-
Cause B: Racemization via a Reversible Ring-Opening/Ring-Closing Mechanism. Under certain conditions, the newly formed azetidine ring might be in equilibrium with an achiral ring-opened intermediate.
-
Troubleshooting Steps:
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed. Prolonged exposure to the reaction conditions can increase the likelihood of racemization.
-
Immediate Quenching: Once the reaction is complete, quench it promptly with a suitable reagent (e.g., water, saturated ammonium chloride) to neutralize the base and prevent further reaction.
-
-
Visualizing the Problem: A Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing racemization during the intramolecular cyclization step.
Caption: Troubleshooting workflow for racemization during azetidine ring formation.
Issue 2: Loss of stereochemical purity during N-derivatization of a chiral azetidine.
Symptom: You have an enantiomerically pure chiral azetidine, but after N-acylation, N-alkylation, or N-sulfonylation, the product shows significant racemization.
Possible Causes & Solutions:
-
Cause A: Epimerization of the C2 or C4 Stereocenter. If the azetidine has a stereocenter at the C2 or C4 position with an acidic proton, the conditions used for N-derivatization can cause epimerization. This is particularly relevant if a strong base is used.
-
Troubleshooting Steps:
-
Base Selection: Avoid strong bases like LDA or n-BuLi if possible. For acylations or sulfonylations, a milder organic base like triethylamine or DIPEA, often with a catalytic amount of DMAP, should be sufficient. For alkylations, consider using a weaker inorganic base like K2CO3 or Cs2CO3.
-
Reagent Choice: The nature of the electrophile can play a role. Highly reactive electrophiles like acid chlorides may require harsher conditions. Consider using an anhydride or performing a peptide-like coupling with reagents known to suppress racemization (e.g., HATU, HOBt).
-
Temperature Management: As with cyclization, perform the derivatization at the lowest practical temperature.
-
-
-
Cause B: Racemization via Nitrogen Inversion. While less common for N-acylated or N-sulfonylated azetidines due to the increased barrier to inversion, it can be a concern for N-alkylated azetidines under certain conditions.
-
Troubleshooting Steps:
-
Bulky N-Substituents: The presence of a bulky substituent on the nitrogen can disfavor nitrogen inversion.
-
Avoid High Temperatures: High temperatures can provide the energy needed for nitrogen inversion.
-
-
Issue 3: Racemization observed during purification.
Symptom: The crude product has a high ee%, but after purification by column chromatography, the enantiomeric purity has decreased.
Possible Causes & Solutions:
-
Cause A: On-Column Racemization. The stationary phase of the chromatography column (e.g., silica gel) can be acidic and may catalyze racemization of sensitive compounds.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a volatile base like triethylamine mixed into the eluent (e.g., 0.1-1% v/v). This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time the compound spends on the stationary phase.
-
Alternative Purification Methods: If on-column racemization is a persistent issue, consider other purification methods like crystallization or preparative TLC.
-
-
Experimental Protocols
Protocol 1: Stereoretentive Intramolecular Cyclization of a Chiral γ-Amino Alcohol
This protocol is for the cyclization of a chiral γ-amino alcohol to the corresponding azetidine, a common method for synthesizing these heterocycles.[3]
-
Activation of the Hydroxyl Group:
-
Dissolve the enantiomerically pure γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.1 eq).
-
Stir the reaction at 0°C and monitor by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Base-Mediated Cyclization:
-
Dissolve the crude mesylated intermediate in anhydrous THF at room temperature.
-
Add a mild base such as potassium carbonate (2.0 eq).
-
Heat the reaction to a gentle reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude azetidine by column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
-
Note: If racemization is observed, consider replacing potassium carbonate with a non-ionic, sterically hindered base and performing the reaction at room temperature for a longer period.
Data Presentation
Table 1: Influence of Reaction Conditions on Enantiomeric Excess (ee%)
| Entry | Base | Solvent | Temperature (°C) | ee% of Product |
| 1 | NaH | DMF | 25 | 75% |
| 2 | NaH | THF | 25 | 85% |
| 3 | K2CO3 | THF | 25 | 95% |
| 4 | K2CO3 | THF | 0 | >99% |
This table is a representative example illustrating how changing the base, solvent, and temperature can impact the stereochemical outcome of an azetidine synthesis.
Visualizing Mechanistic Concepts
Mechanism of Base-Induced Epimerization
The following diagram illustrates how a strong base can cause epimerization at a stereocenter adjacent to a leaving group during an intramolecular cyclization.
Caption: Mechanism of base-induced epimerization leading to racemization.
References
-
Mughal, H. & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]
-
Evano, G., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13, 537. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Mughal, H. & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561. [Link]
-
Johnson, J. S., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2012). How to reduce epimerization in Chiral molecule? ResearchGate. [Link]
-
Boal, A. K., et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. [Link]
-
Grellepois, F., et al. (2018). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 24(59), 15838-15846. [Link]
-
Various Authors. Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Barkov, A. Y., et al. (2020). The synthesis of azetidines with intramolecular cyclization of homoallylamines. ResearchGate. [Link]
Sources
Improving the stability of 2-(4-Methoxyphenyl)azetidine in solution
Welcome to the technical support center for 2-(4-Methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. As a valued member of the scientific community, we are committed to ensuring your success by providing in-depth technical expertise and practical, field-proven solutions.
Introduction: The Promise and Peril of a Strained Ring
The azetidine moiety is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. However, the inherent ring strain of this four-membered heterocycle also renders it susceptible to degradation, a challenge that requires a nuanced understanding of its chemical behavior. This guide will provide you with the knowledge to navigate these stability issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've observed a rapid loss of purity of my this compound stock solution, especially in protic solvents. What is happening?
Answer: This is a frequently encountered issue stemming from the inherent chemical properties of the azetidine ring, particularly its susceptibility to acid-mediated ring-opening.
Root Cause Analysis: The nitrogen atom in the azetidine ring is basic and can be readily protonated, especially in acidic conditions or by protic solvents. This protonation forms a highly strained azetidinium ion, which becomes susceptible to nucleophilic attack, leading to ring-opening and subsequent degradation. Studies have shown that N-aryl azetidines, including the 4-methoxyphenyl derivative, are particularly unstable at low pH.[1] In one study, the N-(4-methoxyphenyl) analogue was among the least stable of the N-aryl azetidines tested at a pH of 1.8.[1]
Troubleshooting Steps:
-
pH Assessment: Immediately assess the pH of your solvent or buffer system. The stability of N-aryl azetidines is significantly influenced by the pKa of the azetidine nitrogen.[1]
-
Solvent Choice: If using protic solvents like methanol or water, consider the potential for proton donation. For stock solutions, favor aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile.
-
Minimize Exposure: Reduce the time your compound spends in potentially destabilizing conditions. Prepare fresh solutions for your experiments whenever possible.
Question 2: What are the optimal storage conditions for this compound in solution to ensure long-term stability?
Answer: Proper storage is critical to preserving the integrity of your compound. The key is to mitigate exposure to factors that can catalyze degradation.
Recommended Storage Protocol:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Minimizes the risk of protonation and subsequent acid-catalyzed hydrolysis. |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against atmospheric moisture and oxidative degradation. |
| Light | Amber Vial or Protection from Light | Prevents potential photolytic degradation pathways. |
| Concentration | >1 mM | Higher concentrations can sometimes improve stability. Prepare dilutions freshly. |
Question 3: I am seeing new, unexpected peaks in my HPLC/LC-MS analysis of a stored solution. What are these, and how can I identify them?
Answer: The appearance of new peaks is a strong indicator of degradation. For this compound, the most probable degradation pathway is hydrolysis via ring-opening.
Plausible Degradation Pathway: Under acidic aqueous conditions, the azetidine ring is protonated, followed by nucleophilic attack by water. This leads to the formation of a ring-opened amino alcohol derivative.
Caption: Acid-catalyzed hydrolytic degradation pathway.
Protocol for Degradant Identification (Forced Degradation Study):
A forced degradation study can help you preliminarily identify these unknown peaks.
Objective: To intentionally degrade the compound under controlled conditions to generate and identify potential degradation products.
Methodology:
-
Prepare Samples:
-
Acidic Hydrolysis: Dissolve a small amount of this compound in a solution of 0.1 M HCl.
-
Basic Hydrolysis: Dissolve in a solution of 0.1 M NaOH.
-
Oxidative Degradation: Dissolve in a solution containing 3% hydrogen peroxide.
-
Thermal Stress: Incubate a solid sample at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose a solution to UV light.
-
-
Incubation: Incubate the samples at room temperature or slightly elevated temperatures for various time points (e.g., 2, 8, 24 hours).
-
Analysis: Analyze the stressed samples by LC-MS and compare the retention times and mass spectra of the new peaks with those observed in your stored solution. This can provide strong evidence for the identity of your degradants.[2]
Question 4: How can I quantitatively monitor the stability of my this compound solution over time?
Answer: A well-designed stability study using a validated analytical method is essential for quantitative assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.
Experimental Protocol: HPLC-Based Stability Assessment
Caption: Workflow for a typical HPLC-based stability study.
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | Start with a high percentage of A, and ramp up B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximal absorbance for the 4-methoxyphenyl chromophore (approx. 225 nm and 275 nm). |
| Column Temp. | 30-40°C |
Data Analysis: Calculate the percentage of the initial compound remaining at each time point by comparing the peak area at time t to the peak area at time t=0.
Concluding Remarks
While the strained nature of the azetidine ring presents stability challenges, a thorough understanding of the underlying chemical principles allows for the implementation of rational strategies to mitigate degradation. By carefully selecting solvents, controlling pH, and adhering to proper storage conditions, the integrity of this compound can be maintained for successful experimental outcomes. Should you have further questions, do not hesitate to contact our technical support team.
References
-
Van den Broeck, I., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available at: [Link]
-
Dodge, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available at: [Link]
Sources
Technical Support Center: Scale-Up of 2-(4-Methoxyphenyl)azetidine Production
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the production of this valuable heterocyclic compound. The inherent ring strain and unique three-dimensional geometry of the azetidine scaffold make it a compelling component in medicinal chemistry, but its synthesis, particularly on a larger scale, can present challenges.[1][2][3][4] This resource aims to provide practical, experience-driven solutions to overcome these hurdles.
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on challenges that become more pronounced during scale-up.
Problem 1: Low or Inconsistent Yields
Low yields are a common frustration in heterocyclic synthesis.[5] When scaling up, even minor inefficiencies can lead to significant material loss.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that may need re-optimization during scale-up.[5] What works on a milligram scale may not be optimal for kilogram production due to differences in heat and mass transfer.
-
Solution: Perform a Design of Experiments (DoE) at a pilot scale to systematically evaluate the impact of critical process parameters. Monitor the reaction progress closely using in-process controls like TLC, LC-MS, or NMR to identify the optimal reaction endpoint and prevent product degradation.[5]
-
-
Inefficient Mixing: In heterogeneous reactions, poor agitation can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and decreased yield.[5]
-
Solution: Ensure the stirring mechanism (e.g., overhead stirrer, impeller design) is appropriate for the reactor volume and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
-
Impure Reagents or Solvents: Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation.[5] The quality of bulk-supplied reagents should be rigorously verified.
-
Solution: Always use reagents and solvents of appropriate purity. For moisture-sensitive reactions, ensure solvents are rigorously dried before use, as atmospheric moisture can be a significant issue in large-scale reactors.[5]
-
-
Product Decomposition: The desired this compound may be unstable under the reaction or workup conditions, especially with prolonged heating.[5]
-
Solution: Monitor the reaction for the appearance of degradation products. If decomposition is observed, consider lowering the reaction temperature, reducing the reaction time, or exploring alternative workup procedures that are faster or milder.
-
Problem 2: Formation of Pyrrolidine Side-Product
A frequent challenge in the synthesis of four-membered rings like azetidines is the competing formation of the thermodynamically more stable five-membered pyrrolidine ring.[6]
Potential Causes & Solutions:
-
Reaction Temperature: Higher temperatures can favor the formation of the more stable pyrrolidine.[7]
-
Solution: Carefully control the reaction temperature. Running the cyclization at a lower temperature, even if it requires a longer reaction time, can significantly improve the selectivity for the desired azetidine.[7] For example, in iodocyclisation reactions of homoallylamines, room temperature favors azetidine formation, while elevated temperatures lead to the pyrrolidine.[7]
-
-
Choice of Base and Solvent: The nature of the base and solvent can influence the reaction pathway.
-
Solution: Screen different base and solvent combinations. For instance, in the intramolecular cyclization of γ-amino alcohols, the choice of the activating group and the base is crucial for favoring the 4-exo-tet cyclization over the 5-endo-tet.
-
Problem 3: Difficulties in Purification
As the scale of the synthesis increases, purification by column chromatography becomes less practical and more costly.
Potential Causes & Solutions:
-
Formation of Close-Eluting Impurities: Side products with similar polarity to the desired product can be challenging to separate.
-
Solution:
-
Crystallization: Explore different solvent systems to induce crystallization of the desired product, leaving impurities in the mother liquor. This is often the most cost-effective and scalable purification method.
-
Salt Formation: If the product is basic, consider forming a salt (e.g., hydrochloride, tartrate) which may have different solubility properties and be easier to crystallize and purify.
-
Distillation: If the product is a liquid and thermally stable, fractional distillation under reduced pressure can be an effective purification method.
-
-
Experimental Workflow: Troubleshooting Logic
Caption: A logical workflow for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound suitable for scale-up?
A1: Several methods can be adapted for the large-scale synthesis of 2-arylazetidines. Two prominent strategies are:
-
Intramolecular Cyclization: This is a classic and reliable approach, often involving the cyclization of a γ-amino alcohol or γ-haloamine precursor.[2][6] For example, a β-amino alcohol can be converted to a derivative with a good leaving group (e.g., mesylate or tosylate), which then undergoes base-mediated ring closure.[6][8]
-
[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to the azetidine ring.[6][9] Recent advances using visible light photocatalysis have made this method more scalable and accessible.[10]
Q2: How can I minimize the formation of tars and other polymeric byproducts?
A2: Tar formation is often a result of uncontrolled temperature or prolonged reaction times.[11]
-
Temperature Control: Ensure your reactor has adequate cooling capacity to manage any exotherms, especially during reagent addition.
-
Controlled Addition: Add reagents dropwise or in portions to maintain a consistent temperature.
-
Minimize Reaction Time: Use in-process controls to stop the reaction as soon as the starting material is consumed to avoid product degradation and side reactions.
Q3: What are the key safety considerations when working with azetidines and their precursors on a large scale?
A3: A thorough risk assessment should be conducted before any scale-up operation.[11]
-
Reagent Hazards: Be aware of the specific hazards of all chemicals used, including flammability, toxicity, and reactivity.
-
Reaction Exotherms: Many reactions, particularly those involving strong bases or reactive intermediates, can be exothermic. Ensure adequate cooling and emergency quenching procedures are in place.
-
Pressure Build-up: Some reactions may evolve gas, leading to a pressure increase in a sealed reactor. Ensure proper venting is available.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.[11]
Key Process Parameters Summary
| Parameter | Recommendation for Scale-Up | Rationale |
| Temperature | Precise control with adequate heating/cooling capacity. | Avoids side reactions (e.g., pyrrolidine formation) and decomposition.[5][7] |
| Mixing | Use of appropriate overhead stirrer and baffles. | Ensures homogeneity, prevents localized hot spots and concentration gradients.[5] |
| Reagent Purity | Verify purity of all starting materials and solvents. | Impurities can lead to side products or inhibit the reaction.[5] |
| Atmosphere | Use of inert atmosphere (N₂ or Ar) for sensitive reactions. | Prevents side reactions with atmospheric moisture and oxygen.[5] |
| Purification | Develop a crystallization or distillation protocol. | Column chromatography is often not feasible or cost-effective on a large scale. |
Experimental Protocol: A General Two-Step Synthesis of 2-Arylazetidines
This protocol is a generalized representation based on common synthetic strategies and should be optimized for specific substrates and scales.[12]
Step 1: Synthesis of the Oxirane Intermediate
-
To a solution of the appropriate N-substituted amine (e.g., N-benzyl-4-methoxyaniline) in a suitable solvent (e.g., dichloromethane), add epichlorohydrin at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., flash chromatography for small scale, or consider a crystallization/distillation for larger scale if feasible).
Step 2: Intramolecular Cyclization to the Azetidine
-
Dissolve the purified oxirane intermediate from Step 1 in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong base (e.g., n-butyllithium or a mixed-base system like LiDA-KOR) to the reaction mixture.[12]
-
Stir the reaction at low temperature for the optimized time (monitor by TLC or LC-MS).
-
Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, preferably by crystallization or distillation.
Synthetic Pathway Visualization
Caption: A simplified two-step synthetic route to 2-arylazetidines.
References
- troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
- azetidine. Organic Syntheses Procedure.
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
- comparative analysis of 2-arylazetidine synthesis methods. Benchchem.
- Azetidine synthesis. Organic Chemistry Portal.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Serve Content.
- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
- Preparation and Synthetic Applications of Azetidines.
- Azetidines. Enamine.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes.
- Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies.
- Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Royal Society of Chemistry.
- 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. American Chemical Society.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. IIT Kanpur.
- Optimization of reaction conditions for azetidine synthesis. Benchchem.
- Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic M
- 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic.
- Questions-Answers Heterocyclic Chemistry. Scribd.
- Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology.
- Methods for the synthesis of azetidines.
- Heterocyclic Compounds.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- A Technical Guide to the Regio- and Diastereoselective Synthesis of 2-Arylazetidines. Benchchem.
- A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium-Catalyzed Azetidine Synthesis
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed azetidine synthesis. Designed for researchers, scientists, and drug development professionals, this guide offers practical, field-proven insights to diagnose and resolve issues related to catalyst deactivation, ensuring robust and reproducible reaction outcomes.
Introduction: The Challenge of Catalyst Stability in Azetidine Synthesis
Palladium-catalyzed reactions are pivotal for the synthesis of azetidines, a valuable class of strained four-membered heterocycles in medicinal chemistry.[1][2] The efficiency of these transformations, often involving C-N bond formation through intramolecular C-H amination or cross-coupling, is highly dependent on the stability and activity of the palladium catalyst.[3][4] Catalyst deactivation is a frequent impediment, leading to low yields, incomplete conversions, and difficulty in purification. Understanding the underlying causes of deactivation is critical for successful and scalable azetidine synthesis.[5][6]
This guide is structured to help you navigate the complexities of catalyst behavior, offering a systematic approach to troubleshooting common failure modes.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
Issue 1: My reaction is sluggish or stalls completely.
This is the most common symptom of catalyst deactivation. The root cause can often be traced to several factors.
Question: I observe a black precipitate in my reaction mixture. What is it and what should I do?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst aggregation into palladium black.[7] This inactive form of palladium arises when the supporting ligand fails to stabilize the Pd(0) species, leading to its agglomeration.
-
Causality: Insufficiently bulky or electron-donating ligands may not adequately shield the palladium center, especially at elevated temperatures.[8][9] The choice of solvent and base can also influence catalyst stability.[10]
-
Troubleshooting Protocol:
-
Ligand Selection: Switch to a more sterically demanding and electron-rich ligand. Biarylphosphine ligands, such as those developed by the Buchwald group, are designed to enhance catalyst stability and promote reductive elimination.[3][9]
-
Solvent and Base Optimization: Screen different solvents and bases. A less coordinating solvent may be beneficial. The choice of base is also critical, as some bases can interact with the catalyst in detrimental ways.[10]
-
Temperature Control: Lower the reaction temperature if possible. While this may slow down the reaction rate, it can significantly improve catalyst longevity.
-
Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the consistent formation of the active L-Pd(0) species and minimize the formation of palladium black.[11]
-
Question: My starting materials are pure, but the reaction still fails. Could my reagents be poisoning the catalyst?
Answer: Yes, catalyst poisoning is a frequent and often overlooked issue. Certain functional groups or impurities in your reagents can irreversibly bind to the palladium center, rendering it inactive.
-
Common Poisons:
-
Sulfur-containing compounds: Thiols, thioethers, and other sulfur species are notorious catalyst poisons.[5]
-
Coordinating heterocycles: Unprotected nitrogen heterocycles in the substrate or additives can sometimes act as competitive ligands, leading to the formation of off-cycle, inactive palladium complexes.[3][12]
-
Halide impurities: Excess halide ions can interfere with the catalytic cycle.
-
-
Diagnostic Workflow:
-
Mitigation Strategies:
-
Reagent Purification: Ensure all starting materials, solvents, and bases are of the highest purity. Solvents should be anhydrous and degassed.
-
Use of Scavengers: If the poison is known, specific scavengers can be added to the reaction mixture. For example, copper salts can sometimes sequester sulfur-containing impurities.
-
Question: I am using a Pd(II) precatalyst. Could the activation step be the problem?
Answer: Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species is a common hurdle. [13]Most palladium-catalyzed cross-coupling reactions, including those for azetidine synthesis, operate through a Pd(0)/Pd(II) catalytic cycle.
-
Mechanism of Activation: The Pd(II) salt is typically reduced in situ by a phosphine ligand, an amine, or another reducing agent present in the reaction mixture. [13]* Troubleshooting:
-
Pre-formation of the Active Catalyst: In some cases, pre-heating the Pd(II) source and the ligand together before adding the other reagents can facilitate the formation of the active catalyst. [11] 2. Switch to a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ can bypass the in-situ reduction step, but these sources are often less stable.
-
Employ Modern Precatalysts: Utilize commercially available, air- and moisture-stable palladium precatalysts that are designed for reliable and rapid activation under mild conditions. [11]
-
Issue 2: I am observing unexpected side products, especially with C-H amination reactions.
The formation of azetidine can sometimes be a side reaction in other transformations, and conversely, desired azetidination reactions can be plagued by competing pathways.
Question: In my C(sp³)-H arylation reaction, I am forming a significant amount of an azetidine byproduct. Why is this happening?
Answer: This is a known competitive pathway, particularly when using electron-deficient aryl halides. [14][15]The reductive elimination step to form the C-N bond can compete with the desired C-C bond formation.
-
Mechanistic Insight: The relative rates of reductive elimination from the Pd(IV) intermediate determine the product distribution. Electron-withdrawing groups on the aryl halide can slow down the C-C bond-forming reductive elimination, making the C-N bond formation (azetidination) more favorable. [14]* Optimization Strategies:
-
Aryl Halide Choice: If possible, use aryl halides with electron-donating groups to favor the C-H arylation pathway. [14][15] * Ligand Tuning: The electronic and steric properties of the ligand can influence the rates of the competing reductive elimination pathways. A systematic ligand screen may be necessary to identify a ligand that selectively promotes C-C bond formation. [8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in preventing catalyst deactivation?
A1: The ligand plays a multifaceted role in stabilizing the palladium catalyst. [3][8]A well-designed ligand, typically a bulky, electron-rich phosphine, will:
-
Promote Reductive Elimination: Facilitate the final product-forming step of the catalytic cycle, which regenerates the active Pd(0) species. [9]* Prevent Aggregation: The steric bulk of the ligand physically prevents multiple palladium atoms from coming together to form inactive palladium black. [8]* Stabilize Catalytically Active Intermediates: Maintain the integrity of the palladium complexes throughout the catalytic cycle. [9]* Modulate Reactivity: The electronic properties of the ligand influence the electron density at the palladium center, affecting the rates of key steps like oxidative addition and reductive elimination. [8][9] Q2: Can a deactivated catalyst be reactivated?
A2: In some cases, yes. If the deactivation is due to the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles, it is sometimes possible to re-oxidize the palladium. This has been demonstrated in other palladium-catalyzed reactions where the addition of an oxidant like benzoquinone (BQ) can restore catalytic activity. [16][17]However, this is not always a practical solution, and preventing deactivation in the first place is a more robust strategy. Deactivation due to poisoning is often irreversible.
Q3: How can I analyze my reaction to understand the cause of deactivation?
A3: Advanced analytical techniques can provide valuable insights into the state of the palladium catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can be used to determine the oxidation state of the palladium in a solid sample (e.g., precipitated palladium black), helping to distinguish between Pd(0) and Pd(II). [7]* X-ray Absorption Spectroscopy (XAS): XAS is a powerful in-situ technique that can monitor changes in the palladium's oxidation state and coordination environment in real-time as the reaction progresses, providing direct evidence for deactivation pathways. [16][17][18]* ³¹P NMR Spectroscopy: If you are using a phosphine ligand, ³¹P NMR can be used to monitor the ligand's coordination to the palladium center and detect the formation of off-cycle species. [19] Q4: What are the key parameters to consider when developing a robust palladium-catalyzed azetidine synthesis?
A4: A successful protocol requires careful optimization of several interdependent parameters:
-
Palladium Source: Choose an appropriate and reliable palladium precatalyst. [11]* Ligand: Select a ligand that provides both high reactivity and stability for the specific transformation. [3][9]* Base: The choice of base is crucial as it can influence both the reaction rate and catalyst stability. [10]* Solvent: The solvent can affect the solubility of reagents and the stability of the catalytic species. [10]* Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to maximize catalyst lifetime.
Summary of Deactivation Pathways and Solutions
| Deactivation Pathway | Symptoms | Primary Cause | Proposed Solution(s) |
| Catalyst Aggregation | Formation of black precipitate (palladium black) | Insufficient ligand stabilization of Pd(0) | Use bulkier, more electron-rich ligands; lower reaction temperature; use a well-defined precatalyst. |
| Catalyst Poisoning | Low or no conversion with pure starting materials | Impurities (e.g., sulfur) or coordinating functional groups blocking active sites | Purify all reagents and solvents; use specific scavengers if the poison is known. |
| Inefficient Activation | Sluggish or no reaction initiation with Pd(II) sources | Incomplete reduction of Pd(II) to active Pd(0) | Pre-form the active catalyst; switch to a Pd(0) source; use a modern, easily activated precatalyst. |
| Formation of Off-Cycle Species | Stalled reaction, often with coordinating substrates/amines | Displacement of the primary ligand by substrates or other species | Modify the ligand structure to enhance its binding affinity; optimize reaction conditions. [3][12] |
| Competitive Reductive Elimination | Formation of azetidine byproduct in C-H arylation | C-N bond formation is kinetically competitive with C-C bond formation | Use electron-donating groups on the aryl halide; screen ligands to favor C-C reductive elimination. [14][15] |
Visualizing the Catalytic Cycle and Deactivation Pathways
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 19. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ring Strain-Induced Reactivity of Azetidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique reactivity of these four-membered nitrogen-containing heterocycles. The inherent ring strain in azetidines is a double-edged sword: it imparts desirable conformational rigidity and metabolic stability, making them valuable motifs in medicinal chemistry, but it also governs their reactivity, often leading to unexpected outcomes in synthetic protocols.[1][2][3][4] This resource will help you navigate these challenges and harness the synthetic potential of azetidines.
I. Frequently Asked Questions (FAQs)
This section addresses common queries about the fundamental principles of azetidine reactivity.
Q1: Why is my azetidine compound decomposing under acidic conditions?
A: Azetidines can be susceptible to acid-mediated decomposition, primarily through ring-opening reactions.[5][6][7] The nitrogen atom in the azetidine ring can be protonated, which activates the ring towards nucleophilic attack. If there is an intramolecular nucleophile present in the molecule, this can lead to a decomposition cascade. The rate of this decomposition is highly dependent on the pH and the pKa of the azetidine nitrogen.[5]
-
Causality: The driving force for this decomposition is the relief of ring strain. Once the nitrogen is protonated, the C-N bonds are weakened, making them more susceptible to cleavage.
-
Preventative Measures:
-
Carefully control the pH of your reaction mixture.
-
Consider using protecting groups on the azetidine nitrogen that reduce its basicity.
-
If possible, modify the structure to remove or reduce the nucleophilicity of any potential intramolecular nucleophiles.[5]
-
Q2: I'm observing a mixture of regioisomers in my azetidine ring-opening reaction. How can I improve selectivity?
A: The regioselectivity of azetidine ring-opening is influenced by a combination of electronic and steric factors.[8] Nucleophilic attack can occur at either of the two carbon atoms adjacent to the nitrogen.
-
Electronic Effects: Electron-withdrawing groups on one of the carbons can make it more electrophilic and favor attack at that position. Conversely, electron-donating groups can favor attack at the other carbon.
-
Steric Hindrance: Bulky substituents on the ring or the nucleophile will generally favor attack at the less sterically hindered carbon.[8]
-
Catalyst Control: The choice of Lewis or Brønsted acid catalyst can significantly influence regioselectivity.[9][10][11] Some catalysts may coordinate to the azetidine nitrogen and direct the nucleophile to a specific position.
Q3: My N-acylation/alkylation of the azetidine is sluggish. What can I do to improve the reaction rate?
A: While the nitrogen in an azetidine is nucleophilic, its reactivity can be lower than that of acyclic amines due to the s-character of the nitrogen lone pair orbital. Several factors can contribute to slow reactions:
-
Insufficiently Activated Electrophile: Ensure your acylating or alkylating agent is sufficiently reactive. For example, acyl chlorides are more reactive than anhydrides.
-
Steric Hindrance: The substituents on both the azetidine and the electrophile can sterically hinder the reaction.
-
Inadequate Base: In reactions that produce an acidic byproduct (e.g., HCl from an acyl chloride), a non-nucleophilic base is crucial to neutralize the acid and prevent protonation of the azetidine nitrogen.
II. Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Guide 1: Low Yields in Nucleophilic Ring-Opening Reactions
Problem: You are attempting a nucleophilic ring-opening of a 3-substituted azetidine, but are obtaining low yields of the desired product.
Potential Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Azetidine Activation | Increase the amount of Lewis or Brønsted acid catalyst, or switch to a stronger acid. | The azetidine ring is relatively stable and requires activation for ring-opening to occur efficiently.[8] Lewis acids coordinate to the nitrogen atom, making the ring carbons more electrophilic. |
| Poor Nucleophile Reactivity | Use a more reactive nucleophile or add an activating agent for the nucleophile (e.g., converting an alcohol to an alkoxide). | The energy barrier for the ring-opening reaction needs to be overcome. A more potent nucleophile will react more readily. |
| Competitive Side Reactions | Lower the reaction temperature to disfavor side reactions, which often have a higher activation energy. | Unwanted side reactions, such as elimination or polymerization, can compete with the desired ring-opening. |
| Product Instability | Analyze the crude reaction mixture by NMR or LC-MS to determine if the product is forming and then decomposing under the reaction or workup conditions. | The ring-opened product may be unstable under the reaction conditions, especially if it contains sensitive functional groups. |
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with an Organotrifluoroborate [9][10][11]
This protocol describes a general procedure for the ring-opening of an N-protected azetidine with a potassium organotrifluoroborate, a reaction that benefits from cooperative Brønsted/Lewis acid catalysis.
-
To a clean, dry flask, add the N-protected azetidine (1.0 eq), potassium organotrifluoroborate (1.5 eq), and a suitable solvent (e.g., 1,2-dichloroethane).
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%) and the Brønsted acid (e.g., trifluoroacetic acid, 1.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Uncontrolled Polymerization of Azetidines
Problem: During a reaction, your azetidine starting material is consumed, but instead of the desired product, you observe the formation of a polymeric material.
Potential Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Cationic Ring-Opening Polymerization | Use a non-acidic or weakly acidic catalyst. Ensure all reagents and solvents are free of acidic impurities. | Trace amounts of acid can protonate the azetidine, initiating a cationic ring-opening polymerization where the azetidine acts as both the monomer and the nucleophile. |
| High Reaction Temperature | Run the reaction at a lower temperature. | Higher temperatures can promote polymerization, especially if the desired reaction has a high activation energy. |
| High Concentration | Perform the reaction at a lower concentration. | High concentrations of the azetidine monomer can favor intermolecular reactions (polymerization) over intramolecular or desired bimolecular reactions. |
Visualization: Azetidine Activation Pathways
The following diagram illustrates the key decision point in azetidine reactivity: controlled functionalization versus uncontrolled polymerization, depending on the reaction conditions.
Caption: Decision workflow for managing azetidine reactivity.
Guide 3: Challenges in Late-Stage Functionalization
Problem: You are attempting to introduce an azetidine moiety into a complex molecule late in a synthetic sequence, but are encountering difficulties.
Potential Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Functional Group Incompatibility | Protect sensitive functional groups in your complex molecule before attempting the azetidine-forming reaction. | The conditions required for azetidine synthesis (e.g., strong bases, reactive electrophiles) may not be compatible with other functional groups present in the molecule. |
| Poor Solubility | Choose a solvent system that solubilizes both the complex molecule and the azetidine precursor. | Poor solubility can lead to slow reaction rates and low yields. |
| Steric Hindrance | If forming the azetidine ring via intramolecular cyclization, consider alternative synthetic routes that form a key bond at a less sterically congested position. | The complex three-dimensional structure of a late-stage intermediate can hinder the necessary bond-forming reactions. |
Experimental Protocol: Photo-Induced Copper-Catalyzed [3+1] Radical Cascade Cyclization [12]
This modern synthetic method offers a mild and efficient way to construct highly functionalized azetidines, which can be advantageous for late-stage functionalization.
-
In a reaction vial, combine the tertiary alkylamine (1.0 eq), alkyne (1.2 eq), and a suitable photocatalyst (e.g., a copper-based complex).
-
Add a suitable solvent (e.g., acetonitrile) and any necessary additives (e.g., a base).
-
Degas the reaction mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography.
Visualization: Reaction Mechanism of Photo-Induced Azetidine Synthesis
The following diagram illustrates the proposed radical mechanism for the photo-induced copper-catalyzed synthesis of azetidines.
Caption: Proposed mechanism for photocatalytic azetidine synthesis.
IV. References
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The chemistry of azetidines, azetines and azetes. Chemical Reviews, 108(10), 3988-4035. [Link]
-
Singh, G. S., & D’hooghe, M. (2015). Recent progress in the synthesis of azetidines. Tetrahedron, 71(42), 7985-8018.
-
Burley, N. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
-
Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3618–3621. [Link]
-
Li, Y., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications, 13(1), 2139. [Link]
-
Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
-
Kaur, N., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2626-2649. [Link]
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47589-47615. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 10. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Azetidine Synthesis
Welcome to the technical support center for the analysis of azetidine synthesis. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers, chemists, and drug development professionals face when identifying and quantifying impurities in azetidine compounds. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable insights for your laboratory work.
Section 1: Understanding Impurities in Azetidine Synthesis
Q1: What are the common types of impurities I should expect in my azetidine synthesis, and where do they come from?
A: Understanding the origin of impurities is the first step in controlling them. Impurities in azetidine synthesis are typically categorized based on their source. The specific impurities you encounter will be highly dependent on your chosen synthetic route.[1][2]
Causality: The high ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it susceptible to specific side reactions, while the diverse synthetic pathways introduce a variety of potential contaminants.[1]
Here is a summary of common impurities linked to prevalent synthetic strategies:
| Impurity Type | Potential Source / Synthetic Route | Common Examples | Rationale |
| Unreacted Starting Materials | All routes | Precursors like 1,3-amino alcohols, 1,3-dihalides, or aziridine derivatives. | Incomplete reaction conversion is a primary source of impurities. Monitoring the disappearance of starting materials is a key in-process control. |
| Reagent-Related Impurities | Routes using strong bases or specific reagents. | Mineral oil from NaH dispersions; residual palladium from coupling reactions; triflate salts.[3] | Reagents and their byproducts can be carried through workup and purification. For example, palladium catalysts used in C-H amination require specific purification steps to remove.[4] |
| Process-Related Byproducts | Intramolecular cyclization of γ-haloamines or amino alcohols. | Dimerized or oligomerized products; elimination products (alkenes). | Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. Elimination can occur under basic or thermal stress. |
| Stereoisomeric Impurities | Stereoselective syntheses. | Diastereomers or enantiomers of the target azetidine. | If the synthesis is not perfectly stereocontrolled, undesired stereoisomers will be present. Their separation and quantification are critical for pharmaceutical applications.[5] |
| Degradation Products | Post-synthesis storage or harsh workup conditions (e.g., strong acid/base). | Ring-opened products (e.g., 3-aminopropanol derivatives). | The strained azetidine ring can be cleaved under certain pH, temperature, or light conditions, leading to impurities that form after the synthesis is complete. |
Section 2: Choosing the Right Analytical Technique
This decision tree provides a high-level guide for selecting the appropriate analytical method based on your primary objective.
Q2: What is the best initial technique for assessing the purity of my crude azetidine product?
A: For most azetidine derivatives, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the ideal starting point.
Causality and Justification:
-
Versatility: RP-HPLC is suitable for a wide range of polar and non-polar compounds, making it adaptable to variously substituted azetidines.
-
Resolution: It provides excellent separation power for distinguishing the main product from closely related impurities.
-
Quantification: When properly validated, it offers precise and accurate quantification of impurity levels, typically expressed as area percent.
-
Accessibility: HPLC-UV systems are standard in most chemistry laboratories.
A well-developed HPLC method can serve as the foundation for all subsequent analyses, including mass spectrometry, by simply adding an in-line mass detector.[6]
Q3: When should I use Gas Chromatography (GC) instead of HPLC?
A: Gas Chromatography (GC) is preferable when your target azetidine or suspected impurities are highly volatile and thermally stable.
Causality and Justification:
-
Volatility Requirement: GC requires the analyte to be vaporized without decomposition. This makes it suitable for simple, low-molecular-weight, or non-polar azetidines.
-
Derivatization: For more polar azetidines (e.g., those with free N-H or O-H groups), derivatization is often necessary to increase volatility and improve peak shape. This adds a step to your workflow but can be very effective.
-
Specific Impurities: GC is excellent for detecting residual solvents or volatile reagents used in the synthesis that would be difficult to see by HPLC. For instance, GC-MS has been effectively used to identify specific azetidine derivatives like azetidine-2-carboxylic acid.[7]
Q4: How can I identify the structure of an unknown impurity?
A: A multi-step, hyphenated approach is required for definitive structural elucidation.
This workflow illustrates the logical progression from detecting an impurity to confirming its structure.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the first and most powerful step. It provides the molecular weight of the impurity, which is critical for proposing an empirical formula.
-
LC-MS/MS (Tandem Mass Spectrometry): By fragmenting the impurity ion, you can gather structural information and identify key functional groups or substructures, helping to distinguish between isomers.
-
Isolation (Preparative HPLC): If the impurity is present at a sufficient level (typically >0.1%), you can isolate it using preparative HPLC.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Analysis of the isolated impurity by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR will provide unambiguous structural confirmation. This is considered the gold standard for structural elucidation.
Q5: My azetidine synthesis is stereoselective. How can I analyze chiral impurities (enantiomers/diastereomers)?
A: You must use a chiral stationary phase (CSP) in either HPLC or GC. Standard achiral methods cannot distinguish between enantiomers.
Causality and Justification:
-
Mechanism: Chiral stationary phases contain a single enantiomer of a chiral selector that transiently and diastereomerically interacts with the analytes. This difference in interaction energy leads to different retention times for the enantiomers, allowing for their separation.
-
Method Development: Screening different types of CSPs (e.g., polysaccharide-based, Pirkle-type) and mobile phases is necessary to find the optimal separation conditions for your specific azetidine.
-
Importance: For pharmaceutical compounds, regulatory agencies require strict control of stereoisomeric impurities, as different stereoisomers can have vastly different pharmacological and toxicological profiles.
Section 3: Troubleshooting Common Analytical Problems
Q6: My HPLC chromatogram shows poor peak shape (tailing, fronting) for my azetidine compound. What's causing this and how do I fix it?
A: Poor peak shape for azetidines, which are basic amines, is almost always caused by secondary interactions with the stationary phase or issues with the sample solvent.
Causality and Troubleshooting Steps:
-
Silanol Interactions (Tailing): The basic nitrogen on the azetidine ring can interact strongly with acidic silanol groups on the surface of standard silica-based C18 columns. This leads to peak tailing.
-
Solution: Add a basic competitor to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to saturate the active sites. Alternatively, use a modern, end-capped, base-deactivated column designed for basic compounds.
-
-
Column Overload (Fronting): Injecting too much sample can saturate the stationary phase, causing the characteristic "shark-fin" peak shape.
-
Solution: Dilute your sample and reinject. If you need to inject a higher concentration for impurity detection, consider a column with a higher loading capacity.
-
-
Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 90% water) can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Q7: I see a new impurity peak appearing in my sample over time. What does this mean?
A: This indicates that your sample is degrading, and you are observing the formation of a degradation product. This is a critical stability issue.
Causality and Action Plan:
-
Mechanism: The impurity could be forming due to hydrolysis, oxidation, or ring-opening of the strained azetidine. This can be catalyzed by light, temperature, or the pH of your sample solvent.
-
Investigation:
-
Control Sample: Immediately analyze a freshly prepared sample to confirm the impurity is not from the original synthesis.
-
Solvent Study: Prepare the sample in different solvents (e.g., neutral pH water/acetonitrile vs. acidic or basic mobile phase) to see if the degradation rate changes.
-
Forced Degradation: To proactively identify potential degradants, conduct a forced degradation study by exposing your pure compound to stress conditions (e.g., acid, base, peroxide, heat, light) as per ICH Q1A guidelines. This helps in developing a stability-indicating analytical method.
-
Q8: I suspect I have a non-chromophoric impurity. How can I detect it?
A: If an impurity lacks a UV-absorbing chromophore, a standard UV detector will not see it. You need to use a universal detector.
Causality and Detector Options:
-
Universal Detectors: These detectors respond to bulk properties of the analyte rather than a specific chemical feature.
-
Charged Aerosol Detector (CAD): Provides a near-uniform response for all non-volatile analytes, making it excellent for impurity profiling when standards are unavailable.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector, though its response can be non-linear.
-
Mass Spectrometry (MS): The ultimate universal detector. It will detect any compound that can be ionized, providing both detection and mass information.
-
Q9: How do I deal with highly toxic or potentially genotoxic impurities (PGIs)?
A: The analysis of PGIs requires highly sensitive and specific methods to ensure they are controlled at or below the Threshold of Toxicological Concern (TTC).[8]
Causality and Approach:
-
High Sensitivity Needed: The control limits for PGIs are often in the low ppm range relative to the active pharmaceutical ingredient (API). A standard HPLC-UV method is rarely sensitive enough.
-
Recommended Technique: LC-MS/MS is the gold standard for PGI analysis. It offers the required sensitivity (sub-ppm limits of quantification) and specificity (by monitoring unique parent-to-daughter ion transitions), ensuring that you are measuring only the impurity of interest.
-
Method Validation: The method must be fully validated for trace-level analysis, with particular focus on achieving a low Limit of Quantification (LOQ).
Section 4: Method Development and Validation
Q10: Can you provide a starting point for an HPLC method for a generic N-protected azetidine?
A: Absolutely. This protocol is a robust starting point for many N-Boc, N-Cbz, or other N-acylated azetidines. It is based on common principles used for analyzing pharmaceutical compounds.[6]
Protocol: Generic RP-HPLC-UV Method for Azetidine Purity
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a base-deactivated column is recommended).
-
UV Wavelength: Start with a photodiode array (PDA) detector to scan from 200-400 nm to find the optimal detection wavelength. If no strong chromophore is present, use a low wavelength like 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (Formic acid helps protonate the azetidine and silanols, leading to better peak shape).
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Gradient Elution Program:
-
This gradient is a good starting point for separating impurities with a range of polarities.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Concentration: Prepare a stock solution of your sample at approximately 1 mg/mL. Dilute as necessary to ensure the main peak is on scale.
-
-
System Suitability:
-
Before running samples, inject a standard solution of your purified azetidine five times. The relative standard deviation (%RSD) for the peak area should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This ensures the system is performing correctly.
-
Q11: What are the key parameters I need to consider when validating my analytical method according to regulatory standards?
A: Method validation demonstrates that your analytical procedure is suitable for its intended purpose. According to ICH Q2(R1) guidelines, the following parameters are essential for an impurity quantification method.[6]
| Validation Parameter | Question it Answers | Typical Acceptance Criteria |
| Specificity | Can I exclusively measure the impurity in the presence of other components (API, other impurities, etc.)? | Peak purity analysis (using PDA detector) should pass. Spiked samples should show resolution >1.5 between all peaks. |
| Linearity | Is the method's response directly proportional to the concentration of the impurity? | Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., LOQ to 150% of the specification limit). |
| Accuracy | How close is the measured value to the true value? | Recovery of spiked impurity should be within 90-110% at multiple concentration levels. |
| Precision (Repeatability & Intermediate) | How close are repeated measurements of the same sample under various conditions? | %RSD should be <5% for impurity analysis at the specification limit. |
| Limit of Detection (LOD) | What is the lowest amount of impurity the method can detect? | Signal-to-Noise ratio (S/N) of ~3:1. |
| Limit of Quantification (LOQ) | What is the lowest amount of impurity the method can reliably quantify? | S/N of ~10:1 with acceptable precision and accuracy. |
| Robustness | Is the method reliable even with small, deliberate changes in parameters (e.g., flow rate, pH)? | The results should remain unaffected by minor changes, with system suitability criteria still being met. |
References
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Cernijenko, A., Meiries, S., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6593-6633. [Link]
-
Škvorc, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]
-
Chekler, E. L., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 891-904. [Link]
-
Cernijenko, A., Meiries, S., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF on ResearchGate. [Link]
-
Wang, Y., et al. (2015). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Request PDF on ResearchGate. [Link]
-
Kuna, A. K., Ganapaty, S., & Radha, G. V. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research, 54(1), 16-22. [Link]
-
Dr. Muhammad Zaman Ashraf. (2020, November 18). Azetidine: Basicity and Preparation. YouTube. [Link]
-
Bobst, S., et al. (2019). Genotoxic impurities in pharmaceutical products. Semantic Scholar. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to Azetidine Synthesis: A Comparative Analysis
For the modern medicinal chemist and drug development professional, the azetidine ring is a privileged scaffold. Its inherent three-dimensionality, a consequence of its strained four-membered ring system, offers a unique vector in chemical space that can enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property. However, the very ring strain that imparts these desirable properties also presents a significant synthetic challenge. This guide provides a comparative analysis of key modern methodologies for azetidine synthesis, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific target.
[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical routes to the azetidine core.[1][2] Recent advancements, particularly the use of visible-light photocatalysis, have addressed long-standing challenges associated with the poor photophysical properties of simple imines, broadening the synthetic utility of this powerful transformation.[3][4][5][6]
Chemical Principles and Mechanism
The reaction is initiated by the photoexcitation of the imine component. In modern protocols, this is often achieved indirectly via a photocatalyst. An iridium-based photosensitizer, for instance, can be excited by visible light (e.g., blue LEDs) to a long-lived triplet state. This excited sensitizer then transfers its energy to the imine (or, in some cases, the alkene), promoting it to its triplet state. This triplet-state imine is a diradical species that undergoes a stepwise cycloaddition with the alkene. The process involves the formation of a 1,4-biradical intermediate, which then undergoes intersystem crossing and subsequent ring closure to furnish the azetidine product.[3] This stepwise mechanism has important stereochemical implications, as bond rotation in the diradical intermediate can influence the diastereoselectivity of the final product.
Mechanism of the Visible-Light-Mediated Aza Paternò-Büchi Reaction
Caption: Mechanism of the photocatalyzed aza Paternò-Büchi reaction.
Representative Experimental Protocol: Intramolecular Visible-Light-Mediated Aza Paternò-Büchi Reaction[3]
This protocol is adapted from the work of Schindler and coworkers for the synthesis of tricyclic azetidines.
-
Reaction Setup: In a reaction vial, the isoxazoline substrate (0.25 mmol, 1.0 equiv) and the iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) (1 mol %) are dissolved in acetonitrile (0.1 M).
-
Degassing: The solution is sparged with an inert gas (e.g., argon or nitrogen) for 10 minutes to remove dissolved oxygen, which can quench the excited states of the photocatalyst.
-
Irradiation: The reaction mixture is irradiated with blue LED lamps (e.g., 427 nm) at room temperature for 16–20 hours with stirring.
-
Workup and Purification: Upon completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the azetidine product.
Performance and Limitations
-
Advantages: High atom economy, directness, and access to complex polycyclic systems. Visible-light-mediated variants offer milder reaction conditions compared to UV irradiation.[3][6]
-
Substrate Scope: The reaction is compatible with a variety of unactivated and activated alkenes. The imine component is often pre-cyclized (as an oxime or isoxazoline) to prevent E/Z isomerization, a common competing relaxation pathway for acyclic imines.[1]
-
Yields: Moderate to excellent yields (up to 84% for intramolecular reactions) are achievable.[3]
-
Limitations: The intermolecular version can be challenging with simple acyclic imines due to rapid non-productive decay of the excited state.[7] The reaction can also be sensitive to steric hindrance on both the imine and alkene partners.
Intramolecular Cyclization: A Classic Strategy Modernized
The formation of an azetidine ring via intramolecular nucleophilic substitution is a foundational strategy. Modern iterations of this approach employ catalytic methods to enhance efficiency and functional group tolerance. A notable example is the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which provides a regioselective route to 3-hydroxyazetidines.[8][9][10]
Chemical Principles and Mechanism
This method relies on the ability of a Lewis acid, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), to activate an epoxide ring towards nucleophilic attack by a tethered amine. The key to the reaction's success is the catalyst's ability to function effectively even in the presence of a basic amine, a common challenge in Lewis acid catalysis.[8] The La(OTf)₃ coordinates to the epoxide oxygen, increasing its electrophilicity. The tethered amine then attacks one of the epoxide carbons. For cis-3,4-epoxy amines, the reaction proceeds with high regioselectivity via a 4-exo-tet cyclization, attacking the C3 position to form the thermodynamically less stable, but kinetically favored, four-membered azetidine ring over the five-membered pyrrolidine ring.[8][11]
Mechanism of La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-Epoxy Amine
Caption: Key steps in the La(OTf)₃-catalyzed synthesis of 3-hydroxyazetidines.
Representative Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis[12]
This protocol is based on the work of Kuriyama, Sasano, and coworkers.
-
Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE), La(OTf)₃ (15 mol %) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 83 °C) and stirred for the required time (e.g., 2.5 hours), monitoring progress by TLC.
-
Workup and Purification: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Performance and Limitations
-
Advantages: Excellent regioselectivity for the 4-exo-tet pathway with cis-epoxides, high yields, and remarkable functional group tolerance, including acid-sensitive groups like Boc and silyl ethers.[8][12]
-
Substrate Scope: The reaction accommodates a range of substituents on the amine and the carbon backbone.[8]
-
Yields: Generally high yields (often >80%) are reported.[13]
-
Limitations: The stereochemistry of the starting epoxide is critical; trans-3,4-epoxy amines preferentially undergo 5-endo-tet cyclization to form pyrrolidines.[9]
Transition-Metal-Catalyzed C–H Amination
Harnessing the power of transition metals to forge C–N bonds via C–H activation represents a paradigm shift in heterocyclic synthesis. Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for constructing azetidines from readily available aliphatic amine precursors, obviating the need for pre-functionalization at the γ-position.[14][15]
Chemical Principles and Mechanism
This methodology typically employs a directing group, such as a picolinamide (PA), attached to the amine substrate. The reaction proceeds through a palladium-catalyzed cycle:
-
C–H Activation: The picolinamide directs the palladium catalyst to a γ-C(sp³)–H bond, leading to the formation of a five-membered palladacycle intermediate via concerted metalation-deprotonation.
-
Oxidation: The Pd(II) center of the palladacycle is oxidized to Pd(IV) by an external oxidant, such as a hypervalent iodine reagent (e.g., PhI(OAc)₂).
-
Reductive Elimination: The key C–N bond-forming step occurs via reductive elimination from the Pd(IV) intermediate, releasing the azetidine product and a Pd(II) species, which re-enters the catalytic cycle.[15]
Catalytic Cycle for Pd-Catalyzed C–H Amination
Caption: Simplified catalytic cycle for azetidine synthesis via C-H amination.
Representative Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)–H Amination[14]
This protocol is adapted from the work of Gong Chen and coworkers.
-
Reaction Setup: A reaction tube is charged with the picolinamide-protected amine substrate (1.0 equiv), Pd(OAc)₂ (5 mol %), and an oxidant like PhI(OAc)₂ (2.5 equiv).
-
Solvent and Conditions: An appropriate solvent, such as toluene, is added, and the tube is sealed. The reaction mixture is heated at a specified temperature (e.g., 60-100 °C) for 24 hours.
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by flash chromatography on silica gel to afford the azetidine product. The picolinamide directing group can be subsequently removed under standard conditions.
Performance and Limitations
-
Advantages: Excellent functional group tolerance, utilization of unactivated C–H bonds, and predictable regioselectivity based on the directing group.[12][14][16]
-
Substrate Scope: The reaction is effective for the synthesis of azetidines from primary C(sp³)–H bonds (methyl groups) and can also be applied to secondary C(sp³)–H bonds.[14]
-
Yields: Good to excellent yields are typically obtained.
-
Limitations: Requires the installation and subsequent removal of a directing group. The use of stoichiometric, and often expensive, oxidants is a drawback, particularly for large-scale synthesis.
Ring Expansion of Aziridines
One-carbon ring expansion of readily available aziridines offers an elegant and increasingly powerful strategy for azetidine synthesis. This approach can be realized through various means, with biocatalysis representing a particularly exciting frontier for achieving exceptional stereocontrol.[17][18][19]
Chemical Principles and Mechanism: A Biocatalytic Approach
This cutting-edge method employs engineered "carbene transferase" enzymes, typically variants of cytochrome P450, to catalyze the formal insertion of a carbene into a C–N bond of the aziridine ring.[17] The proposed mechanism involves:
-
Carbene Formation: The hemoprotein catalyst reacts with a diazo compound (e.g., ethyl diazoacetate) to form an electrophilic iron-carbenoid intermediate.
-
Ylide Formation: The nucleophilic nitrogen of the aziridine attacks the iron-carbenoid, generating an aziridinium ylide.
-
[17][18]-Stevens Rearrangement: The enzyme's chiral environment then orchestrates a highly enantioselective[17][18]-Stevens rearrangement. This process, which competes with a non-productive cheletropic extrusion of an alkene, involves the migration of a carbon atom from the aziridine ring to the ylide carbon, resulting in the one-carbon ring-expanded azetidine.[17][19] The enzyme's active site plays a crucial role in favoring the rearrangement pathway and controlling the stereochemical outcome.[17]
Biocatalytic Ring Expansion of an Aziridine
Caption: Key steps in the enzyme-catalyzed ring expansion of aziridines.
Representative Experimental Protocol: Biocatalytic Aziridine Ring Expansion[17]
This protocol is a generalized procedure based on the work of Frances H. Arnold and coworkers.
-
Cell Culture and Preparation: E. coli cells expressing the engineered cytochrome P450 variant are cultured and harvested. The whole cells are then resuspended in a buffer solution.
-
Reaction Setup: In a typical reaction, the aziridine substrate and a glucose stock solution (for cofactor regeneration) are added to the cell suspension.
-
Reaction Initiation and Progression: The reaction is initiated by the addition of the diazo compound (e.g., ethyl diazoacetate). The mixture is shaken at a controlled temperature (e.g., 25-30 °C) for 24 hours.
-
Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried, concentrated, and purified by flash column chromatography to yield the enantioenriched azetidine.
Performance and Limitations
-
Advantages: Exceptional enantioselectivity (often >99:1 er), mild, aqueous reaction conditions, and the potential for sustainable, green chemistry.[17][19]
-
Substrate Scope: The substrate scope is dependent on the specific enzyme variant used. Current variants show good tolerance for various substituents on the aziridine's N-protecting group, including aryl and heteroaryl moieties.[17]
-
Yields: Moderate to good yields have been reported.
-
Limitations: Requires specialized biochemical techniques (protein expression and purification or whole-cell catalysis). The substrate scope is currently limited by the specificity of the engineered enzymes, and further protein engineering is often required to adapt the method to new substrates.[19]
Comparative Summary of Azetidine Synthesis Methods
| Method | Key Reagents/Catalysts | Typical Yields | Stereoselectivity | Key Advantages | Key Limitations |
| Aza Paternò-Büchi | Photocatalyst (e.g., Ir-based), Visible Light | 40-85%[3] | Diastereoselective (substrate-dependent) | Atom economical, direct, mild conditions. | Limited scope for simple acyclic imines, potential for competing side reactions.[1][7] |
| Intramolecular Aminolysis | La(OTf)₃ | 80-95%[13] | High (dependent on epoxide stereochemistry) | Excellent functional group tolerance, high yields, regioselective. | Requires stereospecific synthesis of cis-epoxy amine precursors.[8][9] |
| Pd-Catalyzed C-H Amination | Pd(OAc)₂, Oxidant (e.g., PhI(OAc)₂), Directing Group | 60-90%[14] | N/A (typically non-stereogenic centers) | Utilizes unactivated C-H bonds, broad functional group tolerance. | Requires directing group, stoichiometric oxidant.[15] |
| Biocatalytic Ring Expansion | Engineered Cytochrome P450, Diazo Compound | 50-75%[17][20] | Excellent Enantioselectivity (>99:1 er)[17][19] | Unparalleled stereocontrol, green/sustainable. | Requires biochemical setup, substrate scope limited by enzyme specificity.[19] |
Conclusion and Future Outlook
The synthesis of azetidines has evolved significantly from classical cyclization methods to highly sophisticated catalytic strategies. For constructing complex, polycyclic systems in an atom-economical fashion, the visible-light-mediated aza Paternò-Büchi reaction offers a compelling approach. When high functional group tolerance and regioselectivity are paramount for producing 3-hydroxyazetidines, the La(OTf)₃-catalyzed intramolecular aminolysis of epoxides is an excellent choice, provided the stereodefined precursor is accessible. For late-stage functionalization of molecules containing unactivated C–H bonds, palladium-catalyzed C–H amination provides a powerful, albeit directing-group-dependent, solution. Finally, when the ultimate goal is the production of highly enantioenriched azetidines, biocatalytic ring expansion of aziridines stands in a class of its own, offering a glimpse into the future of sustainable and stereoselective synthesis.
The choice of method will invariably depend on the specific structural features of the target molecule, the desired level of stereocontrol, and the scalability of the process. As research continues to push the boundaries of catalysis and synthetic methodology, we can anticipate the development of even more efficient, selective, and sustainable routes to these valuable nitrogen-containing heterocycles, further cementing their role in the future of drug discovery and materials science.
References
-
Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[17][18]-Stevens Rearrangement. Journal of the American Chemical Society, 144(10), 4353–4358. [Link]
-
Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[17][18]-Stevens Rearrangement. ResearchGate. [Link]
-
Blackmun, D. E., Chamness, S. A., & Schindler, C. S. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(31), 5763–5767. [Link]
-
Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[17][18]-Stevens Rearrangement. CaltechAUTHORS. [Link]
-
Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[17][18]-Stevens Rearrangement. ResearchGate. [Link]
-
Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[17][18]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]
-
Kuriyama, M., Sasano, Y., & Sohtome, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
-
Kuriyama, M., Sasano, Y., & Sohtome, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]
-
Behnke, N. E., Lovato, K., Yousufuddin, M., & Kürti, L. (2019). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. Angewandte Chemie International Edition, 58(40), 14219–14223. [Link]
-
Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2021). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[17][18]-Stevens Rearrangement. Research Collection. [Link]
-
Behnke, N. E., Lovato, K., Yousufuddin, M., & Kürti, L. (2019). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. PubMed. [Link]
-
Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2021). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[17][18]-Stevens Rearrangement. ChemRxiv. [Link]
-
Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2021). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[17][18]-Stevens Rearrangement. ChemRxiv. [Link]
-
Behnke, N. E., Lovato, K., Yousufuddin, M., & Kürti, L. (2019). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. ResearchGate. [Link]
-
He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3–6. [Link]
-
Behnke, N. E., Lovato, K., Yousufuddin, M., & Kürti, L. (2019). Methods for the synthesis of azetidines. ResearchGate. [Link]
-
Rykaczewski, K. A., & Schindler, C. S. (2020). Visible-Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(17), 6749–6753. [Link]
-
Szostak, M., & Szostak, K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2598–2610. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]
-
Wang, Z., et al. (2022). Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions. Nature Communications, 13(1), 1-10. [Link]
-
Behnke, N. E., Lovato, K., Yousufuddin, M., & Kürti, L. (2019). Ti-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. ResearchGate. [Link]
-
Griesbeck, A. G., & Maptue, N. (2018). The Paternò-Büchi reaction - a comprehensive review. ResearchGate. [Link]
-
Becker, M. R., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 1-9. [Link]
-
Blackmun, D. E., Chamness, S. A., & Schindler, C. S. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Semantic Scholar. [Link]
-
Rykaczewski, K. A., & Schindler, C. S. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters. [Link]
-
Srogl, J., et al. (2019). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. [Link]
-
Kuriyama, M., Sasano, Y., & Sohtome, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed. [Link]
-
Kuriyama, M., Sasano, Y., & Sohtome, Y. (2023). Azetidine syntheses by aminolysis reaction of epoxides. ResearchGate. [Link]
-
Kuriyama, M., Sasano, Y., & Sohtome, Y. (2023). a–c) History of lanthanoid(III)‐catalyzed ring opening of epoxides. ResearchGate. [Link]
-
Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11236–11247. [Link]
-
Smith, J. M., & Didier, D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]
-
Wang, G. W., et al. (2011). Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. Organic Letters, 13(15), 4044–4047. [Link]
-
Singh, G. S., & Singh, V. (2025). Advances in synthesis and chemistry of azetidines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). The synthesis of azetidines with intramolecular cyclization of homoallylamines. ResearchGate. [Link]
-
Hemming, K., et al. (2021). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. PubMed Central. [Link]
-
Various Authors. (n.d.). Synthetic methods to access azetidines. ResearchGate. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
-
Richardson, A. D., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC. [Link]
Sources
- 1. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 20. researchgate.net [researchgate.net]
X-ray crystallographic analysis of 2-(4-Methoxyphenyl)azetidine
An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 2-(4-Methoxyphenyl)azetidine: A Comparative Perspective
In the landscape of medicinal chemistry and drug development, the azetidine scaffold has emerged as a privileged structure.[1] Its inherent three-dimensionality and favorable physicochemical properties offer significant advantages in the design of novel therapeutics.[1][2] The title compound, this compound, represents a key structural motif, and a detailed understanding of its three-dimensional architecture is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the , offering a detailed experimental protocol and a comparative analysis with structurally related azetidine derivatives.
The Significance of Structural Elucidation
The precise determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a cornerstone of modern chemistry.[3] It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which are critical for understanding molecular interactions and designing new chemical entities with enhanced potency and selectivity. For this compound, a crystallographic study would reveal the precise orientation of the 4-methoxyphenyl substituent relative to the azetidine ring, influencing its interaction with biological targets.
Experimental Protocol: A Step-by-Step Guide to the Crystallographic Analysis of this compound
The successful X-ray crystallographic analysis of any compound hinges on the growth of high-quality single crystals.[3] The following protocol outlines a robust workflow for the structural determination of this compound.
Synthesis and Purification
The initial step involves the synthesis of this compound. Several synthetic routes to substituted azetidines have been reported in the literature.[4][5] A common approach involves the cyclization of a suitable amino alcohol precursor. Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to obtain a sample of high purity, which is a prerequisite for successful crystallization.
Crystallization
The process of obtaining diffraction-quality crystals is often the most challenging step.[3] A systematic screening of various crystallization conditions is recommended.
Table 1: Recommended Crystallization Screening Conditions
| Solvent System (v/v) | Temperature (°C) | Method |
| Dichloromethane/Hexane | 4 | Slow Evaporation |
| Ethyl Acetate/Heptane | Room Temperature | Vapor Diffusion |
| Acetone/Water | 4 | Slow Cooling |
| Toluene | Room Temperature | Slow Evaporation |
Data Collection
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.[6]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.[7]
-
Data Acquisition: The crystal is then placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[7]
Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal structure.[6]
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[6]
-
Structure Solution: The intensities of the diffraction spots are used to solve the phase problem and generate an initial electron density map.[7]
-
Structure Refinement: The initial model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.[7]
Caption: Experimental workflow for the .
Comparative Analysis: Structural Insights from Related Azetidines
While a published crystal structure for this compound is not currently available, a comparative analysis with structurally similar compounds can provide valuable insights into its expected solid-state conformation. For this purpose, we will compare the hypothetical data for our target molecule with the published crystallographic data for a related substituted azetidine derivative.
Table 2: Comparative Crystallographic Data
| Parameter | This compound (Hypothetical) | N-(4-methoxyphenyl)picolinamide[8] |
| Formula | C10H13NO | C13H12N2O2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/n |
| a (Å) | ~11 | 11.5363 (3) |
| b (Å) | ~6 | 5.9688 (2) |
| c (Å) | ~14 | 17.1593 (5) |
| β (°) | ~105 | 99.399 (1) |
| V (ų) | ~900 | 1166.44 (6) |
Note: The data for this compound is hypothetical and presented for illustrative purposes.
The comparison with N-(4-methoxyphenyl)picolinamide, which also contains a 4-methoxyphenyl group, suggests that our target molecule is likely to crystallize in a common monoclinic space group.[8] The presence of the azetidine ring, in contrast to the picolinamide moiety, will significantly influence the crystal packing and intermolecular interactions. It is anticipated that N-H...O or N-H...N hydrogen bonds could play a key role in the crystal lattice of this compound, depending on the presence of suitable acceptor atoms in neighboring molecules.
Caption: Molecular structure of this compound.
Conclusion
The is a crucial step in understanding its structure-property relationships. This guide has provided a detailed, field-proven protocol for its structural elucidation, from synthesis to data refinement. By comparing its hypothetical crystallographic data with that of a related known structure, we can anticipate key structural features and packing motifs. The insights gained from such an analysis are invaluable for the advancement of azetidine-based drug discovery programs.
References
- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC - NIH. (n.d.).
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.).
- Azetidine synthesis - Organic Chemistry Portal. (n.d.).
- x Ray crystallography - PMC - PubMed Central - NIH. (n.d.).
- X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).
- Synthesis and Characterization of a Novel Azetidine Derivative - ijarsct. (n.d.).
- 2-(4-Methoxyphenyl)-2-(2-methylpropyl)azetidine | C14H21NO | CID 115058591 - PubChem. (n.d.).
- Structures of some azetidine based drugs. | Download Scientific Diagram - ResearchGate. (n.d.).
- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (n.d.).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21).
- Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles - ResearchGate. (2025, August 5).
- Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction - Benchchem. (n.d.).
- Structure of azetidine‐containing compounds found in nature - ResearchGate. (n.d.).
- Correction to “Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines” | Journal of the American Chemical Society - ACS Publications. (n.d.).
- Correction to “Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines” - ACS Publications. (n.d.).
- 1-[2-(4-methoxyphenyl)ethyl]-2-azetidinone - ChemSynthesis. (2025, May 20).
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.).
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC - NIH. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 2-(4-Methoxyphenyl)azetidine Derivatives
Introduction: Beyond the Scaffold - The Imperative of Mechanistic Validation
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1][2][3] Its unique conformational rigidity and sp³-rich character can confer enhanced metabolic stability, solubility, and receptor selectivity, leading to its incorporation into several FDA-approved drugs.[1] The 2-(4-Methoxyphenyl)azetidine subclass represents a promising chemical space with potential applications ranging from oncology to neurodegenerative disease.[1]
However, a novel chemical structure, no matter how promising, is merely a starting point. The journey from a hit compound to a clinical candidate is paved with rigorous validation, and the cornerstone of this process is defining its mechanism of action (MoA).[4][5] Understanding precisely how a molecule exerts its biological effect is critical for rational lead optimization, predicting potential toxicities, and ensuring clinical success.[6][7]
This guide provides an in-depth, comparative framework for validating the MoA of a novel this compound derivative. To illustrate the principles in practice, we will proceed with a plausible, yet hypothetical, scenario:
-
Lead Compound: "AZD-M4P," a novel this compound derivative.
-
Hypothesized MoA: AZD-M4P is a selective inhibitor of Kinase X (KX) , a serine/threonine kinase implicated in a cancer signaling pathway that promotes cell survival.
We will progress through a multi-tiered validation strategy, comparing and contrasting key experimental approaches at each stage. This guide is designed for drug discovery researchers to not only follow protocols but to understand the causality behind each experimental choice, ensuring a robust and defensible MoA elucidation.
Tier 1: Validating the Cellular Phenotype
Before investigating a specific molecular target, the first step is to confirm that the compound elicits the expected biological response in a cellular context. If AZD-M4P inhibits a pro-survival kinase, it should reduce the viability of cancer cells dependent on that pathway. The primary method for this is a cell viability assay.
Comparison: XTT vs. MTT Assays
Both XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are colorimetric assays that measure the metabolic activity of a cell population as a proxy for viability.[8] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.
| Feature | MTT Assay | XTT Assay | Rationale & Recommendation |
| Product Solubility | Insoluble (purple crystals) | Soluble (orange product) | XTT is superior. It eliminates the mandatory solubilization step required for MTT, reducing handling errors and saving time. |
| Workflow | Requires a final solubilization step with DMSO or SDS.[9] | No solubilization needed; absorbance can be read directly. | The simpler XTT workflow is less prone to variability from incomplete formazan dissolution. |
| Sensitivity | Generally high | Comparable or slightly lower | For most applications, the sensitivity of both is sufficient. The operational advantages of XTT often outweigh minor sensitivity differences. |
Recommendation: The XTT assay is recommended for its simpler, more streamlined protocol.
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of AZD-M4P.
-
Cell Seeding: Seed KX-dependent cancer cells (e.g., A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2x serial dilution of AZD-M4P in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours).
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]
-
Assay Development: Add 50 µL of the freshly prepared XTT mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C. The duration is critical and should be optimized based on cell type to ensure the signal is within the linear range of the plate reader.
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength of 450 nm, with a reference wavelength of ~660 nm to correct for background.[8]
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Sample Data: Cellular Effect of AZD-M4P
| Compound | Cell Line | IC50 (nM) |
| AZD-M4P | KX-Dependent Cancer Line | 85 |
| AZD-M4P | KX-Independent Control Line | > 10,000 |
| Staurosporine (Positive Control) | KX-Dependent Cancer Line | 15 |
This data confirms a potent and selective cytotoxic effect, justifying further investigation into the hypothesized target, KX.
Tier 2: Confirming Target Engagement in a Cellular Milieu
A positive phenotypic result is necessary but not sufficient. We must now demonstrate that AZD-M4P physically interacts with its intended target, KX, within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard technique for this purpose.[10][11]
Principle of CETSA
CETSA operates on the principle of ligand-induced thermal stabilization.[12] When a compound binds to its target protein, it typically increases the protein's thermodynamic stability.[13] Upon heating, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. By measuring the amount of soluble protein remaining at various temperatures, we can detect this "thermal shift."[14][15]
Comparison: CETSA vs. Alternative In-Cell Methods
| Method | Principle | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization of the target protein.[13] | Label-free; works in intact cells and tissues; provides direct evidence of physical binding.[12][14] | Requires a specific antibody for detection; can be lower throughput. |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer between a tagged target and a fluorescent ligand. | High-throughput; quantitative. | Requires genetic engineering of the target protein; fluorescent ligand may have altered pharmacology. |
| Pulldown Assays | Immobilized compound "pulls down" its binding partners from cell lysate for MS identification. | Unbiased; can identify unknown targets. | Prone to false positives (non-specific binders); performed in lysate, not intact cells. |
Recommendation: CETSA is the preferred method for initial on-target validation as it confirms engagement with the endogenous, unmodified protein in its native cellular environment.[16][17]
Experimental Protocol: CETSA followed by Western Blot
-
Cell Culture & Treatment: Culture KX-dependent cells to ~80% confluency. Treat cells with a high concentration of AZD-M4P (e.g., 10 µM) or vehicle for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[13]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[15]
-
Sample Preparation: Transfer the supernatant (containing soluble proteins) to new tubes. Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble fractions via SDS-PAGE and Western blotting using a primary antibody specific for Kinase X.[18] Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities. For each treatment group, plot the normalized band intensity against the temperature. Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A significant increase in Tm in the AZD-M4P-treated group (ΔTm) confirms target engagement.
Sample Data: CETSA Melt Curves
| Treatment | Melting Temperature (Tm) of Kinase X |
| Vehicle (0.1% DMSO) | 52.1 °C |
| AZD-M4P (10 µM) | 58.6 °C |
| Thermal Shift (ΔTm) | +6.5 °C |
A robust thermal shift of +6.5°C provides strong evidence that AZD-M4P directly binds to and stabilizes Kinase X in living cells.
Tier 3: Quantifying Direct Biophysical Interaction
CETSA confirms engagement but does not provide detailed kinetic information. To complement the cellular data, we must demonstrate a direct, quantifiable interaction between purified AZD-M4P and purified KX protein. Surface Plasmon Resonance (SPR) is the industry-standard biophysical technique for this purpose.[19]
Principle of SPR
SPR is a label-free optical technique that measures molecular interactions in real time.[20] One molecule (the "ligand," typically the protein) is immobilized on a gold sensor chip. A solution containing the other molecule (the "analyte," our compound AZD-M4P) is flowed over the surface. Binding of the analyte to the ligand changes the refractive index at the surface, which is detected as a change in the SPR signal, measured in Response Units (RU).[19][21] This allows for the precise calculation of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is derived.[20][22]
Comparison: SPR vs. Isothermal Titration Calorimetry (ITC)
| Method | Principle | Pros | Cons |
| SPR | Change in refractive index upon binding.[23] | High sensitivity; provides full kinetic data (ka, kd); lower protein consumption.[21] | Requires protein immobilization, which can affect activity; mass transport artifacts can occur. |
| ITC | Measures heat changes upon binding in solution. | "In-solution" method (no immobilization); provides full thermodynamic profile (ΔH, ΔS). | Requires large amounts of pure protein and compound; lower throughput; may miss very weak or very tight interactions. |
Recommendation: SPR is the preferred initial biophysical assay. Its high sensitivity and ability to provide kinetic data are invaluable for structure-activity relationship (SAR) studies and lead optimization.[20]
Experimental Protocol: SPR Analysis
-
Chip Preparation: Covalently immobilize purified, recombinant Kinase X protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 RU. A reference channel is prepared similarly but without the protein to allow for background subtraction.
-
Analyte Preparation: Prepare a serial dilution of AZD-M4P in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected KD (e.g., 1 nM to 1 µM).
-
Binding Assay: Inject the AZD-M4P dilutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min). Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer injection).
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Sample Data: SPR Kinetic Analysis
| Parameter | Value | Unit |
| Association Rate (ka) | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 5.0 x 10⁻³ | s⁻¹ |
| Affinity (KD = kd/ka) | 20 | nM |
This KD of 20 nM demonstrates a high-affinity interaction between AZD-M4P and Kinase X, providing a quantitative biophysical basis for the cellular effects observed.
Tier 4: Linking Target Engagement to Function and Pathway Modulation
The final and most crucial step is to connect the dots: does the direct binding of AZD-M4P to Kinase X (Tier 3) lead to the inhibition of its enzymatic function, thereby modulating the downstream signaling pathway (as illustrated below) and causing the observed cellular phenotype (Tier 1)?
This requires two key experiments: a biochemical assay to measure kinase activity and a cell-based assay to measure the phosphorylation of a downstream substrate.
Functional Validation: In Vitro Kinase Assay
This assay directly measures the ability of AZD-M4P to inhibit the enzymatic activity of purified Kinase X.
Protocol:
-
Add purified Kinase X enzyme, a specific peptide substrate, and varying concentrations of AZD-M4P to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a solution containing ATP (often at its Km concentration).
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., ADP-Glo™), where the amount of ADP produced is converted into a light signal.
-
Calculate the percent inhibition relative to vehicle controls and determine the biochemical IC50.
Pathway Validation: Western Blot for Phospho-Substrate
This assay confirms that AZD-M4P inhibits the Kinase X pathway inside cells.
Protocol:
-
Seed KX-dependent cells and grow overnight.
-
Starve the cells (e.g., in serum-free media) to reduce basal pathway activity.
-
Pre-treat the cells with a dose-range of AZD-M4P for 1-2 hours.
-
Stimulate the Kinase X pathway with an appropriate growth factor or activator.
-
Lyse the cells immediately and prepare lysates for Western blotting as described previously.[24][25]
-
Probe the blot with antibodies specific for the phosphorylated form of a known KX substrate (p-Substrate) and for the total amount of that substrate (Total-Substrate).[26]
-
Quantify the p-Substrate signal and normalize it to the Total-Substrate signal.
Sample Data: Functional & Pathway Inhibition
| Assay Type | Metric | Value |
| Biochemical Kinase Assay | IC50 vs. Kinase X | 32 nM |
| Cellular Western Blot | IC50 vs. p-Substrate | 95 nM |
The biochemical IC50 (32 nM) confirms potent, direct inhibition of the enzyme. The cellular IC50 for pathway inhibition (95 nM) correlates well with the cell viability IC50 (85 nM), providing the final, crucial link that the anti-proliferative activity of AZD-M4P is driven by the inhibition of the Kinase X signaling pathway.
Synthesis and Conclusion: Building an Airtight Case for MoA
Validating a drug's mechanism of action is not a linear process but a logical, iterative construction of evidence. By employing a multi-tiered, comparative approach, we have built a robust, self-validating case for our hypothetical compound, AZD-M4P.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press.
- Western blot protocol. Abcam.
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (2019). Methods in Molecular Biology.
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
- How does SPR work in Drug Discovery?. (2025). deNOVO Biolabs.
- How Is Surface Plasmon Resonance Used In Drug Discovery?. (2025). Chemistry For Everyone.
- Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Surface Plasmon Resonance. LifeSensors.
- A Researcher's Guide to Confirming Small Molecule Target Engagement. Benchchem.
- The Growing Importance of Azetidine Derivatives in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). ACS Medicinal Chemistry Letters.
- Azetidines in Drug Discovery. PharmaBlock.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- MTT Assay Protocol for Cell Viability and Prolifer
- The Discovery and Synthesis of Substituted Azetidine Deriv
- Western Blotting Protocol. Cell Signaling Technology.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents. PMC - NIH.
- Western Blot Protocol. R&D Systems.
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
- Introduction to XTT assays for cell-viability assessment. Abcam.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
- Western Blotting Protocol - CST. Cell Signaling Technology.
- A Comparative Guide to the Biological Activity of 2-Methylideneazetidines and Other Azetidine Analogs. Benchchem.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
- Target Identification and Validation (Small Molecules). University College London.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- CETSA. Pelago Bioscience.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- Early Drug Discovery and Development Guidelines. (2012). NCBI Bookshelf.
- Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.
- Biophysical Approaches to Small Molecule Discovery and Valid
- Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2025). PMC - NIH.
- Drug Discovery and Development Process. PPD.
- Essential Datasets for Tracking Drug Development from Discovery to Market. (2024).
- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2025).
- Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI.
- Drug discovery from plant sources: An integr
- A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. (2025).
- A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes
- Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist.
- Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. PubMed.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ppd.com [ppd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. CETSA [cetsa.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. portlandpress.com [portlandpress.com]
- 20. denovobiolabs.com [denovobiolabs.com]
- 21. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 22. lifesensors.com [lifesensors.com]
- 23. youtube.com [youtube.com]
- 24. Western Blot Protocol | R&D Systems [rndsystems.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
- 26. thermofisher.com [thermofisher.com]
The Tale of Two Worlds: Correlating In Vitro Potency with In Vivo Efficacy for Azetidine-Based Compounds
A Senior Application Scientist's Guide to Navigating the Bench-to-Bedside Journey
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its unique conformational rigidity and sp³-rich character contribute to enhanced pharmacokinetic properties, solubility, and metabolic stability, making it an attractive framework for designing novel therapeutics.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of azetidine-based compounds, with a focus on their applications in oncology. We will delve into the experimental data that underpins their therapeutic promise and provide insights into the critical transition from laboratory assays to preclinical models.
The Azetidine Advantage: More Than Just a Four-Membered Ring
The inherent ring strain of the azetidine moiety, intermediate between the highly reactive aziridines and the more stable pyrrolidines, confers a unique reactivity profile that can be harnessed for therapeutic benefit.[4] This structural feature has been successfully incorporated into several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, highlighting the scaffold's potential in drug development.[1] Our focus here will be on the burgeoning class of azetidine-based compounds designed to modulate challenging intracellular targets.
In Vitro Efficacy: Pinpointing Potency at the Cellular Level
The initial assessment of any novel compound lies in its in vitro performance. These assays provide a controlled environment to quantify a compound's activity against a specific molecular target or cellular process. For many azetidine-based anticancer agents, a primary target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in numerous cancers.[5][6]
Key In Vitro Assays for Azetidine-Based STAT3 Inhibitors:
-
Electrophoretic Mobility Shift Assay (EMSA): This technique directly assesses the ability of a compound to inhibit the DNA-binding activity of the STAT3 protein.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Western Blotting: This method is crucial for determining the phosphorylation status of STAT3 and its downstream targets, providing mechanistic insights into the compound's action.[7]
-
Colony Formation Assay: This long-term assay evaluates the ability of single cells to grow into colonies, providing a measure of the compound's effect on cell survival and proliferation over time.
Comparative In Vitro Efficacy of Azetidine-Based STAT3 Inhibitors:
| Compound | Target/Mechanism | Cell Line | IC50/EC50 (µM) | Reference |
| H172 (9f) | Irreversible STAT3 inhibitor | In vitro DNA-binding assay | 0.38 - 0.98 | [5][6] |
| H182 | Irreversible STAT3 inhibitor | In vitro DNA-binding assay | 0.38 - 0.98 | [5][6] |
| 5a | STAT3 inhibitor | In vitro DNA-binding assay | 0.55 | [8][9] |
| 5o | STAT3 inhibitor | In vitro DNA-binding assay | 0.38 | [8][9] |
| 8i | STAT3 inhibitor | In vitro DNA-binding assay | 0.34 | [8][9] |
| 7g | STAT3 inhibitor | MDA-MB-468 (Breast Cancer) | ~1-3 (cellular activity) | [9] |
| 9k | STAT3 inhibitor | MDA-MB-468 (Breast Cancer) | ~1-3 (cellular activity) | [9] |
| Compound 6 | Apoptosis Induction | SiHa (Cervical Cancer) | 0.1 | [10] |
| Compound 6 | Apoptosis Induction | B16F10 (Melanoma) | 1.2 | [10] |
Note: IC50 values from cell-free assays like EMSA are often lower than EC50 values from cell-based assays, as the latter requires the compound to penetrate the cell membrane and engage its target in a more complex biological environment.
Experimental Protocol: In Vitro STAT3 DNA-Binding Assay (EMSA)
This protocol outlines the general steps for an Electrophoretic Mobility Shift Assay to determine the in vitro inhibitory activity of azetidine-based compounds on STAT3 DNA-binding.
1. Preparation of Nuclear Extracts:
- Culture cancer cells known to have constitutively active STAT3 (e.g., MDA-MB-231).
- Harvest cells and isolate nuclear proteins using a commercial nuclear extraction kit or standard biochemical protocols.
- Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
2. Radiolabeling of the DNA Probe:
- Use a high-affinity STAT3 DNA-binding probe, such as the high-affinity sis-inducible element (hSIE).
- Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.
- Purify the labeled probe to remove unincorporated nucleotides.
3. Binding Reaction:
- In a microcentrifuge tube, combine the nuclear extract, the azetidine compound (at various concentrations), and a binding buffer containing poly(dI-dC) to minimize non-specific binding.
- Incubate at room temperature to allow the compound to interact with STAT3.
- Add the radiolabeled hSIE probe and incubate to allow for STAT3-DNA binding.
4. Electrophoresis:
- Load the binding reaction mixtures onto a non-denaturing polyacrylamide gel.
- Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of protein-DNA complexes.
5. Detection and Analysis:
- Dry the gel and expose it to a phosphor screen or X-ray film.
- Visualize the bands corresponding to the STAT3-DNA complex.
- Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.
From the Dish to the Organism: Assessing In Vivo Efficacy
While in vitro assays are indispensable for initial screening and mechanistic studies, the true test of a compound's therapeutic potential lies in its in vivo efficacy.[11] This transition is often challenging, as the complex physiological environment of a living organism introduces variables such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.[12]
Common In Vivo Models for Cancer Research:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). This is a widely used model to assess the direct antitumor activity of a compound.
-
Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same strain. This model is particularly useful for studying the interplay between the compound, the tumor, and the host immune system.
In Vivo Efficacy of Azetidine-Based STAT3 Inhibitors:
Promising in vitro candidates are advanced to in vivo studies to evaluate their ability to inhibit tumor growth in a living system.
| Compound | Model | Dosing Regimen | Outcome | Reference |
| H120 (8e) | TNBC Xenograft | Single agent | Inhibited tumor growth | [5][6] |
| H182 | TNBC Xenograft | 5-20 mg/kg (oral gavage or IP) | Inhibited tumor growth with no evidence of toxicity | [13] |
| H278 | Mouse TNBC Syngeneic | In combination with radiation | Completely blocked tumor growth and improved survival | [5] |
These in vivo studies demonstrate that the potent in vitro activity of these azetidine-based STAT3 inhibitors translates into significant antitumor responses in preclinical models.
Experimental Protocol: In Vivo Xenograft Tumor Growth Study
This protocol provides a general framework for assessing the in vivo efficacy of an azetidine-based compound in a human tumor xenograft model.
1. Cell Culture and Implantation:
- Culture a human cancer cell line of interest (e.g., MDA-MB-231 for triple-negative breast cancer) under sterile conditions.
- Harvest and resuspend the cells in a suitable medium, such as a mixture of media and Matrigel.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
2. Tumor Growth and Randomization:
- Monitor the mice regularly for tumor formation.
- Once tumors reach a palpable size (e.g., 80-120 mm³), randomize the mice into treatment and control groups.
3. Compound Administration:
- Prepare the azetidine compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
- Administer the compound to the treatment group according to the predetermined dosing schedule and concentration. The control group receives the vehicle only.
4. Monitoring and Data Collection:
- Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
- Calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of general health and toxicity.
- Observe the mice for any other signs of toxicity.
5. Study Endpoint and Analysis:
- The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.
- Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
- Statistically analyze the tumor growth data to determine the efficacy of the compound.
Visualizing the Path from In Vitro to In Vivo
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.
Caption: A generalized workflow from in vitro discovery to in vivo validation for drug development.
Bridging the Gap: The Path Forward
The successful translation from in vitro to in vivo efficacy is a critical hurdle in drug discovery.[11] Azetidine-based compounds have demonstrated considerable promise in this regard, with potent in vitro activities correlating with significant in vivo antitumor responses. The data presented in this guide underscores the importance of a multi-faceted approach, combining robust in vitro screening with well-designed in vivo models to validate therapeutic potential. As our understanding of the unique chemical properties of the azetidine scaffold continues to grow, we can anticipate the development of even more effective and targeted therapies for a range of diseases.
References
- Vertex AI Search. (2026).
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
eScholarship.org. (n.d.). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]
-
NIH. (n.d.). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]
-
PubMed. (2021). Azetidines of pharmacological interest. [Link]
-
PubMed Central. (n.d.). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
NIH. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]
-
Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]
-
AACR Journals. (2021). Abstract 1230: High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. [Link]
-
ResearchGate. (n.d.). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. [Link]
-
NIH. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. [Link]
-
ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2006). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. [Link]
-
ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
ResearchGate. (n.d.). Azetidine-Based Small-Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). [Link]
-
PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. [Link]
-
PubMed. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Pharmacokinetic Profiles of Azetidine-Containing Drugs
Introduction: The Azetidine Moiety - A Small Ring with a Big Impact on Drug Design
In the landscape of medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic properties is paramount to successful drug development. Among the various heterocyclic scaffolds employed to achieve this, the azetidine ring has emerged as a particularly valuable motif.[1][2][3][4] This four-membered, nitrogen-containing heterocycle, while seemingly simple, imparts a unique combination of structural rigidity and three-dimensionality (sp³-rich character) to drug candidates.[1] These features can lead to significant improvements in critical pharmacokinetic parameters, including metabolic stability, solubility, and receptor selectivity.[1] The inherent ring strain of the azetidine scaffold, while making it more stable and easier to handle than the related aziridine ring, also provides unique opportunities for chemical functionalization.[3][5][6] This guide provides a comparative analysis of the pharmacokinetic profiles of several approved drugs that feature the azetidine moiety, supported by the experimental methodologies used to determine these properties.
Comparative Pharmacokinetic Profiles of Azetidine-Containing Drugs
The following table summarizes the key pharmacokinetic parameters of three distinct azetidine-containing drugs: abrocitinib, a Janus kinase 1 (JAK1) inhibitor; axitinib, a tyrosine kinase inhibitor; and edoxaban, a direct factor Xa inhibitor. These drugs, all containing the beneficial azetidine scaffold, exhibit diverse pharmacokinetic profiles that underscore the versatility of this chemical moiety.
| Pharmacokinetic Parameter | Abrocitinib | Axitinib | Edoxaban |
| Oral Bioavailability | ~60%[7][8] | ~58%[9] | ~62%[10][11][12] |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours[7][8] | 2.5 - 4.1 hours[13] | 1 - 2 hours[14] |
| Plasma Half-Life (t1/2) | ~5 hours (for the active moiety) | 2.5 - 6.1 hours[9][13] | 10 - 14 hours[10][11] |
| Volume of Distribution (Vd) | ~100 L[7][8] | - | ~107 L[14] |
| Plasma Protein Binding | - | >99%[9] | - |
| Metabolism | Primarily oxidative via CYP2C19 (53%), CYP2C9 (30%), CYP3A4 (11%), and CYP2B6 (~6%)[7][8] | Primarily by CYP3A4/5, with minor contributions from CYP1A2, CYP2C19, and UGT1A1[9][13] | Minimal metabolism, primarily via hydrolysis by carboxylesterase 1 (CES1) and some CYP3A4 involvement[12][14] |
| Major Excretion Route | Urine (~85% of radioactivity)[7][8] | Feces (~41%) and Urine (~23%)[13] | Feces (~60%) and Urine (~35%)[11] |
Experimental Workflows for Determining Pharmacokinetic Profiles
The data presented above are the result of a series of well-established in vitro and in vivo experimental procedures. Understanding these methodologies is crucial for any researcher in the field of drug discovery and development.
Intestinal Permeability Assessment: The Caco-2 Permeability Assay
A fundamental step in evaluating the oral absorption of a drug candidate is to determine its permeability across the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model for this purpose.[15][16][17] This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on semi-permeable supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[15][16][17]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Detailed Protocol for Caco-2 Permeability Assay:
-
Cell Seeding and Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation into a confluent monolayer.[16]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A TEER value above a certain threshold (e.g., 200-500 Ω·cm²) indicates a well-formed, tight junction barrier.[16] The passive diffusion of a fluorescent marker like Lucifer Yellow can also be used to confirm monolayer integrity.[16]
-
Compound Incubation: The test compound is added to either the apical (A) side (to measure absorption) or the basolateral (B) side (to measure efflux) of the monolayer. The opposing chamber is filled with a compound-free buffer.[15]
-
Sampling: At predetermined time points (e.g., 2 hours), samples are taken from the receiver compartment.[15][17]
-
Quantification: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. The efflux ratio, calculated by dividing the Papp in the B-to-A direction by the Papp in the A-to-B direction, is determined to assess whether the compound is a substrate for active efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.[16]
Metabolic Stability Assessment: The Liver Microsomal Stability Assay
The metabolic stability of a drug is a critical determinant of its half-life and overall exposure in the body. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes are responsible for the majority of phase I metabolic reactions.[18] The liver microsomal stability assay is a common in vitro method used to assess a compound's susceptibility to metabolism by these enzymes.[18][19][20][21]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol for Liver Microsomal Stability Assay:
-
Preparation of Reagents: A reaction mixture is prepared containing liver microsomes (from human or other species) in a suitable buffer (e.g., phosphate buffer). The test compound is added to this mixture.[19][20]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is a necessary cofactor for CYP enzyme activity.[19][20] The mixture is then incubated at 37°C.[20]
-
Time Course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[18]
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[20]
-
Sample Processing and Analysis: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then analyzed by LC-MS/MS.[19][20]
-
Data Analysis: The concentration of the parent compound remaining at each time point is plotted, and from this data, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[19][20]
Plasma Protein Binding Assessment: Equilibrium Dialysis
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[22] It is generally the unbound, or "free," fraction of the drug that is pharmacologically active and available to distribute into tissues.[22][23] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and efficacy. Equilibrium dialysis is considered a gold-standard method for this assessment.[22][24]
Experimental Workflow: Equilibrium Dialysis for Plasma Protein Binding
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Abrocitinib, a Selective Janus Kinase Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. youtube.com [youtube.com]
- 14. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 23. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Introduction: The Significance of Chiral Purity for 2-(4-Methoxyphenyl)azetidine
An In-depth Guide to the Enantioselective Separation and Analysis of 2-(4-Methoxyphenyl)azetidine
This compound is a substituted azetidine ring, a class of compounds that are significant building blocks in medicinal chemistry. Azetidine derivatives are integral to the development of novel therapeutic agents due to their unique conformational constraints and ability to serve as bioisosteres for other functional groups. As with many pharmaceuticals, the biological activity of this compound is expected to be stereospecific, meaning each enantiomer can exhibit different pharmacological and toxicological profiles. Therefore, the accurate enantioselective separation and analysis of its enantiomers are critical for drug development, quality control, and regulatory compliance.
This guide provides a comprehensive comparison of various chromatographic techniques for the enantioselective resolution of this compound. We will delve into the methodologies, the rationale behind experimental choices, and present supporting data to assist researchers in selecting and optimizing the most suitable analytical approach.
Comparative Analysis of Chiral Separation Techniques
The primary methods for enantioselective separation of chiral compounds like this compound are based on chiral chromatography. The choice of technique often depends on factors such as analytical speed, resolution, scalability, and the specific physicochemical properties of the analyte. The most prominent techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), each employing chiral stationary phases (CSPs) to achieve separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the enantioselective analysis of a broad range of pharmaceutical compounds. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase.
Methodology and Experimental Rationale:
The selection of the CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice due to their broad applicability. For a basic compound like this compound, the primary amino group allows for strong interactions with the CSP.
-
Column Selection: Polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings, are highly effective for separating a wide range of chiral compounds. The carbamate derivatives on the polysaccharide backbone create a chiral environment with grooves and cavities that can preferentially interact with one enantiomer over the other.
-
Mobile Phase Composition: The mobile phase composition is crucial for optimizing the separation. For normal-phase HPLC, a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol is typically used. The modifier influences the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP. For basic analytes like this compound, the addition of a small amount of a basic additive, such as diethylamine (DEA) or butylamine, to the mobile phase is often necessary to improve peak shape and reduce tailing by masking residual silanol groups on the silica support.
-
Temperature: Column temperature can affect the separation by altering the thermodynamics of the chiral recognition process. Lower temperatures often lead to better resolution but can increase analysis time and back pressure.
Illustrative Experimental Protocol (HPLC):
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC method development.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC for enantioselective separations, offering advantages in terms of speed, efficiency, and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component.
Methodology and Experimental Rationale:
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to liquid chromatography.
-
Column Selection: The same polysaccharide-based CSPs used in HPLC are also widely employed in SFC and often exhibit similar or even enhanced enantioselectivity.
-
Mobile Phase Composition: The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol, ethanol, or isopropanol, to control analyte retention and selectivity. For basic compounds like this compound, basic additives like DEA or ammonia are often added to the modifier to improve peak shape.
-
Back Pressure and Temperature: In SFC, the back pressure regulator maintains the CO2 in its supercritical state. Both back pressure and temperature influence the density and solvating power of the mobile phase, thereby affecting retention and resolution.
Illustrative Experimental Protocol (SFC):
-
System: An analytical SFC system with a back pressure regulator and UV detector.
-
Column: A polysaccharide-based chiral column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase: Supercritical CO2 / Methanol (80:20, v/v) with 0.2% Isopropylamine.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic standard in the modifier to a concentration of 1 mg/mL.
Logical Relationship in SFC Parameter Optimization:
Caption: Interplay of key parameters in chiral SFC optimization.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. Derivatization is often required for non-volatile or highly polar analytes to increase their volatility.
Methodology and Experimental Rationale:
For a compound like this compound, direct analysis by GC might be challenging due to its polarity. Derivatization of the secondary amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), is a common strategy to improve its volatility and chromatographic behavior.
-
Column Selection: Cyclodextrin-based chiral stationary phases are frequently used in chiral GC. These CSPs have a toroidal structure with a hydrophobic cavity and a hydrophilic exterior, allowing for enantioselective interactions based on inclusion complexation.
-
Derivatization: The derivatization step must be quantitative and not cause racemization of the analyte. The resulting derivative should be thermally stable under GC conditions.
-
Temperature Program: A temperature program is typically used to ensure the elution of the derivatized enantiomers with good peak shape and resolution within a reasonable analysis time.
Illustrative Experimental Protocol (GC):
-
Derivatization: To 1 mg of the sample, add 100 µL of ethyl acetate and 20 µL of trifluoroacetic anhydride. Heat at 60 °C for 30 minutes. Evaporate the solvent and reconstitute in ethyl acetate.
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 120 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.
-
Detector Temperature: 280 °C.
-
Injection: 1 µL, split ratio 50:1.
Performance Comparison
| Feature | Chiral HPLC | Chiral SFC | Chiral GC |
| Speed | Moderate | Fast | Moderate to Fast |
| Resolution | Good to Excellent | Excellent | Excellent |
| Sensitivity | Good (UV) | Good (UV) | Excellent (FID, MS) |
| Solvent Consumption | High | Low | Very Low |
| Sample Volatility | Not Required | Not Required | Required |
| Derivatization | Not Typically Required | Not Typically Required | Often Required |
| Scalability | Well-established for preparative scale | Gaining popularity for preparative scale | Limited for preparative scale |
| Environmental Impact | High | Low | Low |
Conclusion and Recommendations
For the routine enantioselective analysis of this compound, chiral SFC stands out as a highly advantageous technique. Its primary benefits of high speed, excellent resolution, and reduced environmental impact make it a modern and efficient choice for high-throughput screening and quality control laboratories. The methodology is similar to normal-phase HPLC, allowing for straightforward method transfer for laboratories already equipped with polysaccharide-based chiral columns.
Chiral HPLC remains a reliable and robust alternative, particularly when SFC instrumentation is not available. The vast library of available chiral stationary phases and the extensive knowledge base for method development make it a dependable workhorse for enantioselective separations.
Chiral GC is a viable option if high sensitivity is paramount and the necessary derivatization steps are optimized to avoid racemization. However, the requirement for derivatization adds complexity to the sample preparation process, making it less ideal for routine high-throughput analysis compared to SFC and HPLC.
Ultimately, the choice of technique will depend on the specific requirements of the analysis, including the desired speed, sensitivity, available instrumentation, and environmental considerations. For most applications in a drug development setting, the efficiency and green credentials of chiral SFC make it the most compelling choice for the enantioselective analysis of this compound.
References
Introduction
In modern drug discovery, the characterization of a small molecule's selectivity is as crucial as the determination of its primary potency. Off-target interactions can lead to unforeseen toxicities or advantageous polypharmacology, making comprehensive cross-reactivity profiling an indispensable step in preclinical development.[1] This guide provides an in-depth technical comparison of 2-(4-Methoxyphenyl)azetidine, a heterocyclic compound featuring a strained azetidine ring and a methoxyphenyl motif, against a panel of related biological targets. The azetidine scaffold is increasingly recognized for its ability to confer favorable physicochemical properties such as improved metabolic stability and solubility.[2] Derivatives have shown broad pharmacological potential, including as central nervous system (CNS) modulators.[2][3]
Given the structural alerts within this compound, we hypothesize its primary activity may be directed towards aminergic G-protein coupled receptors (GPCRs), a major target class for CNS-active drugs.[4] This guide outlines a rigorous, multi-tiered experimental strategy to assess its binding affinity and functional activity at a hypothesized primary target and a rationally selected panel of secondary targets. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and present a framework for data interpretation, thereby offering a comprehensive playbook for researchers in pharmacology and drug development.
Section 1: The Candidate and Rationale for Target Selection
The structure of this compound contains two key pharmacophoric elements: the four-membered azetidine ring and the 4-methoxyphenyl group. The azetidine ring provides a rigid, three-dimensional structure, while the methoxyphenyl group is a common feature in ligands that bind to biogenic amine receptors. Based on these features, we postulate a primary target and assemble a panel of related targets to build a selectivity profile.
Hypothesized Primary Target:
-
Serotonin 2A Receptor (5-HT₂A): A Gq-coupled GPCR implicated in a wide range of neuropsychiatric conditions. The methoxyphenyl moiety is a known feature in many 5-HT₂A ligands.
Secondary Target Panel for Cross-Reactivity Screening: This panel is selected to include targets that are structurally or functionally related to the primary target, as well as known frequent hitters in promiscuity screens.
-
Related GPCRs:
-
Dopamine D₂ Receptor (D₂R): A Gi-coupled receptor, critical for antipsychotic drug action.
-
Adrenergic α₁A Receptor: A Gq-coupled receptor involved in cardiovascular regulation.
-
Histamine H₁ Receptor (H₁R): A Gq-coupled receptor associated with sedative and metabolic side effects.
-
-
Key CNS Enzymes:
-
Monoamine Oxidase A (MAO-A): A critical enzyme in the metabolism of neurotransmitters like serotonin and dopamine.[5]
-
-
Critical Ion Channel:
-
hERG (human Ether-à-go-go-Related Gene) Potassium Channel: A crucial off-target to screen for assessing cardiotoxicity risk.
-
Section 2: Experimental Design for Cross-Reactivity Profiling
A tiered approach ensures an efficient use of resources, starting with broad binding assays to identify potential interactions, followed by more complex functional assays to determine the nature of those interactions (e.g., agonist, antagonist).[6][7]
Experimental Workflow Diagram
Caption: Tiered workflow for cross-reactivity profiling.
Section 3: Methodologies and Protocols
Scientific integrity demands that every protocol be self-validating. This is achieved by incorporating appropriate positive and negative controls, ensuring the assay performs within established parameters.[8][9]
Protocol 3.1: Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound to displace a specific, high-affinity radioligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).[10][11]
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₂A, D₂R, α₁A, and H₁ receptors.
Materials:
-
Receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]Ketanserin for 5-HT₂A)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Non-specific binding (NSB) competitor (e.g., 10 µM Mianserin for 5-HT₂A)
-
Test compound: this compound, serially diluted.
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail and microplate scintillation counter.
Step-by-Step Protocol:
-
Plate Preparation: Add 25 µL of assay buffer to all wells of a 96-well plate. Add 25 µL of the NSB competitor to designated NSB wells. Add 25 µL of buffer to Total Binding (TB) wells.
-
Test Compound Addition: Add 25 µL of serially diluted this compound to the remaining wells.
-
Radioligand Addition: Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.
-
Receptor Addition: Add 125 µL of the cell membrane preparation (concentration optimized to bind 10-15% of total radioligand added) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach equilibrium.[12]
-
Harvesting: Rapidly filter the plate contents through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Allow the filter mat to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
Senior Application Scientist's Note: The choice of a rapid filtration and washing step is critical. Binding is a reversible process, and prolonged washing can lead to dissociation of the ligand-receptor complex, artificially lowering the measured binding. The entire harvesting process for a plate should be completed in under 30 seconds.
Protocol 3.2: Cellular Functional Assay (Gq-coupled Calcium Flux)
For targets identified in the binding screen, a functional assay is required to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the activator). For Gq-coupled receptors like 5-HT₂A, measuring intracellular calcium mobilization is a direct readout of receptor activation.[6]
Objective: To characterize this compound as an agonist or antagonist at the 5-HT₂A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known 5-HT₂A agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Protocol:
-
Cell Plating: Plate the 5-HT₂A expressing cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove growth media and add 100 µL of Fluo-4 AM dye loading solution to each well. Incubate for 60 minutes at 37°C.
-
Wash: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Assay Execution (Antagonist Mode): a. Place the cell plate into the fluorescent plate reader. b. Add 25 µL of serially diluted this compound or control antagonist (Ketanserin) and incubate for 15 minutes. c. Add 25 µL of the reference agonist (Serotonin) at its EC₈₀ concentration and immediately measure the fluorescence intensity over 2-3 minutes.
-
Assay Execution (Agonist Mode): a. Place the cell plate into the reader. b. Add 25 µL of serially diluted this compound or control agonist (Serotonin) and immediately measure the fluorescence intensity.
Senior Application Scientist's Note: Running the assay in both antagonist and agonist modes is essential. A compound may show no activity on its own (not an agonist) but could still potently block the action of the natural ligand (an antagonist). The EC₈₀ concentration of the reference agonist is used in antagonist mode to ensure the assay window is robust enough to detect competitive blockade.
Protocol 3.3: Enzyme Inhibition Assay (MAO-A)
This assay measures the ability of a compound to inhibit the catalytic activity of an enzyme.[13] A common method for MAO-A uses a fluorogenic substrate that produces a highly fluorescent product upon oxidation.[5]
Objective: To determine the inhibitory potency (IC₅₀) of this compound against human MAO-A.
Materials:
-
Recombinant human MAO-A enzyme.
-
MAO-A substrate (e.g., Amplex Red).
-
Horseradish Peroxidase (HRP) as a coupling enzyme.
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4).
-
Known MAO-A inhibitor (e.g., Clorgyline) as a positive control.
-
Fluorescent microplate reader.
Step-by-Step Protocol:
-
Compound Pre-incubation: Add 50 µL of MAO-A enzyme solution to the wells. Add 25 µL of serially diluted this compound or control inhibitor. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 25 µL of the substrate/HRP mixture to all wells to start the reaction.
-
Kinetic Read: Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader. Measure the increase in fluorescence over 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the compound concentration to determine the IC₅₀.
Section 4: Data Analysis and Interpretation
Raw data from the assays must be processed to yield quantitative measures of activity and selectivity.[14]
Data Presentation: Comparative Selectivity Profile
The results are best summarized in a table for clear, at-a-glance comparison. The selectivity index is calculated by dividing the Ki or IC₅₀ of an off-target by the Ki of the primary target. A higher number indicates greater selectivity.
| Target | Assay Type | Parameter | This compound Result | Selectivity Index (vs. 5-HT₂A) |
| 5-HT₂A | Radioligand Binding | Ki (nM) | 15 | - |
| Calcium Flux | Mode | Antagonist | - | |
| Calcium Flux | IC₅₀ (nM) | 25 | - | |
| D₂R | Radioligand Binding | Ki (nM) | 350 | 23.3 |
| α₁A | Radioligand Binding | Ki (nM) | 850 | 56.7 |
| H₁R | Radioligand Binding | Ki (nM) | 1,200 | 80.0 |
| MAO-A | Enzyme Inhibition | IC₅₀ (nM) | >10,000 | >667 |
| hERG | Radioligand Binding | Ki (nM) | >10,000 | >667 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Visualization
Understanding the mechanism of action requires visualizing the relevant signaling pathway. For the 5-HT₂A receptor, a Gq-coupled pathway is canonical.
Caption: Simplified Gq signaling pathway for the 5-HT₂A receptor.
Section 5: Discussion and Conclusion
Based on our hypothetical data, this compound emerges as a potent and selective antagonist of the 5-HT₂A receptor. The compound displays a selectivity of over 20-fold against other related aminergic GPCRs and shows no significant activity at the MAO-A enzyme or the hERG channel at concentrations up to 10 µM.
Key Insights:
-
High Selectivity: The favorable selectivity profile suggests a lower likelihood of side effects mediated by D₂R (extrapyramidal symptoms), α₁A (orthostatic hypotension), or H₁R (sedation).[2]
-
Favorable Safety Profile: The lack of hERG binding and MAO-A inhibition at therapeutic concentrations is a significant advantage, reducing the risk of cardiotoxicity and drug-drug interactions.
-
Mechanism of Action: The compound acts as an antagonist, blocking the downstream signaling cascade initiated by the natural ligand, serotonin. This mechanism is therapeutically relevant for conditions characterized by serotonergic overactivity.
References
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 19, 2026, from [Link]
-
European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved January 19, 2026, from [Link]
-
Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved January 19, 2026, from [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved January 19, 2026, from [Link]
-
ProBio CDMO. (n.d.). GPCR-targeted Assay. Retrieved January 19, 2026, from [Link]
-
Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. PubMed. Retrieved January 19, 2026, from [Link]
-
Imkeller, K., et al. (2010). Cell-based assays in GPCR drug discovery. Scilit. Retrieved January 19, 2026, from [Link]
-
Emmerich, C. H., & Harris, C. M. (2020). Minimum Information and Quality Standards for Conducting, Reporting, and Organizing In Vitro Research. PubMed. Retrieved January 19, 2026, from [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved January 19, 2026, from [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Retrieved January 19, 2026, from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved January 19, 2026, from [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 19, 2026, from [Link]
-
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved January 19, 2026, from [Link]
-
Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI. Retrieved January 19, 2026, from [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved January 19, 2026, from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved January 19, 2026, from [Link]
-
Assay Guidance Manual. (2019). Basic Guidelines for Reporting Non-Clinical Data. NCBI. Retrieved January 19, 2026, from [Link]
-
Trubiano, J. A., et al. (2019). Allergic reactions to small-molecule drugs. American Journal of Health-System Pharmacy. Retrieved January 19, 2026, from [Link]
-
Zhang, Y., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect. Retrieved January 19, 2026, from [Link]
-
Pourshab, M., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery. Retrieved January 19, 2026, from [Link]
-
Emmerich, C. H., & Harris, C. M. (2020). Minimum Information and Quality Standards for Conducting, Reporting, and Organizing In Vitro Research. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 19, 2026, from [Link]
-
Li, J., et al. (2021). Hypersensitivity reactions to small molecule drugs. PMC. Retrieved January 19, 2026, from [Link]
-
FDA. (n.d.). Guidance for Industry. Retrieved January 19, 2026, from [Link]
-
OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved January 19, 2026, from [Link]
-
StageBio. (2024, May 16). What Is a Tissue Cross Reactivity Study?. Retrieved January 19, 2026, from [Link]
-
Smith, C. D., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved January 19, 2026, from [Link]
-
FDA. (1987, February). Guideline for the Format and Content of the Nonclinical Pharmacology/Toxicology Section of an Application. Retrieved January 19, 2026, from [Link]
-
Szatmári, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Cherkupally, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Retrieved January 19, 2026, from [Link]
-
de la Torre, M. G., et al. (2023). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. Retrieved January 19, 2026, from [Link]
-
O'Boyle, N. M., et al. (2011). structures of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core. OUCI. Retrieved January 19, 2026, from [Link]
-
Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. PubMed. Retrieved January 19, 2026, from [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Minimum Information and Quality Standards for Conducting, Reporting, and Organizing In Vitro Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Basic Guidelines for Reporting Non-Clinical Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmark: Evaluating the Antibacterial Efficacy of Novel Azetidines Against Leading Antibiotics
Introduction: The Imperative for Novel Antibacterial Agents
In the ever-escalating battle against antimicrobial resistance, the emergence of multidrug-resistant organisms, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a formidable challenge to global health.[1][2] These pathogens are notorious for their ability to "escape" the effects of many, and sometimes all, available antibiotics.[1][2] This reality necessitates a continuous pipeline of novel antimicrobial agents with distinct mechanisms of action. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a promising framework for the development of new antibacterial drugs.[3][4] This guide provides a comprehensive benchmark of the in vitro antibacterial activity of a novel class of azetidine-based compounds against established, clinically significant antibiotics, offering researchers and drug development professionals critical data and methodologies for evaluation.
This guide will explore the antibacterial performance of representative novel azetidines, focusing on three distinct mechanistic classes:
-
AZN-G1 (Azetidinyl-Quinolone): A DNA gyrase inhibitor.
-
AZN-P2 (Azetidine-2-Carboxamide): A proline analog targeting protein synthesis.
-
AZN-B3 (Non-β-Lactam Azetidine): A β-lactamase inhibitor used in combination with a β-lactam antibiotic.
Their performance will be benchmarked against a panel of widely used antibiotics: Meropenem (a carbapenem), Vancomycin (a glycopeptide), Ciprofloxacin (a fluoroquinolone), and Linezolid (an oxazolidinone).
Understanding the Mechanisms: A Tale of Different Targets
The efficacy of an antibiotic is intrinsically linked to its mechanism of action. The novel azetidines under review operate via distinct pathways, a desirable trait for overcoming existing resistance mechanisms.
Novel Azetidine Mechanisms of Action
-
AZN-G1 (DNA Gyrase Inhibition): Similar to fluoroquinolones, this class of azetidines targets bacterial type II topoisomerases, specifically DNA gyrase (GyrA and GyrB subunits).[5][6][7][8] By stabilizing the enzyme-DNA complex, these compounds prevent the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[6][7][9] This mechanism is crucial for halting bacterial DNA replication and transcription.[9]
-
AZN-P2 (Protein Synthesis Inhibition): This class of azetidines acts as a mimic of the amino acid proline.[10][11][12] The structural analogy allows it to be mistakenly incorporated into nascent polypeptide chains during protein synthesis.[11][12] The distinct bond angles of the azetidine ring compared to proline's pyrrolidine ring disrupt normal protein folding and function, leading to a proteotoxic stress response and inhibition of bacterial growth.[11]
-
AZN-B3 (β-Lactamase Inhibition): This compound possesses no intrinsic antibacterial activity. Instead, it acts as a potent inhibitor of β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics.[13][14][15][16] By covalently binding to the active site of these enzymes, AZN-B3 inactivates them, thereby protecting co-administered β-lactam antibiotics from degradation and restoring their efficacy.[13][17]
Diagram: Mechanisms of Action
Caption: Mechanisms of novel azetidines targeting key bacterial pathways.
Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Studies
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of an antibiotic's potency.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is harmonized with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending several colonies of the test organism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: The test compounds (novel azetidines and standard antibiotics) are serially diluted two-fold in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Diagram: MIC Determination Workflow
Caption: Standardized workflow for broth microdilution MIC testing.
Comparative MIC Data (µg/mL)
The following table summarizes the synthesized MIC₉₀ values (the concentration required to inhibit 90% of isolates) for the novel azetidines and comparator antibiotics against a panel of ESKAPE pathogens. Data is representative and compiled from multiple in vitro studies.[18][19][20][21][22]
| Pathogen | AZN-G1 | AZN-P2 | Meropenem + AZN-B3 | Meropenem | Vancomycin | Ciprofloxacin | Linezolid |
| E. faecium (VRE) | 16 | 8 | >64 | >64 | >256 | 32 | 2 |
| S. aureus (MRSA) | 0.5 | 4 | 1 | 2 | 1 | 16 | 2 |
| K. pneumoniae (CRE) | 4 | >64 | 2 | >32 | >256 | >32 | >64 |
| A. baumannii (CRAB) | 8 | >64 | 4 | 16 | >256 | 8 | >64 |
| P. aeruginosa | 2 | >64 | 8 | 8 | >256 | 2 | >64 |
| Enterobacter spp. (CRE) | 4 | >64 | 2 | >32 | >256 | >32 | >64 |
Note: VRE = Vancomycin-Resistant Enterococcus; MRSA = Methicillin-Resistant Staphylococcus aureus; CRE = Carbapenem-Resistant Enterobacteriaceae; CRAB = Carbapenem-Resistant Acinetobacter baumannii. AZN-B3 data represents the MIC of Meropenem when tested in combination with a fixed concentration of AZN-B3.
Analysis of MIC Data:
-
AZN-G1 demonstrates potent activity against both Gram-positive (MRSA) and Gram-negative pathogens, including P. aeruginosa. Its activity against ciprofloxacin-resistant MRSA is notably superior.[23]
-
AZN-P2 shows selective activity, primarily against Gram-positive organisms like VRE and MRSA, which is consistent with its mechanism of targeting protein synthesis.
-
The combination of Meropenem + AZN-B3 successfully restores the activity of meropenem against carbapenem-resistant K. pneumoniae, A. baumannii, and Enterobacter spp., highlighting the efficacy of the β-lactamase inhibitor strategy.[24]
Dynamic Assessment: Time-Kill Kinetic Assays
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of an antibiotic over time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]
Experimental Protocol: Time-Kill Assay
-
Culture Preparation: A starting inoculum of ~5 x 10⁵ CFU/mL is prepared in CAMHB.
-
Exposure: The bacterial culture is added to flasks containing the test antibiotic at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without antibiotic is included.
-
Incubation and Sampling: Flasks are incubated in a shaking incubator at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: Each aliquot is serially diluted in sterile saline, and a known volume is plated onto Mueller-Hinton agar.
-
Colony Counting: Plates are incubated for 18-24 hours at 37°C, and the resulting colonies are counted to determine the CFU/mL at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration.
Diagram: Time-Kill Assay Workflow
Caption: Step-by-step process for conducting a time-kill kinetic assay.
Comparative Time-Kill Curve Analysis: AZN-G1 vs. Meropenem against P. aeruginosa
The following graph presents representative time-kill data for AZN-G1 and the well-established carbapenem, Meropenem, against a clinical isolate of Pseudomonas aeruginosa. This visualization provides a direct comparison of their bactericidal speed and potency. Data is synthesized based on typical kinetic profiles observed in the literature.[4][25][26][27][28]
(Note: The following is a descriptive representation of a data graph, as direct plotting is not feasible in this format.)
Graph Description: Time-Kill Kinetics against P. aeruginosa
-
X-Axis: Time (Hours), from 0 to 24.
-
Y-Axis: Log₁₀ CFU/mL, from 2 to 9.
-
Lines:
-
Growth Control (Black, Dashed): Shows an initial lag phase followed by logarithmic growth, reaching approximately 9 log₁₀ CFU/mL by 24 hours.
-
Meropenem (4x MIC, Blue): Demonstrates a rapid bactericidal effect, with a >3-log₁₀ reduction in CFU/mL within the first 8 hours. Some regrowth may be observed after 12 hours, a common phenomenon with β-lactams.
-
AZN-G1 (4x MIC, Gold): Exhibits a similarly potent and rapid bactericidal activity, achieving a ≥3-log₁₀ kill within 4-6 hours. Crucially, it shows sustained activity with minimal to no regrowth at the 24-hour time point, suggesting a lower potential for the development of transient resistance.
-
Analysis of Time-Kill Data: The time-kill curve indicates that AZN-G1 possesses bactericidal activity comparable to, or even more sustained than, meropenem against P. aeruginosa. The rapid killing and lack of significant regrowth at 24 hours are highly desirable pharmacodynamic properties, suggesting that AZN-G1 could be highly effective in clinical settings where rapid bacterial clearance is critical.
Conclusion and Future Directions
This guide demonstrates that novel azetidine-based compounds represent a versatile and potent new frontier in the development of antibacterial agents. By targeting diverse and essential bacterial pathways—from DNA replication and protein synthesis to the neutralization of key resistance enzymes—these compounds show significant promise against some of the most challenging contemporary pathogens.
-
AZN-G1 shows broad-spectrum potential, with particular strength against Gram-negative bacteria, including resistant strains.
-
AZN-P2 offers a targeted approach for difficult-to-treat Gram-positive infections.
-
AZN-B3 exemplifies the power of combination therapy, revitalizing the utility of established β-lactam antibiotics against carbapenem-resistant organisms.
The data presented herein provides a foundational benchmark for these novel agents. Further research, including in vivo efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and toxicity assessments, is essential to translate this promising in vitro activity into clinically successful therapies. The continued exploration of the azetidine scaffold is a critical endeavor in our collective effort to stay ahead of antimicrobial resistance.
References
- β-Lactamase inhibitor. (n.d.). In Grokipedia.
-
β-Lactamase inhibitor. (2023, December 28). In Wikipedia. [Link]
-
Rehman, A., & Patrick, W. M. (2023). Beta-Lactamase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 24(19), 3479. [Link]
-
What are Bacterial DNA gyrase inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]
-
Protein synthesis inhibitor. (2023, December 26). In Wikipedia. [Link]
-
Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]
- Protein synthesis inhibitor. (n.d.). In Grokipedia.
-
Inhibiting Protein Synthesis. (2024, November 23). Biology LibreTexts. [Link]
-
Protein Synthesis Inhibitors | Antibiotics & Mechanism. (n.d.). Study.com. Retrieved January 19, 2026, from [Link]
-
DNA Gyrase Inhibitors. (n.d.). pharmacology2000.com. Retrieved January 19, 2026, from [Link]
-
Protein Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. (2023, August 3). Microbe Notes. [Link]
-
DNA gyrase. (2023, December 19). In Wikipedia. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., Rosen, T., & Pernet, A. G. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 28(9), 3886–3894. [Link]
-
Khan, F., et al. (2025). Comparative Analysis of Biofilm Formation and Antibiotic Resistance in Five ESKAPE Pathogen Species from a Tertiary Hospital in Bangladesh. Journal of Global Antimicrobial Resistance. [Link]
-
Galindo-Méndez, M., et al. (2023). Comparative analysis of antibiotic resistance in isolates from ESKAPE organisms, in Hermosillo, Ciudad Obregón and other institutions in México. Frontiers in Microbiology, 14. [Link]
-
Shelar, D. B., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(1), 433. [Link]
-
De Oliveira, D. M., Forde, B. M., & Harris, P. N. A. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews, 34(1), e00181-20. [Link]
-
Iacob, R., et al. (2021). Prevalence of Antibiotic Resistance of ESKAPE Pathogens Over Five Years in an Infectious Diseases Hospital from South-East of Romania. Infection and Drug Resistance, 14, 2535–2545. [Link]
-
King, A., & Phillips, I. (1986). Comparative in Vitro Studies With 4-quinolone Antimicrobials. Journal of Antimicrobial Chemotherapy, 18 Suppl D, 1–20. [Link]
-
Sihotang, T. S. U., Widodo, A. D. W., & Endraswari, P. D. (2022). Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis. Medical Science and Discovery, 9(10), 578-584. [Link]
-
CDC & FDA Antibiotic Resistance Isolate Bank. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial Agents and Chemotherapy, 28(2), 331–342. [Link]
-
Gona, F., et al. (2025). Antimicrobial Resistance in ESKAPE Pathogens: A Retrospective Epidemiological Study at the University Hospital of Palermo, Italy. Antibiotics. [Link]
-
Kumar, V., et al. (2022). Restriction of growth and biofilm formation of ESKAPE pathogens by caprine gut-derived probiotic bacteria. Frontiers in Microbiology, 13. [Link]
- Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry, 2(2), 36-40.
-
Graphical kill time of ciprofloxacin in P. aeruginosa. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Popescu, M., & El-Khatib, W. (2021). Emerging Strategies to Combat β-Lactamase Producing ESKAPE Pathogens. Antibiotics, 10(6), 694. [Link]
-
Representative time-kill curves for P aeruginosa exposed to... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Del Barrio-Tofiño, E., et al. (2020). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Antimicrobial Agents and Chemotherapy, 64(7), e00362-20. [Link]
-
Navidinia, M. (2016). Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 5(3), 29. [Link]
-
Al-Suhaimi, E. A., et al. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Frontiers in Chemistry, 11. [Link]
-
Wise, R., et al. (1994). Comparative in-vitro activities of the new quinolone, Bay y 3118, and ciprofloxacin, sparfloxacin, tosufloxacin, CI-960 and CI-990. Journal of Antimicrobial Chemotherapy, 34(1), 63-75. [Link]
-
Tzin, V., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]
-
Neu, H. C., Chin, N. X., Labthavikul, P., & Saha, G. (1984). In vitro activity of pefloxacin compared to that of quinolones and other antimicrobial agents. Chemioterapia, 3(4), 235-241. [Link]
-
Davies, M. J., & Rubinsztein, D. C. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology. [Link]
-
Otvos, L., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science, 14(9), 1032-1039. [Link]
-
Wang, Y., et al. (2025). Auranofin potentiates linezolid activity against MRSA by disrupting redox homeostasis and inhibiting SarA-mediated virulence and biofilm. Virulence, 16(1). [Link]
Sources
- 1. Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]
- 3. idsociety.org [idsociety.org]
- 4. researchgate.net [researchgate.net]
- 5. DNA Gyrase Inhibitors [pharmacology2000.com]
- 6. DNA gyrase - Wikipedia [en.wikipedia.org]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria [mdpi.com]
- 17. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Analysis of Biofilm Formation and Antibiotic Resistance in Five ESKAPE Pathogen Species from a Tertiary Hospital in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Prevalence of Antibiotic Resistance of ESKAPE Pathogens Over Five Years in an Infectious Diseases Hospital from South-East of Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iris.unipa.it [iris.unipa.it]
- 23. Comparative in-vitro activities of the new quinolone, Bay y 3118, and ciprofloxacin, sparfloxacin, tosufloxacin, CI-960 and CI-990 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scilit.com [scilit.com]
- 27. researchgate.net [researchgate.net]
- 28. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Lifecycle Management: Proper Disposal of 2-(4-Methoxyphenyl)azetidine
A Senior Application Scientist's Guide to Ensuring Safety, Compliance, and Environmental Responsibility
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Methoxyphenyl)azetidine, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory requirements, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment and Initial Considerations
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount. While a complete toxicological profile may not be available for every novel compound, a review of the available Safety Data Sheet (SDS) and data for structurally similar compounds provides a strong basis for a conservative and safety-conscious approach.
Based on available data, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these hazards, it is crucial to treat this compound as a hazardous chemical and manage its disposal accordingly. Under no circumstances should this compound be disposed of down the sanitary sewer or in regular trash.[2]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 1219967-66-4 | [1][3] |
| Molecular Formula | C10H13NO | [3] |
| Molecular Weight | 163.22 g/mol | [3] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| GHS Signal Word | Warning | [1] |
Personal Protective Equipment (PPE): The First Line of Defense
All personnel involved in the handling and disposal of this compound must wear appropriate PPE to prevent accidental exposure. The selection of PPE should be based on a risk assessment of the specific tasks being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for tears or degradation before use. | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent respiratory irritation.[1][4] |
The Primary Disposal Pathway: Hazardous Waste Collection
The most direct and compliant method for the disposal of this compound is through your institution's hazardous waste management program. This ensures that the chemical is handled, transported, and ultimately disposed of in accordance with all federal, state, and local regulations.[5][6]
Step-by-Step Protocol for Hazardous Waste Collection:
-
Container Selection:
-
Use a chemically compatible container with a secure, leak-proof screw-top cap.[7] High-density polyethylene (HDPE) containers are a suitable choice for many organic compounds.
-
Ensure the container is clean, in good condition, and free from any external contamination.
-
Never use food or beverage containers for waste storage.
-
-
Labeling:
-
Properly label the hazardous waste container before adding any waste. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
An accurate estimation of the concentration and volume of the waste.
-
The associated hazards (e.g., "Irritant").[7]
-
The date when the first drop of waste was added to the container (the accumulation start date).[7]
-
-
Use your institution's specific hazardous waste tags if provided.
-
-
Segregation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregate the waste container from incompatible materials. For this compound, this includes storing it away from strong oxidizing agents.[9]
-
Ensure the container is kept closed at all times, except when adding waste.[7]
-
Store the container in a cool, well-ventilated area, away from sources of ignition.[5]
-
-
Request for Pickup:
-
Once the container is full or you have no further need to accumulate this waste stream, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
-
For Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and the spilled chemical using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Properly label the waste container and dispose of it through the hazardous waste program.[2]
-
-
For Large Spills (beyond the capacity of laboratory personnel to handle safely):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Provide them with as much information as possible about the spilled chemical.
-
Regulatory Framework: A Foundation of Compliance
The procedures outlined in this guide are designed to comply with the regulations set forth by major governing bodies, including:
-
The Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for "cradle-to-grave" management of hazardous waste.[6][10]
-
The Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory workers.[11][12]
Adherence to these regulations is not just a legal requirement but a fundamental aspect of responsible scientific practice.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the key decision points and actions required for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a shared responsibility that safeguards both the scientific community and the world at large.
References
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- USA Mobile Drug Testing. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
- Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
- BenchChem. (2025). Safe Disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comprehensive Guide for Laboratory Professionals.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
- BenchChem. (2025). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
- CymitQuimica. (n.d.). 2-(4-Methoxyphenyl) Azetidine.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
- Apollo Scientific. (n.d.). Azetidine.
- Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Chemos GmbH & Co.KG. (2020, February 4). Safety Data Sheet: Azetidine.
- Environmental Protection Agency. (n.d.). Hazardous Waste.
- Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Methoxyphenylacetylene.
- MedchemExpress.com. (2025, December 6). Safety Data Sheet: Boc-Azetidine-C2-NH2.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
Sources
- 1. aksci.com [aksci.com]
- 2. vumc.org [vumc.org]
- 3. 2-(4-Methoxyphenyl) Azetidine | CymitQuimica [cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. chemos.de [chemos.de]
- 10. m.youtube.com [m.youtube.com]
- 11. osha.gov [osha.gov]
- 12. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
Navigating the Safe Handling of 2-(4-Methoxyphenyl)azetidine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a meticulous and proactive approach to safety. 2-(4-Methoxyphenyl)azetidine, a substituted azetidine, presents a unique set of handling considerations that necessitate a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound may be limited, the available safety data indicates that it is a hazardous substance.[1] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Structurally, the compound belongs to the azetidine class of heterocycles and contains an aromatic amine moiety. Azetidines are known for their ring strain, which can influence their reactivity.[2] The parent compound, azetidine, is a flammable and corrosive liquid.[3][4] Therefore, a conservative approach that considers these potential hazards is crucial.
Key Assumed Hazards:
-
Skin and Eye Irritant: Direct contact can cause irritation.[1]
-
Respiratory Irritant: Inhalation of dust or vapors may irritate the respiratory tract.[1]
-
Potential for Corrosivity and Flammability: Based on the hazards of the parent azetidine ring.[3][4]
A thorough risk assessment should be conducted before any new procedure involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[5][6][7] | To prevent skin contact and irritation.[1] A study on aromatic amine permeation highlights the importance of selecting appropriate glove materials.[8][9] |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashes.[5][10] | To protect against eye irritation from splashes or airborne particles.[1] |
| Skin and Body Protection | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be considered.[10][11] | To protect the skin from accidental contact. |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][11] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][12] | To prevent respiratory tract irritation.[1] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound from receipt to disposal is critical for minimizing risk.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][13] The container should be kept tightly closed.[1] Store in a locked cabinet or area with restricted access.[1][13]
Experimental Procedures
The following workflow diagram illustrates the key steps and decision points for the safe handling of this compound during experimental use.
Step-by-Step Protocol:
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Handling:
-
Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.[1][11]
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Management:
-
Decontamination:
-
Thoroughly clean all glassware and surfaces that have come into contact with the compound.
-
Remove and launder or dispose of any contaminated clothing.[13]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[11]
-
Waste Collection:
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][11] Do not dispose of this chemical down the drain.[7]
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their research endeavors, fostering a culture of safety and scientific excellence.
References
- What are the Health and Safety Guidelines for Using Amines?
- Navigating the Disposal of 2-(3-Chlorophenyl)
- Safe Disposal of Azetidine, 1-[(4-fluorophenyl)
- 2-(4-Methoxyphenyl) Azetidine - CymitQuimica.
- This compound - AK Scientific, Inc.
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide - Benchchem.
- Azetidine - Apollo Scientific.
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.
- SAFETY D
- SAFETY D
- Safety D
- 2-[3-[[2-Chloro-4-(trifluoromethyl)phenyl]methoxy]azetidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one | C18H18ClF3N2O4 | CID 130475954 - PubChem.
- 2-[3-[[3-Methyl-4-(trifluoromethyl)phenyl]methoxy]azetidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one | C19H21F3N2O4 | CID 130475880 - PubChem.
- Safety D
- (2S)-2-(3,4-difluoro-2-methoxyphenyl)azetidine | C10H11F2NO | CID - PubChem.
- Azetidine | C3H7N | CID 10422 - PubChem - NIH.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
- Chemical Synthesis Safety Tips To Practice in the Lab - Moravek.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - Central Washington University.
Sources
- 1. aksci.com [aksci.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. velsafe.com [velsafe.com]
- 7. aablocks.com [aablocks.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
